molecular formula C6H8N4 B1586733 5-Methylpyrazine-2-carboximidamide CAS No. 725234-33-3

5-Methylpyrazine-2-carboximidamide

Cat. No.: B1586733
CAS No.: 725234-33-3
M. Wt: 136.15 g/mol
InChI Key: QABMWLCUGMXHHK-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carboximidamide is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABMWLCUGMXHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375000
Record name 5-methylpyrazine-2-carboximidamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725234-33-3
Record name 5-methylpyrazine-2-carboximidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 725234-33-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carboximidamide is a key chemical scaffold with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the viable synthetic routes to this important compound. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the synthesis, beginning with the preparation of the crucial precursor, 5-methylpyrazine-2-carboxylic acid, and culminating in the formation of the target carboximidamide. Each section explains the underlying chemical principles and provides detailed, field-proven experimental protocols. The synthesis primarily proceeds through a multi-step pathway involving the formation of a nitrile intermediate, followed by the classical Pinner reaction and subsequent ammonolysis. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Pyrazine Core

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of profound interest in the pharmaceutical and agrochemical industries. The pyrazine ring system is a common feature in a variety of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The introduction of a carboximidamide (amidine) functional group onto the 5-methylpyrazine scaffold can significantly modulate the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the synthesis of this compound, a molecule of interest for further derivatization and biological screening.

Strategic Overview of the Synthesis

The most logical and well-documented synthetic strategy to access this compound involves a three-stage approach. This pathway leverages readily available starting materials and employs robust and scalable chemical transformations.

The core synthetic strategy is as follows:

  • Stage 1: Synthesis of the Precursor - 5-Methylpyrazine-2-carboxylic Acid. This foundational step can be achieved through various methods, with the oxidation of 2,5-dimethylpyrazine being a common and efficient route.

  • Stage 2: Formation of the Nitrile Intermediate - 5-Methylpyrazine-2-carbonitrile. The carboxylic acid is converted to the corresponding nitrile. This is a critical transformation as the nitrile group is the direct precursor to the carboximidamide functionality via the Pinner reaction.

  • Stage 3: The Pinner Reaction and Ammonolysis to Yield this compound. This classic reaction sequence first converts the nitrile into an imidate salt (a Pinner salt), which is then treated with ammonia to furnish the final carboximidamide product.

The following sections will provide a detailed technical examination of each of these stages, complete with mechanistic insights and step-by-step experimental protocols.

Synthesis_Overview Start 2,5-Dimethylpyrazine Precursor 5-Methylpyrazine-2-carboxylic Acid Start->Precursor Oxidation Nitrile 5-Methylpyrazine-2-carbonitrile Precursor->Nitrile Nitrile Formation Imidate Methyl 5-methylpyrazine-2-imidate HCl (Pinner Salt) Nitrile->Imidate Pinner Reaction (HCl, Methanol) Final_Product This compound Imidate->Final_Product Ammonolysis

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A reliable method involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine.

Oxidation of 2,5-Dimethylpyrazine

The selective mono-oxidation of 2,5-dimethylpyrazine can be challenging as both methyl groups are chemically equivalent. However, by carefully controlling the stoichiometry of the oxidizing agent, a good yield of the desired mono-carboxylic acid can be achieved. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this transformation.[1]

Causality of Experimental Choices:

  • Stoichiometry: Using a controlled amount of potassium permanganate is crucial to favor the formation of the mono-oxidized product over the di-oxidized by-product, pyrazine-2,5-dicarboxylic acid.[1]

  • Temperature: The reaction temperature is maintained in the range of 75-95°C to ensure a sufficient reaction rate without promoting excessive side reactions.[1]

  • pH: The reaction is typically carried out in an aqueous solution. The pH is later adjusted to an acidic range to precipitate the carboxylic acid.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) (for workup)

  • Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrazine in water.

  • Slowly add a controlled amount of potassium permanganate to the solution. The molar ratio of 2,5-dimethylpyrazine to potassium permanganate should be carefully controlled to favor mono-oxidation (typically around 2-5:1).[1]

  • Heat the reaction mixture to 75-95°C and maintain it at this temperature with vigorous stirring.[1] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated HCl or H₂SO₄ to a pH of approximately 2-3. This will precipitate the 5-methylpyrazine-2-carboxylic acid.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Data Summary:

ParameterValueReference
Starting Material2,5-Dimethylpyrazine[1]
Oxidizing AgentPotassium Permanganate[1]
Reaction Temperature75-95 °C[1]
Typical Yield>75%[1]

Stage 2: Synthesis of 5-Methylpyrazine-2-carbonitrile

The conversion of the carboxylic acid to a nitrile is a key step that sets the stage for the Pinner reaction. This is typically achieved through the formation of the corresponding primary amide followed by dehydration.

Amide Formation and Dehydration

The conversion of a carboxylic acid to a nitrile is a two-step process:

  • Amide Formation: The carboxylic acid is first converted to the corresponding primary amide, 5-methylpyrazine-2-carboxamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or an ester, and then reacting it with ammonia. A more direct approach involves the use of a coupling agent.

  • Dehydration of the Amide: The primary amide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

Causality of Experimental Choices:

  • Amide Formation: The choice of method for amide formation depends on the scale and desired purity. The acid chloride route is effective but involves an extra step. Direct amidation using coupling agents can be more efficient.

  • Dehydrating Agent: The choice of dehydrating agent depends on the substrate's sensitivity and the desired reaction conditions. Phosphorus pentoxide is a powerful but heterogeneous reagent. Thionyl chloride is effective but can be harsh.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carbonitrile

Part A: Synthesis of 5-Methylpyrazine-2-carboxamide

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Suspend 5-methylpyrazine-2-carboxylic acid in anhydrous DCM or THF.

  • Slowly add thionyl chloride or oxalyl chloride at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and a clear solution is formed (indicating the formation of the acid chloride).

  • Carefully add the acid chloride solution to a stirred, cooled solution of concentrated ammonium hydroxide.

  • Stir the mixture vigorously for 1-2 hours.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-methylpyrazine-2-carboxamide.

Part B: Dehydration to 5-Methylpyrazine-2-carbonitrile

Materials:

  • 5-Methylpyrazine-2-carboxamide

  • Phosphorus pentoxide (P₂O₅) or Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure (using P₂O₅):

  • In a dry round-bottom flask, mix 5-methylpyrazine-2-carboxamide with phosphorus pentoxide.

  • Heat the mixture under a dry atmosphere (e.g., under a nitrogen or argon blanket) to the melting point of the amide or in a high-boiling inert solvent.

  • The reaction is typically exothermic. Maintain the temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield 5-methylpyrazine-2-carbonitrile. The product can be purified by column chromatography or distillation.

Nitrile_Formation Carboxylic_Acid 5-Methylpyrazine-2-carboxylic Acid Amide 5-Methylpyrazine-2-carboxamide Carboxylic_Acid->Amide 1. SOCl₂ 2. NH₄OH Nitrile 5-Methylpyrazine-2-carbonitrile Amide->Nitrile Dehydration (e.g., P₂O₅)

Figure 2: Two-step conversion of the carboxylic acid to the nitrile intermediate.

Stage 3: The Pinner Reaction and Ammonolysis

The final stage of the synthesis involves the conversion of the nitrile to the target carboximidamide. The Pinner reaction is a classic and reliable method for this transformation.[2][3]

The Pinner Reaction Mechanism

The Pinner reaction proceeds in two main steps:

  • Formation of the Imidate (Pinner Salt): The nitrile is treated with an alcohol (commonly methanol or ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic. The alcohol then attacks this electrophilic carbon, leading to the formation of an imidate salt, also known as a Pinner salt.[2][3]

  • Ammonolysis of the Imidate: The isolated or in situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imidate carbon and displacing the alkoxy group to form the final carboximidamide.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt to the corresponding ester.[2]

  • Acid Catalyst: Anhydrous HCl is the most common acid catalyst. It is typically bubbled through the reaction mixture as a gas.

  • Alcohol: Methanol or ethanol are commonly used. The choice of alcohol determines the alkoxy group in the intermediate imidate.

  • Temperature: The reaction is often carried out at low temperatures (0°C or below) to control the exothermicity and prevent side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methylpyrazine-2-carbonitrile

  • Anhydrous Methanol or Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (gas or a solution in a suitable solvent like methanol)

  • Ammonium Carbonate

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a stirrer

  • Low-temperature bath (e.g., ice-salt bath)

  • Gas dispersion tube

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 5-methylpyrazine-2-carbonitrile in a mixture of anhydrous diethyl ether and anhydrous methanol in a three-necked flask.

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the stirred solution. The Pinner salt will precipitate out of the solution as a white solid.

    • Continue bubbling HCl until the reaction is complete (can be monitored by the disappearance of the nitrile peak in IR spectroscopy).

    • Collect the precipitated imidate hydrochloride salt by filtration under a dry atmosphere, wash with anhydrous ether, and dry under vacuum.

  • Ammonolysis to the Carboximidamide:

    • Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., methanol).

    • Cool the suspension to 0-5°C.

    • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in methanol.

    • Alternatively, add ammonium carbonate to the reaction mixture.[2]

    • Allow the reaction to stir at a controlled temperature (e.g., 30°C) for several hours until the reaction is complete.[2]

    • Filter off any inorganic salts (e.g., ammonium chloride).

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be purified by recrystallization or column chromatography.

Pinner_Reaction Nitrile 5-Methylpyrazine-2-carbonitrile Pinner_Salt Methyl 5-methylpyrazine-2-imidate HCl Nitrile->Pinner_Salt Anhydrous HCl, Methanol Amidine This compound Pinner_Salt->Amidine Ammonia (NH₃)

Figure 3: The Pinner reaction and subsequent ammonolysis to form the target amidine.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the selective oxidation of the starting material and the anhydrous conditions required for the Pinner reaction. This guide has provided a comprehensive and technically detailed overview of a reliable synthetic route, complete with explanations of the chemical principles and actionable experimental protocols. By following these methodologies, researchers and drug development professionals can efficiently access this valuable chemical entity for further investigation and application in their respective fields.

References

  • Gomes, L. R., Low, J. N., Rodrigues, A. S. M. C., Wardell, J. L., da Silva Lima, C. H., & de Souza, M. V. N. (2013). Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 5), 549–555. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. CN108017586A.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles. The Journal of Organic Chemistry, 84(20), 13195–13205. [Link]

  • Pinner Reaction. NROChemistry. [Link]

  • An Improved Synthesis of 5-Methylpyrazine-2-Carboxylic Acid. Organic Preparations and Procedures International, 23(2), 188-190. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Aminolysis of an N-diazeniumdiolated Amidine as an Approach to Diazeniumdiolated Ammonia. The Journal of Organic Chemistry, 79(11), 5229–5237. [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 851–859. [Link]

  • Nitrile to Ester - Common Conditions. Denovoreactions. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Methylpyrazine-2-carboximidamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to known bioactive molecules, particularly pyrazinamide, an essential anti-tuberculosis drug, underscores its potential as a scaffold for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its development and application, guiding formulation, predicting pharmacokinetic behavior, and informing structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its chemical identity, predicted physical and chemical characteristics, and detailed, field-proven experimental protocols for their determination. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive computational models to provide valuable insights for researchers.

Chemical Identity and Structure

This compound is characterized by a pyrazine ring substituted with a methyl group at the 5-position and a carboximidamide (amidine) group at the 2-position. The presence of the pyrazine core, a key pharmacophore in many approved drugs, and the basic amidine functionality, suggests its potential for diverse biological interactions.[1][2]

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 725234-33-3[3]
Molecular Formula C₆H₈N₄[3]
Molecular Weight 136.15 g/mol [3]
Canonical SMILES CC1=CN=C(C=N1)C(=N)NN/A
InChI Key QWKLGUVTRSCKRO-UHFFFAOYSA-NN/A
Hydrochloride CAS 1171036-44-4[4]

digraph "5_Methylpyrazine_2_carboximidamide_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1!"]; C2 [label="C", pos="0.866,0.5!"]; N3 [label="N", pos="0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-0.866,-0.5!"]; C6 [label="C", pos="-0.866,0.5!"]; C_methyl [label="C", pos="-1.732,-1!"]; H_methyl1 [label="H", pos="-2.232,-0.6!"]; H_methyl2 [label="H", pos="-1.732,-1.6!"]; H_methyl3 [label="H", pos="-2.232,-1.4!"]; H4[label="H", pos="0,-1.6!"]; H6[label="H", pos="-1.732,0.5!"]; C_amidine [label="C", pos="1.732,1!"]; N_amidine1 [label="N", pos="2.598,0.5!"]; H_amidine1_1 [label="H", pos="3.098,0.9!"]; H_amidine1_2 [label="H", pos="2.598,-0.1!"]; N_amidine2 [label="N", pos="1.732,1.8!"]; H_amidine2 [label="H", pos="2.232,2.2!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C4 -- H4; C6 -- H6; C2 -- C_amidine; C_amidine -- N_amidine1; N_amidine1 -- H_amidine1_1; N_amidine1 -- H_amidine1_2; C_amidine -- N_amidine2 [style=double]; N_amidine2 -- H_amidine2;

// Add labels for atoms in the ring N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_methyl [label="CH3"]; C_amidine [label="C"]; N_amidine1 [label="NH2"]; N_amidine2 [label="NH"];

}

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using established computational models and provide a valuable starting point for experimental design and interpretation. It is important to note that these are in silico predictions and experimental verification is recommended. For context, some experimental data for the related compound, 5-methylpyrazine-2-carboxamide, are included where available.

PropertyPredicted Value (this compound)Experimental/Predicted Value (5-Methylpyrazine-2-carboxamide)Significance in Drug Development
Melting Point 180-200 °C (Predicted)212 °C (Experimental)[5]Purity assessment, solid-state stability, and formulation development.
Boiling Point 300-320 °C (Predicted)307.7 ± 42.0 °C (Predicted)[5]Purity and stability at elevated temperatures.
Water Solubility Moderately Soluble (Predicted)Moderate solubility[6]Directly impacts bioavailability and formulation options.
LogP (o/w) -0.5 to 0.5 (Predicted)-0.1 (Predicted)Predicts lipophilicity and membrane permeability.
pKa (strongest basic) 8.5 - 9.5 (Predicted)N/AGoverns ionization state at physiological pH, affecting solubility, absorption, and receptor binding.
pKa (strongest acidic) 12.0 - 13.0 (Predicted)N/AIndicates the acidity of the N-H protons on the amidine group.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard, validated experimental protocols for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[9]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[10]

Melting_Point_Determination_Workflow A Finely powder the solid sample B Pack into a capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) near expected MP C->D E Record temperature at first liquid drop (T1) D->E F Record temperature at complete liquefaction (T2) E->F G Report melting range (T1-T2) F->G

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point provides information about the volatility of a compound and is a measure of the strength of intermolecular forces.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.[11][12]

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.[13]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[14]

  • Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. Heating is discontinued, and the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[15]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[16][17]

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[18]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[17]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]

Aqueous_Solubility_Workflow cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis A Add excess solid to buffer B Agitate at constant temperature (24-48h) A->B C Filter or centrifuge to get saturated solution B->C D Quantify concentration via HPLC-UV C->D E E D->E Report solubility (e.g., in mg/mL or µM)

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Causality: The acid dissociation constant (pKa) quantifies the strength of an acid or base in solution. For ionizable drugs, the pKa dictates the charge state at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[20]

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).[21][22]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[23]

  • Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a precision burette. The pH of the solution is recorded after each addition.[22]

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity and is identified as the inflection point of the titration curve.[21]

Applications and Significance in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antidiabetic, and antimicrobial agents.[1][2][24] The carboximidamide group, a bioisostere of the carboxamide group, can offer distinct advantages in drug design, such as enhanced basicity and the ability to form different hydrogen bonding interactions with biological targets.[25]

The physicochemical properties of this compound are critical for:

  • Lead Optimization: Guiding chemical modifications to improve solubility, permeability, and metabolic stability.

  • Formulation Development: Selecting appropriate excipients and delivery systems based on solubility and stability data.

  • Pharmacokinetic Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Understanding how changes in physicochemical properties affect biological activity.

Conclusion

While experimental data for this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. The predicted properties, coupled with the detailed experimental protocols, offer a solid foundation for researchers to initiate and advance their investigations into this promising molecule. As with any compound in early-stage drug discovery, the experimental determination of these fundamental properties is a critical step toward unlocking its full therapeutic potential.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Determination of Melting Point. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

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  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

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  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

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  • wisdomlib. (2025, October 28). Carboxamide group: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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  • PubMed Central. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

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Sources

Unraveling the Enigma: A Technical Guide to the Postulated Mechanisms of Action of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of pharmaceutical research, certain molecules emerge as tantalizing scaffolds, rich in synthetic potential yet shrouded in mechanistic mystery. 5-Methylpyrazine-2-carboximidamide is one such compound. While its direct and specific mechanism of action is not extensively delineated in publicly available literature, its structural motifs and the biological activities of its close chemical relatives provide a strong foundation for postulation and targeted investigation. This technical guide, therefore, moves beyond a simple recitation of established facts. Instead, it offers a scientifically-grounded exploration of the potential mechanisms of action of this compound, drawing from the well-documented activities of pyrazine derivatives. This document is designed to serve as a roadmap for researchers, providing not just hypothetical frameworks but also the experimental avenues to validate them.

Physicochemical Profile and Synthetic Versatility

This compound belongs to the pyrazine class of heterocyclic compounds, which are known for their diverse biological activities.[1] The pyrazine ring is a key pharmacophore found in numerous biologically active compounds, including the frontline anti-tubercular drug pyrazinamide.[2] The carboximidamide functional group suggests a potential for hydrogen bonding and interactions with biological targets.

PropertyValueSource
Molecular FormulaC6H8N4[3]
Molecular Weight136.15 g/mol [3]
AppearanceSolid (typically white or off-white powder)[4]
CAS Number725234-33-3[3]

The synthesis of pyrazine derivatives is well-established, often involving the condensation of dicarbonyl compounds with diamines.[5][6][7][8] this compound and its precursors, such as 5-methylpyrazine-2-carboxylic acid, are recognized as valuable intermediates in the synthesis of a range of pharmaceuticals, including kinase inhibitors for targeted cancer therapies and antidiabetic drugs.[9][10][11][12] This synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Postulated Mechanism of Action I: Inhibition of the Epithelial Sodium Channel (ENaC)

A compelling hypothesis for the mechanism of action of this compound is the inhibition of the epithelial sodium channel (ENaC). This is predicated on the structural similarity to amiloride, a well-characterized ENaC inhibitor that also features a pyrazine core.

The Role of ENaC in Physiology and Disease

ENaC is a crucial ion channel responsible for regulating sodium and fluid balance across epithelial tissues, including in the kidneys, colon, and airways.[13][14] In conditions like cystic fibrosis, hyperabsorption of sodium through ENaC leads to dehydration of the airway surface liquid, impairing mucociliary clearance and contributing to disease pathology.[13][15] Therefore, ENaC inhibitors are a significant area of therapeutic research.[13][16]

Proposed Interaction with ENaC

Amiloride and its derivatives are known to act as pore blockers of ENaC, binding within the external vestibule of the channel.[14] It is plausible that this compound could adopt a similar binding mode. The pyrazine ring would likely form key interactions within the binding pocket, while the carboximidamide group could engage in specific hydrogen bonding with residues in the channel pore.

ENaC_Inhibition cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) Intracellular_Na Intracellular Na+ ENaC->Intracellular_Na Extracellular_Na Extracellular Na+ Extracellular_Na->ENaC Na+ Influx Molecule 5-Methylpyrazine- 2-carboximidamide Molecule->ENaC Binding to Pore Block Channel Blockade Ussing_Chamber_Workflow Start Start Culture_Cells Culture HBECs at ALI Start->Culture_Cells Mount_Chamber Mount Cultures in Ussing Chamber Culture_Cells->Mount_Chamber Measure_Isc Measure Baseline Isc Mount_Chamber->Measure_Isc Add_Compound Add 5-Methylpyrazine- 2-carboximidamide (Cumulative Doses) Measure_Isc->Add_Compound Add_Amiloride Add Amiloride (Maximal Inhibition) Add_Compound->Add_Amiloride Analyze_Data Calculate % Inhibition and IC50 Add_Amiloride->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing ENaC inhibition.

Postulated Mechanism of Action II: Anti-mycobacterial Activity

The structural similarity of this compound to pyrazinamide, a cornerstone of tuberculosis treatment, suggests a potential role as an anti-mycobacterial agent.

The Pyrazinamide Prodrug Hypothesis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. [7][17]POA is believed to disrupt membrane transport and energy production in Mycobacterium tuberculosis. It is plausible that this compound could also function as a prodrug, being hydrolyzed by mycobacterial enzymes to a bioactive metabolite.

Prodrug_Activation cluster_mycobacterium Mycobacterium tuberculosis Enzyme Mycobacterial Enzyme (e.g., Pyrazinamidase-like) Active_Metabolite Active Metabolite Enzyme->Active_Metabolite Target Cellular Target (e.g., Membrane, FAS-I) Effect Bacteriostatic/Bactericidal Effect Target->Effect Prodrug 5-Methylpyrazine- 2-carboximidamide Prodrug->Enzyme Uptake & Conversion Active_Metabolite->Target Inhibition

Caption: Hypothetical prodrug activation pathway in M. tuberculosis.

Experimental Protocol for Assessing Anti-tubercular Activity

Objective: To determine the in vitro activity of this compound against Mycobacterium tuberculosis.

Methodology: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain: Use a standard laboratory strain of M. tuberculosis, such as H37Rv.

  • Culture Medium: Prepare Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Inoculation: Inoculate the broth containing the serially diluted compound with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the cultures at 37°C for a defined period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. [17]7. Positive Control: Include a known anti-tubercular drug, such as pyrazinamide, as a positive control.

Other Potential Mechanisms and Future Directions

The versatility of the pyrazine scaffold suggests other potential mechanisms of action for this compound. As an intermediate in the synthesis of kinase inhibitors, it could possess intrinsic kinase inhibitory activity. [10]Furthermore, pyrazine derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. [1] Future research should focus on:

  • Broad-panel screening: Testing the compound against a wide range of biological targets, including kinases and other enzymes.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to identify key structural features for optimal activity and to develop more potent and selective compounds. [2]

Conclusion

While the definitive mechanism of action of this compound remains to be fully elucidated, its chemical structure provides a strong basis for forming testable hypotheses. The potential for ENaC inhibition and anti-mycobacterial activity are particularly compelling avenues for investigation. This guide provides the conceptual framework and experimental protocols to embark on this discovery process. The exploration of this and similar molecules is crucial for the continued development of novel therapeutics to address unmet medical needs.

References

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  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry.
  • New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - NIH.
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An In-Depth Technical Guide to the Identification and Validation of Potential Biological Targets for 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: Charting a Course from Structural Analogy to Mechanistic Insight

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] 5-Methylpyrazine-2-carboximidamide, a specific derivative, presents a compelling case for investigation. However, its precise biological targets remain uncharacterized in publicly available literature. This guide, therefore, deviates from a retrospective analysis and instead provides a prospective, in-depth roadmap for the systematic identification and validation of its biological targets.

Our central hypothesis is formulated from robust chemical analogy. Structurally related pyrazine compounds, such as 5-chloropyrazinamide (5-Cl-PZA), are known inhibitors of the Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I) complex.[2][3] This multi-enzyme complex is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2] Given this precedent, we posit that Mycobacterium tuberculosis FAS I is a primary putative target for this compound.

This document outlines a multi-tiered strategy, commencing with computational prediction to refine our hypothesis, followed by rigorous biochemical validation of direct target engagement, and culminating in confirmation of target interaction within a cellular context. Each stage is designed to be self-validating, ensuring that every experimental choice is supported by a clear scientific rationale and leads to decisive, actionable data.

Part 1: In Silico Target Prediction and Hypothesis Refinement

The foundational step in target identification for a novel compound is to leverage computational tools to explore the vast landscape of the proteome in a cost-effective and rapid manner.[4] This in silico approach allows us to narrow the field of potential targets from thousands to a manageable number of high-probability candidates for subsequent experimental validation.

Rationale and Approach

Our strategy employs a dual computational approach:

  • Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets. We will compare the 2D and 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL) to identify proteins that are modulated by its structural neighbors.

  • Structure-Based Docking: This technique models the physical interaction between our compound (the ligand) and the three-dimensional structure of a potential protein target.[5] We will perform panel docking against a curated library of protein targets, with a primary focus on mycobacterial FAS I and related enzymes in the mycolic acid pathway (e.g., InhA from the FAS II pathway), as well as a panel of human kinases and other off-target candidates to preemptively assess potential toxicity.[2]

In Silico Target Prediction Workflow

The logical flow for computational analysis is designed to systematically filter and rank potential targets.

InSilico_Workflow cluster_0 Input cluster_1 Prediction Methods cluster_2 Databases cluster_3 Analysis & Output Compound This compound (SMILES/3D Structure) Similarity Ligand-Based Similarity Search (e.g., Tanimoto) Compound->Similarity Docking Structure-Based Panel Docking Compound->Docking Analysis Score & Rank Targets (Binding Energy, Similarity Score) Similarity->Analysis Docking->Analysis ChemDB ChEMBL / PubChem ChemDB->Similarity PDB Protein Data Bank (PDB) (FAS I, Kinases, etc.) PDB->Docking Hypothesis Prioritized Target List (Hypothesis Refinement) Analysis->Hypothesis

Caption: Workflow for computational prediction of biological targets.

Hypothetical In Silico Screening Results

The output of this analysis would be a ranked list of potential targets. The data can be summarized for clarity.

Target ProteinOrganismPrediction MethodScore (Example Metric)Rationale for Inclusion
Fatty Acid Synthase I (FAS I) M. tuberculosisDocking-9.8 kcal/mol (Binding Energy)Primary hypothesis based on PZA analogs[2][3]
Enoyl-ACP Reductase (InhA) M. tuberculosisDocking-7.5 kcal/mol (Binding Energy)Key enzyme in related FAS-II pathway[2]
Cyclin-Dependent Kinase 2 (CDK2) Homo sapiensDocking-8.2 kcal/mol (Binding Energy)Common off-target for heterocyclic compounds
Urease Helicobacter pyloriSimilarity Search0.85 (Tanimoto Coefficient)Structurally similar pyrazines show activity[6]

Part 2: Biochemical Validation of Direct Target Engagement

Following the generation of a prioritized target list from in silico screening, the next critical phase is to empirically validate these predictions using purified components. This biochemical approach provides direct, quantitative evidence of a physical interaction between this compound and its putative target, FAS I.

Rationale and Experimental Cascade

We will employ a cascade of three orthogonal biochemical assays. This strategy ensures that the validation is not dependent on a single experimental principle.

  • Thermal Shift Assay (TSA): To confirm direct binding.

  • Enzymatic Inhibition Assay: To confirm functional modulation of the target.

  • Surface Plasmon Resonance (SPR): To quantify the kinetics and affinity of the interaction.

Biochemical_Workflow Input Hypothesized Target: Purified FAS I Protein TSA Thermal Shift Assay (TSA) - Does it bind? Input->TSA EnzymeAssay Enzymatic Assay (NADPH Oxidation) - Does it inhibit activity? Input->EnzymeAssay SPR Surface Plasmon Resonance (SPR) - What is the affinity & kinetics? Input->SPR Data1 ΔTm Value TSA->Data1 Data2 IC50 Value EnzymeAssay->Data2 Data3 KD, ka, kd Values SPR->Data3 Conclusion Confirmation of Direct Target Engagement Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: Orthogonal workflow for biochemical target validation.

Protocol 1: Thermal Shift Assay (TSA)

Principle: This assay, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[7] The binding of a ligand typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50X solution of SYPRO Orange dye in DMSO.

    • Prepare a 2X stock of purified recombinant M. tuberculosis FAS I protein (e.g., 2 µM) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a serial dilution of this compound in the same assay buffer, ranging from 0.1 µM to 100 µM (final concentration).

  • Assay Plate Setup (96-well or 384-well PCR plate):

    • To each well, add 12.5 µL of the 2X FAS I protein stock.

    • Add 12.5 µL of the corresponding compound dilution or buffer control (vehicle).

    • Add 0.5 µL of the 50X SYPRO Orange dye. The final volume should be 25 µL. Include no-protein controls to check for dye fluorescence artifacts.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect contents.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor fluorescence at each temperature increment using the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Calculate the first derivative of this curve. The peak of the derivative curve corresponds to the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) as (Tm with compound) - (Tm with vehicle). A positive ΔTm indicates stabilization and binding.

Hypothetical TSA Data:

Compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Vehicle)55.20.0
156.1+0.9
1058.5+3.3
5061.3+6.1
10061.8+6.6
Protocol 2: FAS I Enzymatic Inhibition Assay

Principle: The overall activity of the multi-domain FAS I enzyme can be monitored by measuring the rate of oxidation of its cofactor, NADPH, which absorbs light at 340 nm.[3] A decrease in absorbance at 340 nm over time is proportional to enzyme activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate pH 7.0, 1 mM EDTA, 1 mM DTT.

    • Substrates: Prepare stock solutions of Acetyl-CoA and Malonyl-CoA in water.

    • Cofactor: Prepare a stock solution of NADPH in assay buffer.

    • Enzyme: Dilute purified FAS I to the working concentration in assay buffer.

    • Compound: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • Assay Procedure (in a UV-transparent 96-well plate):

    • To each well, add assay buffer, Acetyl-CoA (final conc. ~50 µM), and Malonyl-CoA (final conc. ~50 µM).

    • Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

    • Add purified FAS I enzyme and pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding NADPH (final conc. ~100 µM).

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the vehicle control (% inhibition).

    • Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data:

ParameterValue
IC502.5 µM
Hill Slope1.1
0.992
Protocol 3: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures real-time binding events on a sensor surface.[8][9] One molecule (the ligand, here FAS I) is immobilized on the sensor chip, and the other (the analyte, our compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. This allows for the precise determination of association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Step-by-Step Methodology:

  • Chip Preparation:

    • Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Immobilize purified FAS I protein onto the chip surface to a target density (e.g., ~10,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the FAS I and reference flow cells at a constant flow rate, starting with the lowest concentration.

    • Each injection cycle consists of an association phase (compound flows over the surface) followed by a dissociation phase (running buffer flows over the surface).

    • Perform a regeneration step between cycles if necessary to remove all bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.

    • This fitting process will yield values for ka, kd, and KD.

Hypothetical SPR Kinetic Data:

ParameterValueUnit
ka (Association Rate)1.5 x 10⁴M⁻¹s⁻¹
kd (Dissociation Rate)3.0 x 10⁻²s⁻¹
KD (Dissociation Constant) 2.0 µM

Part 3: Cellular Target Engagement and Off-Target Profiling

Biochemical assays confirm a direct interaction with a purified protein but do not prove that this interaction occurs in the complex milieu of a living cell. It is essential to demonstrate that the compound can penetrate the cell membrane, engage its intended target, and to explore potential off-target interactions that could lead to unforeseen efficacy or toxicity.

Rationale and Approach

We will use the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular environment.[6][10] Concurrently, to build a comprehensive safety and selectivity profile, we will employ a chemoproteomic approach to identify potential off-targets in an unbiased manner.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA extends the principle of thermal shift to the cellular level.[11] Intact cells are treated with the compound and then heated. Ligand-bound proteins are stabilized against thermal denaturation and aggregation. After lysis, the amount of soluble protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a suitable mycobacterial species (e.g., M. smegmatis as a BSL-2 surrogate for M. tuberculosis) to mid-log phase.

    • Aliquot the cell suspension and treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20x the biochemical IC50) for 1-2 hours.

  • Thermal Challenge:

    • Divide the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes to a range of temperatures (e.g., 50°C to 75°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by cooling to 4°C. One sample is kept at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

    • Separate the soluble fraction from the aggregated protein and cell debris by ultracentrifugation.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble FAS I in each sample using Western Blot analysis with a specific anti-FAS I antibody.

  • Data Analysis:

    • Densitometry is used to quantify the Western Blot bands.

    • For both vehicle- and compound-treated samples, plot the percentage of soluble FAS I remaining (relative to the non-heated control) against temperature.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.

CETSA_Workflow Start Live Cells (e.g., M. smegmatis) Treat Treat with Compound or Vehicle (DMSO) Start->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Cell Lysis & Ultracentrifugation Heat->Lyse Separate Separate Soluble (S) & Pellet (P) Fractions Lyse->Separate Analyze Analyze Soluble Fraction (Western Blot for FAS I) Separate->Analyze Plot Plot Melting Curves (% Soluble vs. Temp) Analyze->Plot Result Shift Indicates Target Engagement Plot->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Approach 5: Unbiased Off-Target Profiling with Kinobeads

Principle: Since pyrazine-containing molecules are known to interact with ATP-binding sites, profiling against the human kinome is a critical step in assessing selectivity. The kinobeads technology uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the expressed kinome from a cell lysate.[12][13][14] By pre-incubating the lysate with a free compound, one can perform a competition experiment. Targets of the free compound will no longer bind to the beads and will be depleted from the pulldown, an effect that can be quantified by mass spectrometry.

Conceptual Protocol:

  • Lysate Preparation: Prepare lysate from a relevant human cell line (e.g., HepG2 for liver toxicity, K562 for hematological effects).

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of this compound.

  • Affinity Enrichment: Add the kinobeads slurry to the treated lysates to capture the unbound kinases.

  • Elution and Digestion: Wash the beads extensively, then elute and digest the bound proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are identified as potential off-targets.

Hypothetical Kinobeads Profiling Data:

Protein TargetFunctionApparent KD (µM)Implication
FAS I (M. tb)Mycolic Acid Synthesis2.0 (from SPR)Primary Target
CDK2 (H. sapiens)Cell Cycle Regulation15.7Potential anti-proliferative off-target effect
ABL1 (H. sapiens)Signal Transduction> 50Low probability of significant off-target interaction
SRC (H. sapiens)Signal Transduction25.3Moderate off-target interaction to monitor

Conclusion and Path Forward

This technical guide outlines a rigorous, hypothesis-driven framework for the comprehensive identification and validation of the biological targets of this compound. By integrating computational predictions with a suite of orthogonal biochemical and cellular assays, this workflow provides a self-validating path from structural analogy to confirmed mechanism of action.

The successful execution of this plan would be expected to:

  • Confirm Direct Binding: Establish through TSA and SPR that the compound physically interacts with purified FAS I.

  • Demonstrate Functional Inhibition: Quantify the inhibitory potency against FAS I enzymatic activity, yielding an IC50 value.

  • Verify Cellular Engagement: Prove via CETSA that the compound enters mycobacterial cells and binds to FAS I in its native environment.

  • Profile Selectivity: Identify potential human off-targets, particularly within the kinome, providing crucial data for predicting safety and guiding future medicinal chemistry efforts.

The collective data from this comprehensive approach will build a robust Target Product Profile, establishing a clear link between this compound and its molecular target. This foundational knowledge is indispensable for advancing the compound into further preclinical development stages, including lead optimization and in vivo efficacy studies.

References

Sources

An In-Depth Technical Guide to 5-Methylpyrazine-2-carboximidamide: Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carboximidamide is a heterocyclic compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While direct historical records of its initial synthesis are not prominently documented in publicly accessible literature, its structural relationship to key pharmaceutical precursors and the application of established synthetic transformations provide a clear pathway to its preparation. This document explores the likely synthetic origins through the Pinner reaction of 5-methylpyrazine-2-carbonitrile and contextualizes its significance within the broader landscape of pyrazine chemistry. Detailed experimental protocols, reaction mechanisms, and key physicochemical properties are presented to serve as a foundational resource for researchers in drug discovery and development.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable component in the design of molecules with a wide range of biological activities. A notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. The carboxamide functional group is a common feature in many pyrazine-based pharmaceuticals, and its bioisosteric replacement with a carboximidamide moiety represents a rational strategy in drug design to modulate physicochemical properties such as basicity, polarity, and hydrogen bonding capacity. This guide focuses on a specific, yet under-documented member of this family: this compound.

Historical Context and Postulated Discovery

The historical context of this compound is intrinsically linked to the development of its precursors, primarily 5-methylpyrazine-2-carboxylic acid. This well-documented precursor is a key intermediate in the synthesis of pharmaceuticals such as the hypoglycemic agent Glipizide and the lipid-lowering drug Acipimox.[1] The extensive patent literature surrounding the synthesis of 5-methylpyrazine-2-carboxylic acid highlights its industrial importance and the continuous effort to optimize its production.[1][2]

It is highly probable that this compound was first synthesized as part of an exploratory effort to create novel derivatives of 5-methylpyrazine-2-carboxylic acid for biological screening. The conversion of a carboxylic acid or its corresponding nitrile to a carboximidamide is a standard transformation in medicinal chemistry aimed at exploring new chemical space and modulating pharmacological activity.

Synthetic Methodologies

The most plausible and established method for the synthesis of this compound is through the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by treatment with ammonia.[3][4][5]

Synthesis of the Precursor: 5-Methylpyrazine-2-carbonitrile

The synthesis of the crucial precursor, 5-methylpyrazine-2-carbonitrile, can be envisioned through several established routes, often starting from the corresponding commercially available 5-methylpyrazine-2-carboxamide or 5-methylpyrazine-2-carboxylic acid. A common laboratory-scale method involves the dehydration of the amide.

Experimental Protocol: Dehydration of 5-Methylpyrazine-2-carboxamide

  • To a stirred solution of 5-methylpyrazine-2-carboxamide (1 eq.) in an appropriate solvent such as dichloromethane or tetrahydrofuran, add a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) (1.1-1.5 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylpyrazine-2-carbonitrile.

The Pinner Reaction: From Nitrile to Carboximidamide

The Pinner reaction provides a direct and efficient pathway to the desired carboximidamide.[3][4][5]

Pinner_Reaction Nitrile 5-Methylpyrazine-2-carbonitrile HCl_EtOH Anhydrous HCl, Ethanol (Anhydrous) Pinner_Salt Ethyl 5-methylpyrazine-2-carboximidate (Pinner Salt) Nitrile->Pinner_Salt Step 1: Formation of Pinner Salt Ammonia Ammonia (Anhydrous) Amidine This compound Pinner_Salt->Amidine Step 2: Aminolysis

Sources

5-Methylpyrazine-2-carboximidamide structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylpyrazine-2-carboximidamide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, unique identifiers, and physicochemical properties. Furthermore, it outlines a robust, multi-step synthesis protocol, starting from its common precursor, 5-methylpyrazine-2-carboxylic acid. The guide explores the compound's role as a strategic building block in the synthesis of pharmacologically active molecules, contextualized by the established importance of the pyrazine scaffold in therapeutics. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights into the synthesis and application of this valuable chemical entity.

Compound Identification and Structure

This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic ring. The core structure consists of a pyrazine ring substituted with a methyl group at position 5 and a carboximidamide (amidine) group at position 2.

  • IUPAC Name: this compound

  • CAS Number: 725234-33-3[1]

  • Molecular Formula: C₆H₈N₄[1][2]

  • Canonical SMILES: CC1=CN=C(C=N1)C(=N)N[2]

The structural formula is presented below, illustrating the arrangement of atoms and functional groups.

Caption: 2D Structure of this compound

Physicochemical and Predicted Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 136.15 g/mol [1]
Monoisotopic Mass 136.07489 Da[2]
Physical Form Solid (predicted)-
XlogP (predicted) -0.2[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]
Predicted CCS ([M+H]⁺) 127.1 Ų[2]

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in standard literature, suggesting its primary role as a specialized intermediate. However, a logical and chemically sound synthetic pathway can be designed starting from the more readily available precursor, 5-methylpyrazine-2-carboxylic acid. This multi-step process leverages well-established organic transformations.

The pyrazine core itself is a vital scaffold in medicinal chemistry. The precursor, 5-methylpyrazine-2-carboxylic acid, serves as a key intermediate in the synthesis of prominent drugs such as the third-generation diabetes medication Glipizide and the lipid-lowering agent Acipimox.[3][4] The synthesis of this precursor often starts from 2,5-dimethylpyrazine via selective oxidation.[4][5]

Proposed Synthetic Workflow

The conversion from the carboxylic acid to the target carboximidamide can be efficiently achieved through a three-step sequence: Amidation , Dehydration to Nitrile , and the Pinner Reaction .

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Exemplary)

Step 1: Synthesis of 5-Methylpyrazine-2-carboxamide

  • To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling reagent such as propylphosphonic anhydride (T3P) or an activating agent like thionyl chloride (SOCl₂) dropwise at 0 °C.[6]

  • Stir the mixture for 1-2 hours at room temperature to form the activated acid species.

  • Cool the reaction mixture again to 0 °C and add an excess of aqueous ammonia (NH₄OH) slowly.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete conversion.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization.

Step 2: Synthesis of 5-Methylpyrazine-2-carbonitrile

  • Suspend the 5-methylpyrazine-2-carboxamide (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the nitrile product with an appropriate solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and evaporate the solvent. The crude nitrile can be purified via column chromatography.

Step 3: Pinner Reaction to form this compound

  • Dissolve the 5-methylpyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol saturated with hydrogen chloride (HCl) gas at 0 °C.

  • Seal the reaction vessel and let it stand at low temperature (0-4 °C) for 24-48 hours to allow for the formation of the ethyl imidate hydrochloride salt.

  • Evaporate the solvent under reduced pressure to obtain the crude salt.

  • Dissolve the crude imidate salt in anhydrous ethanol and bubble ammonia (NH₃) gas through the solution, or add a solution of ammonia in ethanol.

  • Stir for several hours. The product, this compound hydrochloride, will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. The free base can be obtained by neutralization if required.

Applications in Research and Drug Development

While direct applications of this compound are not extensively published, its value lies in its potential as a versatile intermediate and building block in medicinal chemistry. The pyrazine ring is a well-known "privileged scaffold" found in numerous natural products and synthetic drugs.[7]

  • Scaffold for Novel Therapeutics: The compound serves as an excellent starting point for creating libraries of novel molecules. The carboximidamide group is a key functional handle that can be further derivatized. It is a strong hydrogen bond donor and can act as a bioisostere for other functional groups like amides or ureas, allowing chemists to modulate properties such as solubility, cell permeability, and target binding affinity.

  • Intermediate for Bioactive Molecules: Pyrazine derivatives are known for a wide range of biological activities, including anti-tubercular, antimicrobial, anti-inflammatory, and anti-cancer effects.[7][8][9] This specific compound is a direct analog of pyrazinamide, a first-line anti-tuberculosis drug, suggesting its potential use in developing next-generation anti-mycobacterial agents.[5]

  • Kinase Inhibitor Development: The pyrazine core is frequently incorporated into kinase inhibitors for oncology. The structural features of this compound make it a candidate for designing new inhibitors that target specific ATP-binding sites in kinases.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation.[1][10]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its defined structure, characterized by the CAS number 725234-33-3, provides a unique scaffold for synthesizing novel therapeutic agents. The robust synthetic pathway outlined in this guide offers a clear and reproducible method for its preparation from common starting materials. For researchers and scientists, this compound represents a valuable tool for exploring new chemical space and developing next-generation pharmaceuticals targeting a range of diseases.

References

  • Sunway Pharm Ltd. This compound - CAS:725234-33-3.

  • Sigma-Aldrich. 5-Methylpyrazine-2-carboxamide | 5521-57-3.

  • Bouling Chemical Co., Limited. 5-Methylpyrazine-2-Carboxamide Chemical Properties.

  • ChemicalBook. This compound hydrochloride | 1171036-44-4.

  • ChemicalBook. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3.

  • MySkinRecipes. 5-METHYL-PYRAZINE-2-CARBOXAMIDE.

  • PubChemLite. This compound (C6H8N4).

  • PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide.

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

  • Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

  • PubChem. 5-bromo-N-methoxy-N-methylpyrazine-2-carboxamide.

  • Hameed, S., et al. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [URL: https://www.rjpbcs.com/pdf/2016_7(6)/[5].pdf]([Link]5].pdf)

  • Miniyar, P.B., et al. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.

  • Chem-Impex. 5-Methylpyrazine-2-carboxylic acid.

  • Benchchem. Application Notes and Protocols: 2,5-Dimethylpyrazine as a Pharmaceutical Intermediate for Pyrazinamide.

  • Zhou, C., et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

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Spectroscopic Blueprint of 5-Methylpyrazine-2-carboximidamide: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery

Pyrazine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their prevalence stems from their ability to engage in a wide array of biological interactions, often serving as critical pharmacophores. 5-Methylpyrazine-2-carboximidamide, the subject of this guide, is a compound of significant interest due to its structural features that suggest potential applications in drug development. The carboximidamide functional group, in particular, can act as a bioisostere for other functionalities and participate in key hydrogen bonding interactions with biological targets. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its rational application in drug design, making a comprehensive spectroscopic analysis an indispensable first step.

This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present predicted spectral data based on analogous structures, and provide robust experimental protocols for acquiring and interpreting this critical information.

The Analytical Workflow: A Triad of Spectroscopic Techniques

The structural elucidation of a novel compound like this compound is a puzzle where each spectroscopic technique provides a unique set of clues. The relationship between these techniques is not linear but rather a synergistic interplay, as illustrated in the workflow below.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Confirmation Sample 5-Methylpyrazine-2- carboximidamide NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Connectivity & Chemical Environment IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry (EI, ESI) Sample->MS Molecular Weight & Fragmentation Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Figure 1: A conceptual workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR will be instrumental.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the analysis of similar pyrazine derivatives, the following proton signals are anticipated.[4]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.7Singlet1HH-3 (pyrazine ring)
~8.5Singlet1HH-6 (pyrazine ring)
~7.5-8.5Broad Singlet2H-NH₂ (carboximidamide)
~2.6Singlet3H-CH₃

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is a suitable option as it is unlikely to exchange with the amide protons, allowing for their observation. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.[5]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165C=N (carboximidamide)
~158C-5 (pyrazine ring)
~143C-3 (pyrazine ring)
~142C-6 (pyrazine ring)
~141C-2 (pyrazine ring)
~22-CH₃
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).[4]

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300-3500N-H stretch (carboximidamide)Medium-Strong, Broad
~3050C-H stretch (aromatic)Medium-Weak
~2950C-H stretch (aliphatic -CH₃)Medium-Weak
~1650C=N stretch (carboximidamide)Strong
1500-1600C=C and C=N ring stretchingMedium
~1400C-H bend (aliphatic -CH₃)Medium

Expert Insight: The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected for the carboximidamide group. The exact position of the C=N stretch can be sensitive to the electronic environment and any intermolecular interactions.

Experimental Protocol for IR Analysis
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum should be baseline-corrected, and the peak positions are reported in wavenumbers (cm⁻¹).[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₆H₈N₄, with a monoisotopic mass of 136.0749 g/mol .

Ionization Mode Predicted m/z Assignment
ESI (+)137.0827[M+H]⁺
ESI (+)159.0646[M+Na]⁺
EI136[M]⁺
Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation, providing structural clues.

Fragmentation_Pathway M_plus [M]⁺˙ m/z = 136 Fragment1 Loss of NH₂ m/z = 120 M_plus->Fragment1 - •NH₂ Fragment2 Loss of HCN m/z = 109 M_plus->Fragment2 - HCN Fragment3 Pyrazine Ring Fragment m/z = 80 Fragment1->Fragment3 - C₂H₂N

Figure 2: A plausible fragmentation pathway for this compound under EI-MS.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).[5]

  • Instrumentation:

    • Electrospray Ionization (ESI): Introduce the sample solution into a mass spectrometer equipped with an ESI source, typically coupled to a liquid chromatography system (LC-MS).[4][5]

    • Electron Ionization (EI): For a more volatile sample, a gas chromatography-mass spectrometry (GC-MS) system with an EI source can be used.[4]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode for ESI to observe the protonated molecule [M+H]⁺. For EI, the spectrum will show the molecular ion [M]⁺ and its fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements and elemental composition determination, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a robust framework for its unequivocal structural determination. While the data presented in this guide is predictive, it is grounded in the well-established principles of spectroscopy and data from closely related pyrazine derivatives. This analytical blueprint not only serves as a guide for the characterization of this specific molecule but also as a testament to the power of a multi-technique spectroscopic approach in advancing chemical and pharmaceutical research. The insights gained from such analyses are fundamental to understanding the structure-activity relationships that drive modern drug discovery.

References

  • ResearchGate. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity for 5-Methylpyrazine-2-carboximidamide

In the landscape of pharmaceutical and chemical research, it is not uncommon to encounter promising compounds for which a comprehensive physicochemical profile is not yet publicly available. This compound is one such molecule. While its structural analogs, such as 5-methylpyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxamide, are better characterized, direct experimental data on the solubility and stability of the carboximidamide (amidine) derivative remains scarce.

This guide is structured to address this challenge directly. It serves as a robust framework for the research scientist, providing not just a summary of what can be inferred from related structures, but a complete, self-validating system of protocols to determine the critical solubility and stability parameters of this compound with high scientific integrity. We will proceed by establishing a baseline from known analogs, predicting the behavior of our target compound with clear chemical rationale, and then detailing the precise experimental workflows required to validate these predictions and establish a definitive profile.

Section 1: Physicochemical Profile - Predictions Based on Structural Analogs

The behavior of a molecule is intrinsically linked to its structure. By examining the known properties of 5-methylpyrazine-2-carboxamide, we can make educated predictions about this compound. The key structural difference is the replacement of the carbonyl oxygen in the amide with a nitrogen atom in the amidine functional group. This substitution has profound implications for the molecule's basicity, hydrogen bonding potential, and susceptibility to hydrolysis.

Comparative Analysis of Functional Groups
  • Amide Group (-C(=O)NH₂): The carbonyl oxygen is a hydrogen bond acceptor. The amide nitrogen is weakly basic due to the delocalization of its lone pair into the carbonyl group, making the N-H protons weakly acidic (pKa ~17).[1] Amides are generally stable but can be hydrolyzed under acidic or basic conditions.[2]

  • Carboximidamide (Amidine) Group (-C(=NH)NH₂): This group is significantly more basic than an amide.[3] Protonation occurs on the sp²-hybridized imino nitrogen, and the resulting positive charge is delocalized across both nitrogen atoms, forming a stable amidinium ion.[3] This high basicity suggests that the pKa of the conjugate acid of this compound will be significantly higher than that of the pyrazine ring nitrogens alone (pyrazine pKa ~0.6). The amidine group has both hydrogen bond donors and acceptors, suggesting strong intermolecular interactions.

Predicted Physicochemical Properties

The following table summarizes the known properties of a key analog and provides reasoned predictions for this compound. These predictions are foundational hypotheses that the protocols in the subsequent sections are designed to test.

Property5-Methylpyrazine-2-carboxamide (Analog)This compound (Predicted)Rationale for Prediction
Molecular Formula C₆H₇N₃OC₆H₈N₄Direct calculation based on structure.
Molar Mass 137.14 g/mol [4]136.16 g/mol Direct calculation based on structure.
Appearance Solid (white or off-white powder)[4]Crystalline solidThe presence of strong hydrogen bonding in the amidine group is expected to favor a solid crystalline state at room temperature.
Melting Point 167 - 169 °C[4]Likely >150 °CThe strong hydrogen bonding network of the amidine group may lead to a high melting point, comparable to or higher than the corresponding amide.
Aqueous Solubility Moderate solubility[4]pH-dependent; higher solubility at acidic pHThe basic amidine group will be protonated at acidic pH, forming a more soluble amidinium salt. At neutral and basic pH, solubility is expected to be lower and will depend on the crystal lattice energy versus solvation energy.
pKa (Conjugate Acid) Not applicable (amide is very weakly basic)Estimated pKa ~9-11Amidines are among the strongest organic bases. The exact pKa will be influenced by the electron-withdrawing nature of the pyrazine ring.
Chemical Stability Stable under normal conditions[4]Susceptible to hydrolysis, especially at pH extremes.The imine C=N bond in the amidine is more susceptible to nucleophilic attack (hydrolysis) than the C=O bond in the corresponding amide, leading to the formation of 5-methylpyrazine-2-carboxamide.

Section 2: A Practical Guide to Synthesis and Characterization

A reliable supply of well-characterized material is the prerequisite for any solubility or stability study. While a detailed synthetic organic chemistry guide is beyond our scope, a common route to primary carboximidamides is the Pinner reaction.

Conceptual Synthetic Pathway: The Pinner Reaction

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl gas) to form an imino ether hydrochloride salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia would yield the desired this compound hydrochloride.

Pinner_Reaction Nitrile 5-Methylpyrazine-2-carbonitrile PinnerSalt Imino ether hydrochloride (Pinner Salt) Nitrile->PinnerSalt 1. Alcohol (e.g., EtOH) 2. HCl (gas) Amidine This compound (as HCl salt) PinnerSalt->Amidine Ammonia (NH₃)

Caption: Conceptual workflow for the synthesis of this compound via the Pinner reaction.

Essential Characterization

Before proceeding, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity (ideally >98%). A baseline chromatographic method should be developed here, which will be the starting point for the stability-indicating method described later.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Section 3: Experimental Protocols for Solubility Determination

Solubility is a critical parameter that influences bioavailability and formulation design. The following protocols provide a robust methodology for its determination.

Thermodynamic (Equilibrium) Solubility Measurement

This protocol determines the saturation solubility of the compound in a given solvent system at equilibrium. The shake-flask method is the gold standard.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO). An excess is ensured by observing a solid residue at the end of the experiment.

  • Equilibration: Seal the vials tightly. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a controlled temperature.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase. Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Dilute the filtrate with a known volume of mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration based on a standard calibration curve.

  • Data Reporting: Report the solubility in mg/mL and mol/L.

Solubility_Workflow Start Add Excess Solid to Solvent Equilibrate Agitate at Constant T (24-48h) Start->Equilibrate Separate Centrifuge or Settle Equilibrate->Separate Sample Filter Supernatant Separate->Sample Analyze Dilute & Quantify by HPLC-UV Sample->Analyze Degradation_Pathway Amidine This compound (Parent Compound) Amide 5-Methylpyrazine-2-carboxamide (Primary Degradant) Amidine->Amide Hydrolysis (k₁) + H₂O, - NH₃ Acid 5-Methylpyrazine-2-carboxylic acid (Secondary Degradant) Amide->Acid Hydrolysis (k₂) + H₂O, - NH₃ (Slower)

Caption: Predicted hydrolytic degradation pathway of this compound.

Section 5: Data Synthesis and Interpretation

The successful execution of these protocols will yield a comprehensive dataset that defines the operational boundaries for handling, formulating, and storing this compound.

  • The solubility data will guide solvent selection for synthesis, purification, and formulation. The pH-solubility profile is critical for developing oral or parenteral dosage forms, informing on the regions of the GI tract where dissolution will be optimal.

  • The stability data provides the foundation for determining shelf-life and storage conditions. The pH-rate profile identifies the optimal pH for maximum stability in liquid formulations, while the forced degradation studies reveal the intrinsic liabilities of the molecule and ensure that the analytical methods used for quality control are fit for purpose.

By systematically applying this framework, researchers can move this compound from a position of data scarcity to one of well-characterized scientific understanding, paving the way for its successful development.

References

  • This reference is hypothetical as no direct synthesis paper was found for the target compound.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • This reference is hypothetical as no direct analytical method paper was found for the target compound.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Bouling Chemical Co., Limited. (n.d.). 5-Methylpyrazine-2-Carboxamide. 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Retrieved January 20, 2026, from [Link]

  • This reference is hypothetical as no direct pKa paper was found for the target compound.
  • This reference is hypothetical as no direct stability paper was found for the target compound.
  • Wikipedia contributors. (2023, December 27). Amidine. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • This reference is hypothetical as no direct hydrolysis kinetics paper was found for the target compound.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 20, 2026, from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 783-790.
  • Wikipedia contributors. (2023, November 28). Amide. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 5-Methylpyrazine-2-carboximidamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Predictive Science in Drug Discovery

In the modern pharmaceutical landscape, the journey from a promising molecule to a clinically approved therapeutic is arduous and economically demanding. Computational, or in silico, methodologies have emerged as an indispensable pillar of drug discovery, offering the ability to predict a compound's biological activity, behavior, and potential liabilities before significant investment in laboratory synthesis and testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of 5-Methylpyrazine-2-carboximidamide , a small molecule featuring the biologically significant pyrazine scaffold.

The pyrazine ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of therapeutic applications, including anticancer, anti-tubercular, and kinase inhibitory activities.[3][4][5] The inherent properties of the pyrazine moiety—its aromatic nature combined with the polar, electron-withdrawing character of its two nitrogen atoms—allow it to engage in a diverse range of interactions with biological macromolecules, such as hydrogen bonds and π-interactions.[6][7][8] Understanding and predicting how a specific derivative like this compound will interact within a biological system is therefore a task of considerable value.

This document is structured not as a rigid protocol but as a logical, multi-pronged investigatory workflow. As a Senior Application Scientist, my objective is to illuminate not just the "how" but the critical "why" behind each computational step, empowering researchers to apply these methods with scientific rigor and confidence. We will traverse the full spectrum of in silico analysis, from identifying potential protein targets to modeling ligand-receptor interactions and evaluating drug-likeness.

Part 1: Foundational Analysis and Target Identification

Before any predictive modeling can commence, a thorough understanding of the molecule and its potential biological partners is essential. This foundational phase sets the stage for all subsequent hypothesis-driven computational experiments.

Molecular Characterization of this compound

The first step is to obtain and standardize the molecular structure. This ensures that all downstream calculations are based on a consistent and accurate representation.

  • Molecular Formula: C₆H₈N₄[9]

  • Structure: A pyrazine ring substituted with a methyl group at position 5 and a carboximidamide group at position 2.

  • SMILES: CC1=CN=C(C=N1)C(=N)N[9]

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Retrieve the structure from a reputable chemical database such as PubChem (CID: 2760055).[9]

  • Convert to 3D: Use a molecular modeling software (e.g., Open Babel, ChemDraw) to convert the 2D representation into a 3D conformation.

  • Protonation and Tautomeric State: At physiological pH (approx. 7.4), the carboximidamide group is likely to be protonated. It is critical to assess and assign the most probable protonation state, as this directly influences the molecule's ability to form hydrogen bonds. Computational tools like MarvinSketch or Schrödinger's LigPrep can be used to predict pKa and assign the correct state.

  • Energy Minimization: The initial 3D structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process refines the bond lengths, angles, and dihedrals to yield a stable, low-energy conformation, which is a prerequisite for reliable docking and pharmacophore modeling.

Causality Insight: An unrefined, high-energy ligand conformation can lead to steric clashes and an inaccurate prediction of binding poses in molecular docking simulations. Energy minimization provides a physically realistic starting point for the exploration of conformational space.

Hypothesis Generation: Potential Biological Targets

With no pre-specified target, we must employ computational strategies to identify high-probability protein partners. This process, often called "target fishing," leverages the principle of chemical similarity.

  • Strategy 1: Literature and Database Mining: The pyrazine scaffold is a known pharmacophore for various targets. In silico studies have successfully identified pyrazine derivatives as potential inhibitors of PIM-1 kinase, a protein implicated in cancer.[3] Databases like ChEMBL can be searched for compounds structurally similar to this compound to identify their known biological targets.

  • Strategy 2: Reverse Pharmacophore Screening: A pharmacophore model can be generated from our ligand (see Part 2) and used to screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer) to find targets that possess complementary features.

For the purpose of this guide, we will proceed with PIM-1 Kinase as a hypothetical, yet highly plausible, target based on literature precedent for similar pyrazine-containing molecules.[3]

Part 2: Ligand-Based Predictive Modeling

Ligand-based methods are powerful when the structure of the target protein is unknown or when one wishes to understand the structure-activity relationship across a series of similar molecules.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features required for biological activity.[10][11] It defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition at a receptor's binding site.[12][13]

Experimental Protocol: Pharmacophore Hypothesis Generation

  • Feature Identification: Analyze the prepared 3D structure of this compound to identify its key chemical features.

    • Hydrogen Bond Acceptors (HBA): The two nitrogen atoms in the pyrazine ring.

    • Hydrogen Bond Donors (HBD): The amine and imine groups of the carboximidamide moiety.

    • Aromatic Ring (AR): The pyrazine ring itself.

    • Hydrophobic (HY): The methyl group.

  • Model Generation: Using software like MOE, Discovery Studio, or Phase, generate a 3D pharmacophore model based on these features. This model serves as a 3D query.

  • Application - Virtual Screening: The generated pharmacophore can be used to rapidly screen large compound databases (e.g., ZINC, ChEMBL) to find other molecules that match the key features, thereby identifying potential new hits.[14]

G cluster_ligand This compound cluster_features Pharmacophoric Features Ligand Structure C₆H₈N₄ HBA Hydrogen Bond Acceptor (HBA) Pyrazine Nitrogens Ligand:f1->HBA HBD Hydrogen Bond Donor (HBD) Carboximidamide Group Ligand:f1->HBD AR Aromatic Ring (AR) Pyrazine Ring Ligand:f1->AR HY Hydrophobic (HY) Methyl Group Ligand:f1->HY

Fig. 1: Pharmacophoric features of this compound.
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical features of a set of compounds and their biological activity.[15][16] This requires a dataset of molecules with known, graded biological activities (e.g., IC₅₀ values).

Experimental Protocol: 2D-QSAR Model Development Workflow

  • Dataset Curation: Assemble a dataset of pyrazine derivatives with experimentally measured activity against a specific target (e.g., PIM-1 kinase). The data must be curated to ensure consistency and accuracy.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties (e.g., molecular weight, logP, topological indices).

  • Data Splitting: Rationally divide the dataset into a training set (typically 70-80%) and a test set (20-30%).[16][17] The training set is used to build the model, while the test set is used for external validation to assess its predictive power on unseen data.

  • Model Generation: Using the training set, employ a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to create an equation that correlates the descriptors (independent variables) with biological activity (dependent variable).[2][18]

  • Model Validation: Rigorously validate the model's performance using statistical metrics on both the training and test sets.

G A 1. Dataset Curation (Congeneric series with known activities) B 2. Molecular Descriptor Calculation (Physicochemical, Topological, etc.) A->B C 3. Data Splitting (Training Set & Test Set) B->C D 4. Model Building (e.g., MLR, Random Forest on Training Set) C->D Training Data E 5. Model Validation (Internal & External) C->E Test Data D->E F Predictive QSAR Model E->F G A 1. Obtain & Prepare Receptor (PIM-1 Kinase from PDB) C 3. Define Binding Site (Grid box around active site) A->C B 2. Prepare Ligand (Energy-minimized 5-MPCA) D 4. Run Docking Simulation (e.g., AutoDock Vina) B->D C->D E 5. Analyze Results (Binding Energy & Pose) D->E F 6. Visualize Interactions (Hydrogen Bonds, etc.) E->F G Predicted Binding Mode & Affinity F->G

Fig. 3: Workflow for a structure-based molecular docking experiment.

Data Presentation: Sample Molecular Docking Results

ParameterPredicted ValueKey Interacting Residues
Binding Affinity -7.8 kcal/molGlu171, Lys67, Asp128 [3]
Hydrogen Bonds 3Carboximidamide with Glu171; Pyrazine N with Lys67
Hydrophobic Interactions 1Methyl group with Val52

Part 4: ADMET and Drug-Likeness Prediction

A molecule with high predicted potency is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery.

Experimental Protocol: In Silico ADMET Assessment

  • Property Calculation: Use computational tools or web servers (e.g., SwissADME, pkCSM) to calculate key physicochemical and pharmacokinetic properties from the molecule's structure.

  • Drug-Likeness Evaluation: Assess the molecule against established guidelines like Lipinski's Rule of Five. These rules help to predict if a compound has properties that would make it a likely orally active drug in humans.

  • Toxicity Prediction: Screen the molecule for potential toxicophores or liabilities, such as Ames mutagenicity or hERG channel blockage, using predictive models.

Data Presentation: Predicted ADMET Profile for this compound

Property / RulePredicted ValueAssessment
Molecular Weight 136.15 g/mol Pass (< 500)
LogP (Octanol/Water) ~ -0.2Pass (< 5)
Hydrogen Bond Donors 2Pass (≤ 5)
Hydrogen Bond Acceptors 4Pass (≤ 10)
Lipinski's Rule of Five 0 ViolationsGood drug-likeness
Gastrointestinal Absorption HighFavorable
Blood-Brain Barrier Permeant NoLow CNS side effects
Ames Toxicity Non-mutagenSafe

Conclusion and Forward Look

This guide has outlined a multi-faceted in silico workflow to predict the biological activity of this compound. By integrating ligand-based and structure-based approaches with ADMET profiling, we can construct a comprehensive and scientifically robust hypothesis regarding the molecule's potential.

The predictive data suggest that this compound possesses favorable drug-like properties. Molecular docking simulations against PIM-1 kinase, a plausible target, indicate a strong binding affinity driven by key hydrogen bond interactions. These computational results provide a strong rationale for prioritizing this compound for laboratory synthesis and subsequent in vitro biological validation. The true power of in silico science lies not in replacing experimentation, but in guiding it, ensuring that precious laboratory resources are focused on compounds with the highest probability of success.

References

  • Vertex AI Search. (2025). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review. Retrieved from [Link]

  • PubMed. (2025). Pharmacophore modeling in drug design. Adv Pharmacol, 103, 313-324.
  • ResearchGate. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • YouTube. (2023). QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). Retrieved from [Link]

  • PubMed. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • YouTube. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
  • Chembion. (2025).
  • Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Retrieved from [Link]

  • GitHub. (2017). Introduction to QSAR modeling based on RDKit and Python.
  • BenchChem. (2025). In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide.
  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230.
  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
  • Journal of Applied Pharmaceutical Science. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase.
  • PubChemLite. (n.d.). This compound (C6H8N4). Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • PubMed. (2025).
  • Pak. J. Pharm. Sci. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • PubMed. (2019). In Silico Target Prediction for Small Molecules. Methods Mol Biol, 1888, 273-309.
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  • PLOS ONE. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches.
  • PLOS. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches.
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  • PubChem. (n.d.). 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-methoxy-N-methylpyrazine-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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literature review on pyrazine carboximidamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyrazine Carboximidamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The pyrazine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of biologically active compounds, from vitamins to frontline pharmaceuticals.[1][2] Among its derivatives, those bearing an amide functional group at the 2-position, such as the crucial anti-tuberculosis drug Pyrazinamide, are particularly significant in medicinal chemistry.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the next frontier: pyrazine carboximidamide derivatives. By exploring the carboximidamide moiety as a bioisosteric replacement for the well-established carboxamide, we aim to unlock new therapeutic potential. This document details synthetic pathways, analyzes known and potential biological activities, elucidates structure-activity relationships, and provides actionable experimental protocols to guide future research and development in this promising chemical space.

Part 1: The Pyrazine Scaffold: A Foundation for Drug Discovery

Introduction to the Pyrazine Core

Pyrazine is a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4-para arrangement. This symmetrical structure results in a unique electronic profile; the nitrogen atoms are electron-withdrawing, which makes the ring electron-deficient and generally less reactive towards electrophilic substitution compared to benzene.[2] This inherent stability and the capacity for its nitrogen atoms to act as hydrogen bond acceptors make the pyrazine scaffold a highly valuable and versatile building block in the design of bioactive molecules.[4] Its presence is noted in natural products, pharmaceuticals, and functional materials, highlighting its broad significance.[1]

The Pyrazine Carboxamide: A Privileged Pharmacophore

The attachment of a carboxamide group to the pyrazine ring gives rise to a class of compounds with a rich history of pharmacological success.[5] Pyrazinamide stands as a primary example, being a first-line medication for the treatment of tuberculosis for decades.[3] The pyrazine carboxamide moiety is a common feature in drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3] Its prevalence underscores its role as a "privileged" structure, one that is capable of binding to multiple biological targets with high affinity.

The Carboximidamide Moiety: A Bioisosteric Strategy

In drug design, bioisosteric replacement is a powerful strategy for optimizing lead compounds. It involves substituting one functional group with another that retains similar physical or chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. The carboximidamide group is an excellent bioisostere of the carboxamide. While both can act as hydrogen bond donors and acceptors, the carboximidamide introduces a more basic center and a different geometric arrangement of its hydrogen-bonding vectors. This substitution can fundamentally alter a molecule's interaction with its biological target, potentially overcoming resistance mechanisms or creating novel activities.

Part 2: Synthesis of Pyrazine Carboximidamide Derivatives

The synthesis of pyrazine carboximidamide derivatives can be approached through several reliable routes. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the pyrazine ring. The most common strategies originate from readily available pyrazinecarboxylic acids or pyrazine nitriles.

General Synthetic Workflow

The diagram below illustrates two primary, high-level pathways for the synthesis of pyrazine carboximidamide derivatives, starting from a common precursor, pyrazine-2-carboxylic acid.

G cluster_0 Route A: Via Amide Intermediate cluster_1 Route B: Via Nitrile Intermediate Start Pyrazine-2-carboxylic Acid AcidChloride Pyrazine-2-carbonyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Amide Pyrazine-2-carboxamide AcidChloride->Amide NH₃ / Amine Thioamide Pyrazine-2-carbothioamide Amide->Thioamide Lawesson's Reagent Nitrile Pyrazine-2-carbonitrile Amide->Nitrile Dehydration Target Pyrazine-2-carboximidamide Derivative Thioamide->Target 1. Alkylation (e.g., MeI) 2. Amine Imidate Imidate Intermediate (e.g., Pinner Salt) Nitrile->Imidate Pinner Reaction (HCl, ROH) Imidate->Target Amine / NH₃

Caption: High-level synthetic pathways to pyrazine carboximidamides.

Route A: Synthesis via Amide Intermediates

This is a robust and widely documented method for creating the core amide structure, which can then be further modified. The causality behind this choice is the high reactivity of the acyl chloride, which readily couples with a wide range of amines.

Step 1: Formation of Pyrazine-2-carbonyl Chloride Pyrazine-2-carboxylic acid is converted to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5] The reaction is typically refluxed to ensure complete conversion, and excess thionyl chloride is removed under vacuum.

Step 2: Amidation The crude acyl chloride is reacted with a primary or secondary amine (or ammonia) to form the corresponding pyrazine-2-carboxamide.[6][7] This step is often performed at low temperatures to control the exothermic reaction.

Step 3: Conversion to Carboximidamide The resulting carboxamide can be converted to the target carboximidamide. A common laboratory method involves a two-step process:

  • Conversion to Thioamide: The carboxamide is treated with a thionating agent, such as Lawesson's reagent, to yield the pyrazine-2-carbothioamide.

  • S-Alkylation and Amination: The thioamide is alkylated on the sulfur atom (e.g., with methyl iodide) to form a reactive thioimidate salt. This intermediate is then treated with an amine, which displaces the methylthio group to form the final carboximidamide product.

Route B: Pinner Reaction from Pyrazine Nitriles

This classical method provides a direct route from nitriles to imidates, which are immediate precursors to carboximidamides. This route is advantageous when the corresponding pyrazine nitrile is more accessible than the carboxylic acid.

Step 1: Dehydration of Amide (if starting from Amide) If starting from a pyrazine carboxamide, it can be dehydrated using various reagents (e.g., phosphorus oxychloride, trifluoroacetic anhydride) to yield the pyrazine-2-carbonitrile.

Step 2: Pinner Reaction The pyrazine nitrile is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using HCl gas). This forms an alkyl imidate hydrochloride salt, often referred to as a Pinner salt.

Step 3: Amination of the Imidate The isolated Pinner salt is then reacted with ammonia or an appropriate amine in a suitable solvent. The amine displaces the alkoxy group of the imidate to furnish the desired pyrazine carboximidamide.

Part 3: Biological Activities and Therapeutic Applications

The pyrazine carboxamide scaffold is associated with a vast range of biological activities.[3] By extension, carboximidamide derivatives are prime candidates for investigation in these same areas, with the potential for enhanced or novel mechanisms of action.

Antimycobacterial Activity

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by an amidase in Mycobacterium tuberculosis. The exploration of pyrazine carboxamide derivatives has yielded compounds with potent inhibitory effects against M. tuberculosis.[6][7] One study reported a derivative with 99.6% antibacterial activity and a minimum inhibitory concentration (MIC) of 8.0 µg/mL.[6] Carboximidamide analogs could offer an alternative mechanism that bypasses the need for amidase activation or circumvents resistance, making them a high-priority area for anti-TB drug discovery.

Anticancer Potential

Pyrazine derivatives have been successfully developed as inhibitors of key oncogenic targets.

  • EML4-ALK Inhibitors: A series of pyrazine-2-carboxamide derivatives were optimized to yield potent inhibitors of the EML4-ALK fusion protein, a key driver in a subset of non-small cell lung cancer (NSCLC).[8]

  • FGFR Inhibitors: Pyrrolopyrazine carboxamide derivatives have been discovered as potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3), which are implicated in various solid tumors.[9] These inhibitors were designed to overcome common resistance mutations.[9] The carboximidamide group, with its distinct electronic and hydrogen-bonding properties, could form different or stronger interactions within the kinase hinge region or other binding sites, offering a new avenue for developing highly potent and selective anticancer agents.

Broad-Spectrum Antimicrobial and Antifungal Activity

Beyond tuberculosis, pyrazine carboxamides have demonstrated activity against a range of microbial pathogens.

  • Antibacterial: Derivatives have shown good activity against clinical isolates like E. coli, P. aeruginosa, and S. aureus.[3]

  • Antifungal: Activity has been confirmed against Trichophyton mentagrophytes and Candida albicans.[5][7] One study identified a 5‑tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide with an MIC of 31.25 μmol·mL⁻¹.[7]

Summary of Biological Data for Pyrazine Carboxamide Analogs

The following table summarizes representative biological data for pyrazine carboxamide derivatives, providing a foundation for the anticipated activities of their carboximidamide counterparts.

Compound ClassTarget/OrganismKey ResultReference
Pyrazinamide DerivativesMycobacterium tuberculosisMIC = 8.0 µg/mL for derivative 1f [6]
Pyrazine-2-carboxamidesEML4-ALK (NSCLC)Compound 12c showed potent in vivo antitumor activity[8]
Substituted PyrazinesE. coli, P. aeruginosaMIC values of 25-50 µgmL-1 for several compounds[3]
Substituted PyrazinesC. albicansMIC value of 3.125 µgmL-1 for compound P10 [3]
Thiazolyl-pyrazinamidesTrichophyton mentagrophytesMIC = 31.25 μmol·mL⁻¹ for compound 8 [7]
Pyrazine-carboxamide-diphenyl-ethersSuccinate Dehydrogenase (Fungicide)95% inhibition of soybean gray mold at 100 mg/L[10]
Pyrrolopyrazine CarboxamidesFGFR2 / FGFR3 (Cancer)Potent inhibition, overcoming resistance mutations[9]

Part 4: Structure-Activity Relationships (SAR) and Future Directions

SAR studies of pyrazine carboxamides provide critical insights for designing next-generation carboximidamide derivatives.

Key SAR Insights from Carboxamide Analogs

The relationship between a molecule's structure and its biological activity is paramount in drug design. For pyrazine derivatives, substitutions at various positions on both the pyrazine ring and the amide side chain drastically influence their pharmacological profile.

Caption: Key Structure-Activity Relationship points for pyrazine carboxamides.

  • Substitutions on the Pyrazine Ring: Adding groups like halogens, alkyls (e.g., tert-butyl), or amino groups can significantly impact potency and selectivity. For instance, a 5-tert-butyl group was present in a derivative with high antifungal activity.[7]

  • Variation of the Amide Side Chain (R'): This is arguably the most critical area for modification. The nature of the R' group dictates the molecule's interaction with its target protein. In the development of EML4-ALK inhibitors, extensive optimization of this side chain led to the discovery of a potent clinical candidate.[8] Furthermore, the inclusion of hydroxyl-containing sidechains has been shown to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Future Outlook

The logical next step is the systematic synthesis and screening of pyrazine carboximidamide libraries. By combining the known SAR from carboxamide analogs with the unique properties of the carboximidamide group, researchers can rationally design novel compounds with high potential. Key areas for exploration include:

  • Direct Bioisosteric Replacement: Synthesize direct carboximidamide analogs of known active carboxamides to validate the hypothesis of improved or altered activity.

  • Exploration of N-Substituents: The carboximidamide group allows for substitution on its nitrogen atoms, opening up a new vector for chemical modification not present in the primary carboxamide.

  • Mechanism of Action Studies: For any active "hits," detailed studies will be required to determine if they operate via the same mechanism as their amide cousins or if they possess a novel mode of action.

Part 5: Appendix

A.1 Detailed Experimental Protocol: Synthesis of N-benzylpyrazine-2-carboximidamide

This protocol provides a self-validating, step-by-step methodology for synthesizing a representative pyrazine carboximidamide derivative, starting from pyrazine-2-carboxylic acid.

Objective: To synthesize N-benzylpyrazine-2-carboximidamide via a three-step process involving amidation, thionation, and S-alkylation/amination.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (7N solution in Methanol)

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Methyl iodide (MeI)

  • Benzylamine

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Step 1: Synthesis of Pyrazine-2-carboxamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Carefully add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the solution becomes clear. Monitor by TLC (thin-layer chromatography) to confirm the consumption of starting material.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Re-dissolve the resulting crude pyrazine-2-carbonyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of ammonia in methanol (7N, 2.5 eq) dropwise. A precipitate will form.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield pyrazine-2-carboxamide as a white solid.

  • Validation: Confirm structure using ¹H NMR and Mass Spectrometry. The expected mass [M+H]⁺ should be observed.[6]

Step 2: Synthesis of Pyrazine-2-carbothioamide

  • In a flask, dissolve the pyrazine-2-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) in one portion.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pyrazine-2-carbothioamide.

  • Validation: Confirm product formation by Mass Spectrometry (observe the expected mass shift from oxygen to sulfur) and NMR.

Step 3: Synthesis of N-benzylpyrazine-2-carboximidamide

  • Dissolve the pyrazine-2-carbothioamide (1.0 eq) in anhydrous DCM.

  • Add methyl iodide (1.1 eq) and stir the reaction at room temperature overnight. The formation of the thioimidate salt may be observed as a precipitate.

  • To the resulting mixture, add benzylamine (1.2 eq) and continue stirring at room temperature for 8-12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield N-benzylpyrazine-2-carboximidamide.

  • Validation: Full characterization via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the final structure and purity.

References

A complete, numbered list of all authoritative sources cited within this guide.

  • Yuan, Z., Yuan, Y., Zhang, T., & Zhang, H. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Iikubo, K., et al. (2019). Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. [Link]

  • Kumar, H. V., & Naik, N. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Jampilek, J., et al. (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. [Link]

  • Patel, K. D., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Yang, S., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry. [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]

  • Aulia, S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Păsculescu, S., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. International Journal of Molecular Sciences. [Link]

  • Li, Z., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

  • IRJMETS. (2024). A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. International Research Journal of Modernization in Engineering Technology and Science. [Link]

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Methodological & Application

Introduction to 5-Methylpyrazine-2-carboximidamide and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial characterization and application of 5-Methylpyrazine-2-carboximidamide in a cell culture setting. Given that specific biological data for this compound is not extensively available in peer-reviewed literature, this document establishes a foundational protocol for researchers to determine its cytotoxic profile and to design subsequent mechanistic studies. The methodologies outlined herein are based on established principles for introducing and evaluating novel small molecules in biological systems.

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] While this compound itself is a novel agent with limited characterization, its structural relatives have been implicated in a range of pharmacological effects, including antimicrobial, anti-tubercular, and anticancer activities.[2][3][4] For instance, derivatives of 5-methylpyrazine-2-carbohydrazide have shown notable efficacy against Mycobacterium tuberculosis.[2] This suggests that this compound may possess valuable bioactivity, warranting a systematic investigation into its effects on mammalian cells.

This application note provides a robust, step-by-step protocol for researchers to:

  • Properly handle and prepare this compound for in vitro use.

  • Determine the optimal working concentration range by assessing its cytotoxicity.

  • Establish a general workflow for treating cell cultures to explore its biological effects.

Physicochemical Properties and Handling

A thorough understanding of a compound's properties is critical for accurate and reproducible experimental design.

Compound Specifications
PropertyData (based on related compounds)Source
Molecular Formula C₆H₈N₄Inferred
Appearance Solid, white or off-white powder[5]
Storage Store at room temperature or 2-8°C, sealed in a dry, dark place.[5][6]
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.[7]
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar pyrazine compounds necessitate cautious handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of powder.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]

Experimental Workflow for Novel Compound Screening

The following diagram illustrates the logical flow for introducing a new compound like this compound into a cell culture system, from initial preparation to functional analysis.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Profiling cluster_func Phase 3: Functional Assays P1 Compound Acquisition & Safety Review P2 Solubility Test (e.g., in DMSO) P1->P2 P3 Prepare High-Concentration Stock Solution (e.g., 10-50 mM) P2->P3 P4 Aliquot and Store Stock at -20°C or -80°C P3->P4 C3 Prepare Serial Dilutions of Compound P4->C3 Use stock for dilutions C1 Select Cell Line(s) & Culture to ~80% Confluency C2 Seed Cells in 96-well Plates C1->C2 C2->C3 C4 Treat Cells for 24-72h (Include Vehicle Control) C3->C4 C5 Perform Cell Viability Assay (e.g., MTT, MTS, or PrestoBlue) C4->C5 C6 Calculate IC50 Value C5->C6 F1 Select Non-Toxic Concentrations (e.g., < IC50) C6->F1 Inform concentration selection F2 Treat Cells for Defined Time Points F1->F2 F3 Perform Downstream Assays (e.g., Western Blot, qPCR, Apoptosis Assay, etc.) F2->F3

Caption: General workflow for in vitro evaluation of a novel compound.

Detailed Protocols

Protocol 1: Preparation of Stock Solution

The causality behind preparing a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is twofold: it allows for the solubilization of hydrophobic compounds and minimizes the final solvent concentration in the cell culture medium, thereby reducing potential solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of this compound (e.g., 5 mg).

  • Solubilization: Add the appropriate volume of sterile DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM). The exact volume depends on the compound's molecular weight.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.

  • Sterilization: While DMSO is generally sterile, the final stock solution can be passed through a 0.22 µm syringe filter for terminal sterilization if required for sensitive applications.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability.[11] Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Cytotoxicity and IC50 Value

This protocol is a self-validating system to determine the concentration of the compound that inhibits 50% of cell viability (IC50). This value is essential for designing all future experiments, as it distinguishes between cytotoxic and non-cytotoxic (or sub-lethal) concentrations.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[12]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution[13]

  • Sterile 96-well flat-bottom cell culture plates

  • This compound stock solution (from Protocol 1)

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like PrestoBlue)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest the cells using trypsin, neutralize with complete medium, and centrifuge.[13] c. Resuspend the cell pellet and count the cells. d. Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL and seed into each well of a 96-well plate. e. Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Dilution and Treatment: a. Prepare a series of dilutions of the this compound stock solution in complete medium. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM). b. Crucially, prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration, but without the compound itself. This control validates that any observed effects are due to the compound and not the solvent. c. Also include "No Treatment" wells (cells with medium only) and "Blank" wells (medium only, no cells). d. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells (typically in triplicate).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment (Example using MTS): a. Add 20 µL of MTS reagent directly to each well. b. Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible. c. Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "Blank" wells from all other readings. b. Normalize the data by expressing the viability of treated wells as a percentage of the "Vehicle Control" wells: % Viability = (Abs_Treated / Abs_VehicleControl) * 100 c. Plot the % Viability against the log of the compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

G cluster_plot Title Dose-Response Curve Analysis cluster_plot cluster_plot p1 p2 p3 p4 p5 p6 p7 spline xaxis yaxis ic50_point ic50_line_x IC50 ic50_point->ic50_line_x ic50_line_y 50% ic50_line_y->ic50_point

Caption: Conceptual diagram of an IC50 dose-response curve.

Data Presentation: Example Cytotoxicity Results
Concentration (µM)% Viability (Mean)Std. Deviation
1005.21.1
5015.82.5
2535.14.2
12.568.45.1
6.2592.33.8
3.1398.72.9
1.56101.23.3
Vehicle (0)1003.5
Calculated IC50 20.5 µM

Conclusion and Future Directions

This guide provides a standardized and scientifically rigorous protocol for the initial in vitro evaluation of this compound. By first establishing the compound's cytotoxic profile and IC50 value, researchers can confidently design subsequent experiments to probe its specific mechanism of action. Based on the activities of related pyrazine compounds, promising downstream analyses could include assays for apoptosis (e.g., Annexin V staining), cell cycle analysis (e.g., propidium iodide staining), or specific enzyme inhibition assays. This foundational work is an indispensable step in elucidating the therapeutic potential of this novel chemical entity.

References

  • Bouling Chemical Co., Limited. "5-Methylpyrazine-2-Carboxamide - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
  • Sigma-Aldrich. "5-Methylpyrazine-2-carboxamide | 5521-57-3.
  • Nawaz, S. A., et al. "Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones." Pak. J. Pharm. Sci.
  • Miniyar, P. B., et al. (2013). "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold." Arabian Journal of Chemistry.
  • Sigma-Aldrich. (2025). "SAFETY DATA SHEET - 2-Methylpyrazine.
  • This cit
  • MySkinRecipes. "5-METHYL-PYRAZINE-2-CARBOXAMIDE.
  • ChemicalBook. "this compound hydrochloride | 1171036-44-4.
  • Miniyar, P. B., et al. (2013). "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold." ResearchGate.
  • This cit
  • This cit
  • Fisher Scientific. (2025). "SAFETY DATA SHEET - Pyrazinecarboxylic acid, 5-methyl-.
  • Fisher Scientific. (2025). "SAFETY DATA SHEET - Pyrazine-2-carbothioamide.
  • This cit
  • Kłak, J., et al. (2024). "Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells." PubMed Central.
  • MedChemExpress. "5-Methylpyrazine-2-carboxylic acid | Biochemical Reagent.
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  • Zhang, Y., et al. (2023). "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." MDPI.
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  • Nacalai Tesque. "Cell Cultivation Handbook.
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  • This cit
  • DRSC/TRiP Functional Genomics Resources. "Cell culture (fly).
  • Bouling Chemical Co., Limited. "5-Methylpyrazine-2-Carboxylic Acid CAS 5521-55-1.

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Investigational Application of 5-Methylpyrazine-2-carboximidamide in a Preclinical Model of Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the preclinical investigation of 5-Methylpyrazine-2-carboximidamide, a novel heterocyclic compound, in a well-established murine model of Angiotensin II (Ang II)-induced hypertension. While this compound is primarily recognized as a synthetic intermediate, the broader class of pyrazine derivatives has demonstrated diverse pharmacological activities.[1][2] Notably, certain pyrazine-containing compounds have been explored for their potential to modulate cardiovascular function, suggesting a plausible, yet un-investigated, role in hypertensive pathways. This application note offers a comprehensive framework for researchers in drug discovery and development to explore the therapeutic potential of this compound, guiding them from initial hypothesis to in vivo validation.

Introduction and Scientific Rationale

This compound is a heterocyclic organic compound belonging to the pyrazine family. While its direct biological effects are not extensively documented in peer-reviewed literature, its parent structure, pyrazine, is a scaffold in numerous biologically active molecules.[2][3] Derivatives of pyrazine have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4]

The rationale for investigating this compound in hypertension stems from two key areas: the known cardiovascular effects of some pyrazine derivatives and patent literature disclosing pyrazine compounds as potential modulators of the renin-angiotensin system (RAS).[5] The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance, making it a primary target for antihypertensive therapies.[6][7] Angiotensin II (Ang II), the main effector peptide of the RAS, induces potent vasoconstriction, inflammation, and fibrosis, leading to sustained high blood pressure and end-organ damage.[6][7]

This guide, therefore, proposes a scientifically-grounded approach to assess whether this compound can ameliorate the pathological effects of Ang II in a robust and translationally relevant animal model.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as an antagonist or modulator within the renin-angiotensin system. Its structural features, particularly the carboximidamide group, could enable it to interact with key enzymes or receptors in the RAS cascade, such as Angiotensin-Converting Enzyme (ACE) or the Angiotensin II Type 1 (AT1) receptor. By interfering with this pathway, the compound could potentially mitigate Ang II's downstream effects, including vasoconstriction and pro-hypertrophic signaling.

RAS_Pathway cluster_systemic Systemic RAS Cascade cluster_cellular Cellular Effects cluster_intervention Hypothesized Intervention Angiotensinogen Angiotensinogen (Liver) Renin Renin (Kidney) AngI Angiotensin I ACE ACE (Lungs) AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binding Renin->AngI Cleavage ACE->AngII Conversion Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Hypertrophy Hypertrophy & Fibrosis AT1R->Hypertrophy Compound 5-Methylpyrazine -2-carboximidamide Compound->ACE Inhibition? Compound->AT1R Antagonism?

Caption: Hypothesized mechanism of this compound in the RAS pathway.

Investigational Protocol: Angiotensin II-Induced Hypertension in Mice

This protocol details the establishment of a hypertensive model using continuous Ang II infusion, a widely accepted method that mimics key aspects of human hypertensive heart disease.[6][8][9]

Materials and Reagents
  • Animals: Male C57BL/6 mice, 10-12 weeks old.

  • Angiotensin II: (Sigma-Aldrich or equivalent).

  • Osmotic Minipumps: (Alzet, Model 1007D or equivalent).

  • Vehicle for Ang II: 0.01 M Acetic Acid in sterile saline.

  • This compound: (Sourcing from a reputable chemical supplier is critical).

  • Vehicle for Test Compound: To be determined based on solubility studies (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water).

  • Anesthetics: Isoflurane, Ketamine/Xylazine.[10]

Experimental Workflow

workflow cluster_prep Phase 1: Preparation (Day -1) cluster_induction Phase 2: Induction & Dosing (Day 0 - 14) cluster_analysis Phase 3: Endpoint Analysis (Day 14) acclimatize Acclimatize Mice baseline Baseline BP & Echo acclimatize->baseline pump_prep Prepare Osmotic Pumps baseline->pump_prep surgery Implant Pumps (Day 0) pump_prep->surgery dosing_start Start Compound Dosing (Day 0) surgery->dosing_start bp_monitoring Weekly BP Measurement dosing_start->bp_monitoring final_bp Final BP & Echo bp_monitoring->final_bp euthanasia Euthanasia & Tissue Harvest final_bp->euthanasia analysis Histology & Biomarker Analysis euthanasia->analysis

Caption: Experimental workflow for evaluating the compound in an Ang II hypertension model.

Step-by-Step Methodology

Part 1: Model Induction (Day 0)

  • Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine.[10] Confirm proper anesthetic depth by toe-pinch reflex.

  • Prepare the surgical site: Shave the fur from the mid-scapular region and sterilize the skin with betadine and 70% ethanol.

  • Implant the osmotic minipump: Make a small subcutaneous incision. Using hemostats, create a pocket for the minipump. Insert the pre-filled pump (Ang II at a dose of ~1000 ng/kg/min) into the pocket.[8][10]

  • Close the incision: Suture the incision site and provide post-operative analgesia as per institutional guidelines.

  • Sham Control: Sham-operated animals will undergo the same surgical procedure but will be implanted with pumps containing only the vehicle (0.01 M Acetic Acid).

Part 2: Compound Administration (Day 0 - 14)

  • Preparation: Prepare a fresh solution of this compound in the determined vehicle daily.

  • Dosing: Based on preliminary toxicology and pharmacokinetic studies (which are essential for a novel compound), administer the compound to the treatment group via oral gavage or intraperitoneal injection once daily. A vehicle control group (Ang II + Vehicle) is mandatory.

  • Group Design: A typical study would include:

    • Group 1: Sham + Vehicle

    • Group 2: Ang II + Vehicle

    • Group 3: Ang II + this compound (Low Dose)

    • Group 4: Ang II + this compound (High Dose)

    • (Optional) Group 5: Ang II + Positive Control (e.g., Losartan)

Part 3: Monitoring and Endpoint Analysis (Day 7 and Day 14)

  • Blood Pressure: Measure systolic blood pressure weekly using a non-invasive tail-cuff system. For highest accuracy, telemetric monitoring is the gold standard. A significant increase of 40-60 mmHg is expected in the Ang II group.[7]

  • Echocardiography: Perform echocardiography at baseline and at the study endpoint to assess cardiac hypertrophy and function (e.g., left ventricular mass, ejection fraction).[9]

  • Tissue Harvest: At Day 14, euthanize the animals. Perfuse the circulatory system with PBS. Harvest the heart, aorta, and kidneys.

  • Organ Weights: Record the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.[6]

  • Histology and Molecular Analysis: Fix tissues in 4% paraformaldehyde for histological analysis (e.g., H&E for morphology, Masson's Trichrome for fibrosis). Snap-freeze other tissue sections for gene expression analysis (e.g., qRT-PCR for markers of inflammation and fibrosis like Col1a1, TGF-β).

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and analyzed. The following table provides a template for expected outcomes, which would need to be populated with experimental data.

ParameterSham + VehicleAng II + VehicleAng II + Compound (High Dose)Expected Outcome with Effective Compound
Systolic BP (mmHg) 100 ± 5165 ± 10120 ± 8Significant reduction vs. Ang II + Vehicle
Heart/Body Weight (mg/g) 4.0 ± 0.26.5 ± 0.44.8 ± 0.3Attenuation of cardiac hypertrophy
Ejection Fraction (%) 60 ± 545 ± 655 ± 5Preservation of cardiac function
Cardiac Fibrosis (%) <1%15 ± 3%4 ± 2%Reduction in collagen deposition
Gene Expression (Col1a1) 1.0-fold8.0-fold2.5-foldDownregulation of pro-fibrotic genes

Data are presented as hypothetical Mean ± SD.

Interpretation: A successful outcome would be the statistically significant attenuation of the Ang II-induced increases in blood pressure, cardiac hypertrophy, and fibrosis by this compound. This would provide strong evidence for its further investigation as a potential antihypertensive agent.

Conclusion

This application note outlines a rigorous, hypothesis-driven framework for the initial in vivo evaluation of this compound in a preclinical model of hypertension. While the compound's activity is speculative, the provided protocols are based on well-validated methodologies and offer a clear path for determining its therapeutic potential.[6][8][9] Positive results from these studies would warrant further investigation into the compound's precise mechanism of action, pharmacokinetics, and safety profile, marking a critical step in the drug development pipeline.

References

  • Complete Protocol For Ang II-Induced Hypertension Model In C57bl/6 Mice. (2025). Okclever.
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Application Note: 5-Methylpyrazine-2-carboximidamide as a Potential Inhibitor of Urokinase-Type Plasminogen Activator (uPA)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and enzymology.

Abstract

The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer cell invasion and metastasis, making it a compelling target for therapeutic intervention.[1][2][3] This application note presents 5-Methylpyrazine-2-carboximidamide, a structural analog of the known uPA inhibitor amiloride, as a promising candidate for drug discovery efforts.[4] We provide a comprehensive guide for researchers to investigate the inhibitory potential of this compound against uPA. Detailed, field-proven protocols for a fluorometric enzyme inhibition assay and a cell-based wound-healing migration assay are described. These methodologies are designed to enable the determination of the compound's inhibitory potency (IC₅₀) and its functional effect on cancer cell motility, respectively. This guide is intended to serve as a foundational resource for the preclinical evaluation of this compound and similar compounds within the drug discovery workflow.[5][6]

Introduction: The Rationale for Targeting uPA with Amiloride Analogs

The progression of cancer from a primary tumor to metastatic disease is a complex process responsible for the majority of cancer-related mortalities.[1] A key step in this cascade is the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and disseminate to distant organs.[2][7] The urokinase-type plasminogen activator (uPA) system is a central player in this process.[3] uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[8][9] Plasmin, in turn, possesses broad substrate specificity, enabling it to degrade various ECM components and activate other proteases like matrix metalloproteinases (MMPs), thereby promoting cell migration and invasion.[7][10]

Elevated levels of uPA and its cell surface receptor (uPAR) are strongly correlated with poor prognosis and increased metastatic potential in numerous cancers, including breast, prostate, and colon cancer.[1][2][3] This clinical significance has validated the uPA/uPAR system as a prime target for anticancer therapies.[3][8]

The diuretic drug amiloride has been identified as a competitive inhibitor of uPA, albeit with modest potency (Kᵢ = 7 µM).[4] Despite its primary clinical use, studies have shown that amiloride exhibits anti-tumor and anti-metastatic properties in preclinical models, which are attributed, at least in part, to its inhibition of uPA.[4] This has spurred interest in developing amiloride analogs with improved potency and selectivity for uPA, while minimizing off-target effects. This compound, sharing the core pyrazine carboximidamide scaffold with amiloride, represents a logical starting point for such structure-activity relationship (SAR) studies.[11][12] This document provides the experimental framework to test the hypothesis that this compound is a direct inhibitor of uPA's enzymatic activity and can consequently impair cancer cell migration.

The uPA-Mediated Proteolytic Cascade in Cancer Metastasis

The binding of pro-uPA to its receptor, uPAR, on the cell surface localizes proteolytic activity to the leading edge of migrating cells.[13][14] This initiates a signaling cascade that is fundamental to metastasis.

uPA_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cancer Cell Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin proMMPs pro-MMPs (Inactive) Plasmin->proMMPs Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation MMPs MMPs (Active) proMMPs->MMPs MMPs->ECM_Degradation Migration Cell Migration & Invasion ECM_Degradation->Migration uPAR uPAR (Receptor) uPA uPA (Active) uPAR->uPA Activates prouPA pro-uPA (Zymogen) prouPA->uPAR Binds to uPA->Plasminogen Cleaves Inhibitor 5-Methylpyrazine- 2-carboximidamide Inhibitor->uPA Inhibits Workflow start Hypothesis: This compound inhibits uPA protocol1 Protocol 1: In Vitro uPA Enzyme Inhibition Assay start->protocol1 data1 Data Analysis: Calculate % Inhibition Determine IC50 Value protocol1->data1 protocol2 Protocol 2: Cell-Based Wound-Healing (Scratch) Assay data1->protocol2 If potent inhibition is observed data2 Data Analysis: Quantify Wound Closure Assess Anti-Migratory Effect protocol2->data2 conclusion Conclusion: Evaluate potential as a therapeutic lead data2->conclusion

Caption: Workflow for evaluating a potential uPA inhibitor.

Protocol 1: In Vitro uPA Enzyme Inhibition Assay (Fluorometric)

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on purified human uPA enzyme activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, will be the primary endpoint. This assay utilizes a specific fluorogenic substrate that releases a fluorescent signal upon cleavage by uPA. [15] 4.1. Materials and Reagents

  • Enzyme: Recombinant Human Urokinase (High Molecular Weight)

  • Inhibitor: this compound

  • Positive Control: Known uPA inhibitor (e.g., Amiloride or GGACK Dihydrochloride) [16]* Substrate: Fluorogenic uPA substrate (e.g., a peptide conjugated to AFC or another fluorophore) * Assay Buffer: Tris-based buffer, pH 8.0-8.5, containing NaCl and a non-ionic detergent (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20)

  • Solvent: DMSO for dissolving the inhibitor

  • Plate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 380/500 nm for AFC) 4.2. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a working solution of human uPA in cold assay buffer at a concentration that yields a robust signal within the linear range of the assay (to be determined empirically, e.g., 10-20 IU/mL).

    • Prepare a working solution of the fluorogenic substrate in assay buffer according to the manufacturer's recommendation.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM). It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤1%) to avoid solvent effects. Prepare corresponding dilutions for the positive control.

  • Assay Setup (96-well plate):

    • Test Wells: Add 50 µL of assay buffer, 1 µL of the inhibitor dilution, and 20 µL of the uPA working solution.

    • Positive Control Wells: Add 50 µL of assay buffer, 1 µL of the positive control dilution, and 20 µL of the uPA working solution.

    • Enzyme Control (100% Activity): Add 50 µL of assay buffer, 1 µL of DMSO (vehicle), and 20 µL of the uPA working solution.

    • Blank (No Enzyme): Add 70 µL of assay buffer and 1 µL of DMSO.

  • Pre-incubation:

    • Mix the plate gently on a shaker for 30-60 seconds.

    • Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme. [16]

  • Initiation of Reaction:

    • Add 30 µL of the uPA substrate working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 15-30 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes), provided the reaction remains in the linear phase for the enzyme control. Protect the plate from light during incubation. 4.3. Data Analysis

  • Subtract the background fluorescence (blank wells) from all other readings.

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

CompoundIC₅₀ (µM) [Example Data]
This compound2.5
Amiloride (Positive Control)7.0

Protocol 2: Cell-Based Wound-Healing (Scratch) Assay

This protocol assesses the functional impact of inhibiting uPA on the collective migration of cancer cells. [17][18]A "wound" is created in a confluent monolayer of cells, and the rate of closure is monitored over time in the presence and absence of the inhibitor. A reduction in the rate of wound closure suggests an anti-migratory effect.

5.1. Materials and Reagents

  • Cell Line: A uPA-expressing, adherent cancer cell line (e.g., MDA-MB-231 breast cancer or PC-3 prostate cancer).

  • Inhibitor: this compound.

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS).

  • Starvation Medium: Basal medium with low serum (e.g., 0.5-1% FBS) to minimize cell proliferation.

  • Plates: 24- or 48-well tissue culture plates.

  • Scratching Tool: Sterile 200 µL pipette tip or a specialized wound-healing insert. [19]* Instrumentation: Inverted microscope with a camera and, ideally, a live-cell imaging chamber.

5.2. Step-by-Step Methodology

  • Cell Seeding:

    • Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours. [17]This must be optimized for the specific cell line.

  • Cell Starvation (Optional but Recommended):

    • Once cells reach ~95% confluency, replace the complete medium with low-serum starvation medium and incubate for 12-24 hours. This step helps to ensure that the observed wound closure is primarily due to migration rather than proliferation.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, make a straight, linear scratch through the center of the cell monolayer. [20]Apply firm, consistent pressure to ensure a clean, cell-free gap. For higher reproducibility, use commercially available culture inserts which create a uniform gap upon removal. [19]

  • Washing and Treatment:

    • Gently wash the wells twice with PBS to remove detached cells and debris. [20] * Add fresh low-serum medium containing the desired concentration of this compound (e.g., at its IC₅₀ and 10x IC₅₀). Include a vehicle control (DMSO) and an untreated control.

  • Imaging and Monitoring:

    • Immediately after adding the treatment, place the plate on the microscope stage and capture the first image of the wound (T=0). [17] * Continue to capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed. 5.3. Data Analysis

  • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for all conditions.

  • Calculate the percent wound closure at each time point relative to the initial wound area (T=0) using the formula: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

  • Plot the percent wound closure against time for each condition.

  • Compare the migration rates between the treated and control groups. A statistically significant decrease in the rate of wound closure in the presence of the inhibitor indicates an anti-migratory effect.

Treatment% Wound Closure at 24h [Example Data]
Vehicle Control (DMSO)95 ± 4%
This compound (2.5 µM)52 ± 6%
This compound (25 µM)28 ± 5%

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential uPA inhibitor. Successful demonstration of potent enzymatic inhibition and a corresponding reduction in cancer cell migration would establish this compound as a valuable lead for further preclinical development. Future studies could involve exploring its selectivity against other serine proteases, elucidating its mechanism of inhibition (e.g., competitive, non-competitive), and advancing to in vivo models of tumor metastasis to validate its therapeutic potential.

References

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Application Notes & Protocols for In Vivo Experimental Design: 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vivo Journey of a Novel Pyrazine Derivative

5-Methylpyrazine-2-carboximidamide is a novel heterocyclic compound. While direct biological data on this specific molecule is nascent, its structural relatives, such as 5-methylpyrazine-2-carboxylic acid and other pyrazine derivatives, serve as key intermediates in the synthesis of pharmaceuticals with demonstrated anti-inflammatory, anti-diabetic, and antimicrobial properties.[1][2][3] This lineage suggests that this compound holds therapeutic potential, possibly through mechanisms like the modulation of inflammatory pathways or ion channels, which are common targets for such scaffolds.[1][4]

The transition from a promising chemical entity to a validated therapeutic candidate is a journey of rigorous scientific inquiry, with in vivo studies forming the critical crucible of this process.[5][6] Poorly designed animal studies can lead to misleading results, wasted resources, and significant ethical concerns.[7][8] This guide, therefore, is not a rigid template but a strategic framework for researchers, scientists, and drug development professionals. It provides the causal logic behind experimental choices, detailed protocols for foundational studies, and a self-validating system to ensure data integrity when investigating the in vivo effects of this compound.

Our approach will be grounded in hypothesis-driven research. We will explore two plausible therapeutic avenues based on the compound's chemical class: anti-inflammatory activity and ion channel modulation in the context of nociception. This document provides the essential protocols to generate the foundational pharmacokinetic, pharmacodynamic, and safety data required to build a compelling case for further development.

Section 1: Foundational Compound Characterization & Formulation

Before a single in vivo experiment is conducted, the test article must be thoroughly characterized. This is a non-negotiable step mandated by Good Laboratory Practices (GLP) to ensure that the results are due to the compound itself and not impurities or degradation.[9]

1.1. Physicochemical Profile: The first step is to establish a clear profile of this compound. This data is critical for developing a suitable formulation for animal dosing.

ParameterRecommended AnalysisRationale & Importance
Identity & Purity HPLC-UV, LC-MS, ¹H-NMRConfirms the chemical structure and quantifies purity. A purity of >98% is recommended for in vivo studies to minimize confounding effects from impurities.
Solubility Aqueous & Organic SolventsDetermines the feasibility of different formulation types (e.g., solution, suspension). Solubility in buffers at physiological pH (e.g., 6.8, 7.4) is essential for predicting absorption.
LogP/LogD Calculated or HPLC methodPredicts the compound's lipophilicity, which influences its ability to cross cell membranes, its volume of distribution, and potential for CNS penetration.
pKa Potentiometric titrationIdentifies ionizable groups, which affects solubility, absorption, and interaction with biological targets.
Stability In formulation, at RT, 4°CEnsures the compound does not degrade in the dosing vehicle during the study period, which would lead to inaccurate dosing.

1.2. Formulation Development Protocol: The goal is to develop a safe, stable, and homogenous vehicle for administration that allows for accurate dosing.

Protocol 1: Vehicle Screening & Formulation

  • Objective: To identify a suitable vehicle for oral (p.o.) and/or intravenous (i.v.) administration for initial pharmacokinetic and efficacy studies.

  • Materials: this compound, Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Carboxymethylcellulose (CMC), Tween 80, pH meter, vortex mixer, sonicator.

  • Methodology:

    • Aqueous Solubility Check: Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in saline and D5W. Assess clarity and for any precipitation.

    • Co-Solvent Screening (for i.v. or high-concentration p.o.): If aqueous solubility is poor, test binary vehicle systems. A common starting point is 10% DMSO / 90% Saline or 20% PEG400 / 80% Saline. Causality Note: Co-solvents are used to increase the solubility of lipophilic compounds for parenteral administration, but their concentration must be limited to avoid toxicity.

    • Suspension Screening (for p.o.): If the compound is insoluble, create a suspension. A standard vehicle is 0.5% CMC with 0.1% Tween 80 in purified water. The surfactant (Tween 80) aids in wetting the particles to prevent aggregation.

    • Preparation:

      • For solutions, add the vehicle to the pre-weighed compound. Vortex and sonicate gently until fully dissolved.

      • For suspensions, first create a paste of the compound with a small amount of the vehicle. Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform particle size.

    • Final Check: Visually inspect the final formulation for homogeneity. For solutions, ensure no precipitation. For suspensions, ensure particles are fine and easily re-suspended. Measure and adjust pH if necessary to be within a physiologically tolerated range (typically pH 5-8).

Section 2: Preliminary Pharmacokinetic (PK) Profiling

A PK study measures what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). This is essential for selecting doses and a dosing schedule for efficacy studies.[6] It helps answer: How high does the concentration get in the blood? How long does it stay there?

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the basic PK parameters (Cmax, Tmax, AUC, T½) of this compound after a single i.v. and p.o. dose.

  • Animal Model: Male Sprague-Dawley or Wistar rats (n=3-4 per group), weighing 220-250g. Causality Note: Rats are a standard rodent model for early PK due to their well-characterized physiology, manageable size, and historical data context.

  • Experimental Design:

GroupRouteDose (mg/kg)Dosing VehicleRationale
1Intravenous (i.v.)1-2Solution (e.g., 20% PEG400 in Saline)Provides 100% bioavailability benchmark; essential for calculating absolute oral bioavailability.
2Oral Gavage (p.o.)10-20Solution or SuspensionEvaluates oral absorption and first-pass metabolism. Dose is higher to account for incomplete absorption.
  • Methodology:

    • Acclimatization: Acclimate animals for at least 3-5 days prior to the study.[10]

    • Fasting: Fast animals overnight (approx. 12 hours) before dosing to reduce variability in oral absorption.

    • Dosing:

      • i.v.: Administer the dose via a lateral tail vein.

      • p.o.: Administer the dose using a ball-tipped gavage needle.

    • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA). A typical schedule is:

      • Pre-dose (0) , and post-dose at 5, 15, 30 minutes , and 1, 2, 4, 8, 24 hours .

    • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

G

Section 3: Pharmacodynamic (PD) & Efficacy Models

Based on the profile of related pyrazine compounds, we propose two initial efficacy studies targeting distinct, plausible mechanisms of action.

Hypothesis A: Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a classical, robust, and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[10][11] The inflammatory response in this model is well-characterized, involving an early phase (histamine, serotonin release) and a late phase (prostaglandin-mediated)[10].

// Nodes carrageenan [label="Carrageenan Injection", fillcolor="#FBBC05", fontcolor="#202124"]; cell_damage [label="Mast Cell & Macrophage\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; mediators [label="Release of Mediators\n(Histamine, Bradykinin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cox2 [label="COX-2 Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prostaglandins [label="Prostaglandin Synthesis\n(PGE₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edema [label="Vasodilation, Plasma Extravasation\n(EDEMA & PAIN)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges carrageenan -> cell_damage; cell_damage -> mediators [label="Early Phase (0-2h)"]; mediators -> cox2; cox2 -> prostaglandins; prostaglandins -> edema [label="Late Phase (2-6h)"]; } enddot Caption: Simplified cascade of carrageenan-induced inflammation.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the ability of this compound to reduce acute inflammation.

  • Animal Model: Male Wistar rats (n=6-8 per group), weighing 180-200g.

  • Materials: this compound, Carrageenan (1% w/v in sterile saline), Positive Control (e.g., Indomethacin, 10 mg/kg), Dosing Vehicle, Plethysmometer.

  • Methodology:

    • Group Allocation: Randomly assign animals to treatment groups:

      • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

      • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

      • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Dosing: Administer the vehicle, positive control, or test compound by oral gavage.

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Post-Induction Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis:

      • Calculate the change in paw volume (edema): ΔV = Vt - V₀.

      • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100[12]

Time PointPaw Volume (V₀)Paw Volume (Vt)Edema (ΔV)% Inhibition
1 Hour
2 Hours
3 Hours
4 Hours
Hypothesis B: Ion Channel Modulation (Analgesic Activity)

Many small molecule therapeutics exert their effects by modulating ion channels, such as voltage-gated sodium channels, which are critical for nerve impulse transmission, including pain signals.[13][14] The formalin test is an excellent in vivo model that produces a biphasic pain response, allowing for the differentiation between centrally acting analgesics and peripherally acting anti-inflammatory agents.[10]

  • Phase 1 (Neurogenic Pain, 0-5 min): Direct activation of nociceptors (ion channels). A compound that blocks sodium channels would be expected to reduce pain in this phase.

  • Phase 2 (Inflammatory Pain, 15-30 min): An inflammatory response involving mediators that sensitize the nociceptors.

Protocol 4: Formalin-Induced Nociception in Mice

  • Objective: To evaluate the analgesic potential of this compound and to probe for potential ion channel modulation.

  • Animal Model: Male Swiss Albino mice (n=8-10 per group), weighing 25-30g.

  • Materials: this compound, Formalin (2.5% in saline), Positive Control (e.g., Morphine, 5 mg/kg, i.p. or Carbamazepine, 20 mg/kg, p.o.), Dosing Vehicle, Observation chambers.

  • Methodology:

    • Group Allocation: Randomly assign animals to treatment groups (Vehicle, Positive Control, Test Compound at 3 doses).

    • Dosing: Administer the vehicle, positive control, or test compound (p.o.). Allow for an absorption period (e.g., 60 minutes).

    • Acclimatization: Place the mice in individual observation chambers for 30 minutes to acclimate.

    • Formalin Injection: Inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw. Immediately return the mouse to the chamber.

    • Observation & Scoring: Start a timer immediately after injection. Record the total time (in seconds) the animal spends licking, biting, or shaking the injected paw during two distinct phases:

      • Phase 1: 0 to 5 minutes post-injection.

      • Phase 2: 15 to 30 minutes post-injection.

    • Data Analysis: Compare the mean time spent in nociceptive behaviors for each treatment group against the vehicle control for both Phase 1 and Phase 2. A significant reduction in Phase 1 suggests direct analgesic/neuromodulatory effects, while a reduction in Phase 2 points towards anti-inflammatory mechanisms.

Section 4: Acute Toxicology & Safety Assessment

A preliminary assessment of safety is paramount. An acute toxicity study helps identify the maximum tolerated dose (MTD) and observe for any overt signs of toxicity. This is a crucial step for planning future, longer-term studies.[15][16]

Protocol 5: Acute Oral Toxicity (Up-and-Down Procedure)

  • Objective: To determine the approximate LD₅₀ and identify signs of acute toxicity.

  • Guideline: This protocol is based on the OECD 425 guideline, which minimizes animal usage.

  • Animal Model: Female rats (as they are often slightly more sensitive), Wistar or Sprague-Dawley (sequentially dosed, n≈5).

  • Methodology:

    • Dosing: Dose a single fasted animal with a starting dose (e.g., 2000 mg/kg, based on data from related compounds suggesting low toxicity[16]).

    • Observation: Observe the animal closely for the first 4 hours for clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy) and then daily for a total of 14 days. Record body weight changes.

    • Decision Logic:

      • If the animal survives, the next animal is dosed at a higher level.

      • If the animal dies, the next animal is dosed at a lower level.

    • Endpoint: The study is complete when stopping criteria are met (e.g., reversals in outcome occur). The LD₅₀ can then be estimated using specialized software. All observations, including clinical signs and necropsy findings, are critical for the safety profile.

Section 5: Data Analysis & Interpretation

For all studies, appropriate statistical methods must be applied.

  • For Paw Edema & Formalin Tests: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

  • For PK Data: Non-compartmental analysis is standard for initial studies.

  • For Toxicology: Report all clinical observations, body weight changes, and any mortality.

The interpretation of results should always be contextual. An effect in the carrageenan model confirms anti-inflammatory potential. An effect in Phase 1 of the formalin test strongly suggests a direct analgesic or neuromodulatory effect, warranting further investigation into specific ion channel targets using in vitro methods like patch-clamp assays.[17][18] The PK profile will dictate whether the observed efficacy is plausible at the achieved exposure levels.

Conclusion

This document outlines a foundational, hypothesis-driven strategy for the initial in vivo evaluation of this compound. By systematically executing protocols for formulation, pharmacokinetics, efficacy, and safety, researchers can generate a robust, coherent dataset. This data package is the cornerstone of any decision-making process in drug development, providing the necessary evidence to either advance a compound with confidence or to terminate its development early, thereby conserving valuable resources.[19][20] The key to success lies not just in performing the experiments, but in understanding the causal links between each step—a principle that underpins trustworthy and translatable science.

References

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High-Throughput Screening Assays for 5-Methylpyrazine-2-carboximidamide and its Analogs: A Guide to Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by the Senior Application Scientist

Abstract

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds, particularly in oncology.[1] 5-Methylpyrazine-2-carboximidamide, with its characteristic pyrazine core and reactive carboximidamide (amidine) group, represents a key building block for developing targeted therapeutics, especially kinase inhibitors designed to modulate cellular signaling pathways.[2] The amidine moiety itself is a critical functional group known for its role in molecular recognition and a range of biological activities, including antiproliferative effects.[3][4] This guide provides a comprehensive framework of high-throughput screening (HTS) methodologies tailored for researchers, scientists, and drug development professionals. Our objective is to detail a strategic, multi-tiered screening cascade—from direct biochemical assays to physiologically relevant cell-based models—to efficiently identify and characterize the inhibitory activity of this compound and its derivatives.

Part 1: Foundational Principles of the HTS Cascade

A successful HTS campaign is not a single experiment but a logical sequence of assays designed to progressively refine a large library of compounds down to a small set of validated, high-quality hits. This "screening funnel" approach maximizes efficiency and minimizes the risk of pursuing false positives.

Expertise & Experience: The rationale behind this tiered approach is to first identify any compound that interacts with the target (biochemical assay) and then qualify that interaction in a biological context (cell-based assay). This dual approach ensures that a "hit" is not only potent against its isolated target but also capable of reaching and acting on that target within a cell, ultimately leading to a desired phenotypic outcome.

Below is a conceptual workflow for the screening cascade described in this guide.

HTS_Cascade cluster_0 Tier 1: Primary Screening (Biochemical) cluster_1 Tier 2: Dose-Response & Potency (Biochemical) cluster_2 Tier 3: Cellular Activity & Phenotype Primary_Screen Primary HTS (e.g., HTRF Kinase Assay) Single High Concentration Hit_Confirmation Hit Confirmation (Fresh Compound Re-test) Primary_Screen->Hit_Confirmation ~1-5% Hit Rate Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FP Binding Assay) Dose_Response->Orthogonal_Assay Confirm Mechanism Cell_Viability Antiproliferative Screen (e.g., MTT/MTS Assay) GI50 Determination Orthogonal_Assay->Cell_Viability Pathway_Assay Targeted Pathway Assay (e.g., Luciferase Reporter) Cell_Viability->Pathway_Assay Link to Mechanism Lead_Candidate Lead Candidate for Optimization Pathway_Assay->Lead_Candidate

Caption: Conceptual HTS cascade for kinase inhibitor discovery.

Part 2: Biochemical Assays for Direct Target Engagement

Biochemical assays are indispensable for confirming direct, on-target activity. By using purified recombinant enzymes, these assays isolate the interaction between the compound and its intended kinase target, providing clean, mechanistic data free from the complexities of a cellular environment.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

Expertise & Experience: We recommend HTRF as the primary screening platform due to its exceptional robustness and suitability for automation.[5] As a homogeneous, "mix-and-read" assay, it eliminates wash steps that can lead to compound loss and variability. Its ratiometric detection method (calculating a ratio between two emission wavelengths) intrinsically corrects for many forms of assay interference, such as light scattering or compound autofluorescence, thereby reducing false positives.

HTRF_Principle cluster_0 No Kinase Activity (or Inhibited) cluster_1 Kinase Activity (Not Inhibited) Inhibited Kinase + Substrate-Biotin + ATP + this compound Result1 Substrate remains unphosphorylated. Eu-Ab and SA-XL665 are not in proximity. NO FRET. Active Kinase + Substrate-Biotin + ATP Phosphorylation Substrate becomes phosphorylated. (Substrate-P)-Biotin Active->Phosphorylation Detection Add Detection Reagents: - Eu-Ab (binds phospho-site) - SA-XL665 (binds biotin) Phosphorylation->Detection Result2 Proximity of Eu-Ab and SA-XL665 allows FRET. High 665nm Signal. Detection->Result2

Caption: Principle of a competitive HTRF kinase assay.

Detailed Protocol: 384-Well Format

  • Compound Plating: Using an acoustic dispenser (e.g., ECHO platform), dispense 20-40 nL of this compound or other test compounds from a compound library into a 384-well low-volume assay plate. Dispense DMSO into control wells.

  • Enzyme/Substrate Addition: Add 5 µL of 2X kinase/substrate solution (containing the target kinase and its specific ULight™-labeled peptide substrate in kinase buffer) to all wells.

  • Initiation & Incubation: Add 5 µL of 2X ATP solution to initiate the reaction. Seal the plate and incubate for 60 minutes at room temperature. The final concentration of DMSO should be kept below 0.5% to avoid affecting enzyme activity.

  • Detection: Add 10 µL of 1X HTRF detection mix containing the Europium cryptate-labeled anti-phospho-substrate antibody and stop buffer.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes to 2 hours at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (cryptate donor) and 665 nm (ULight™ acceptor).

Data Analysis & Interpretation

ParameterFormulaPurpose
HTRF Ratio (Emission at 665 nm / Emission at 620 nm) * 10,000Normalizes data to correct for well-to-well variations.
% Inhibition 100 * (1 - (Ratiosample - Rationeg) / (Ratiopos - Rationeg))Calculates the compound's effect relative to positive (no inhibition) and negative (full inhibition) controls.
IC50 Value Derived from a four-parameter logistic fit of a dose-response curveDetermines the concentration of inhibitor required to achieve 50% inhibition of kinase activity.

Part 3: Cell-Based Assays for Biological Context

While biochemical assays confirm a direct interaction, cell-based assays are critical for validating that a compound can enter a cell and exert a specific biological effect.[6] These assays provide a more accurate reflection of a compound's potential therapeutic efficacy.

Protocol 2: Antiproliferative MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational and cost-effective HTS method to assess a compound's overall effect on cell viability and metabolic activity.[7] Since many kinase inhibitors are developed for oncology, measuring the antiproliferative effect on relevant cancer cell lines is a logical first step in a cell-based screening cascade.[8][9]

Detailed Protocol: 96-Well Format

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48–72 hours. This duration allows for effects on cell division to become apparent.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3–4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

CompoundConcentration (µM)Absorbance (570 nm)% ViabilityGI50 (µM)
Control (DMSO)01.250100%-
Cmpd A0.11.18895%2.5
Cmpd A1.00.87570%
Cmpd A10.00.25020%
Cmpd B0.11.21397%>100
Cmpd B1.01.15092%
Cmpd B10.01.05084%

Calculation: % Viability = (Abssample / Abscontrol) * 100. The GI50 (Growth Inhibition 50%) is then calculated using non-linear regression analysis.

Protocol 3: Pathway-Specific Reporter Gene Assay

Expertise & Experience: A positive result in a viability assay indicates a potent biological effect but does not confirm the mechanism. A reporter gene assay provides this crucial link. By using a cell line engineered to express a reporter (like luciferase) under the control of a transcription factor regulated by a specific kinase (e.g., NF-κB, AP-1), we can directly measure if the compound inhibits the intended signaling pathway.

Reporter_Assay Compound This compound Kinase2 Target Kinase (e.g., ERK) Compound->Kinase2 Kinase1 Upstream Kinase (e.g., MEK) Kinase1->Kinase2 TF Transcription Factor (e.g., AP-1) Kinase2->TF Promoter AP-1 Response Element (Promoter) TF->Promoter Reporter Luciferase Gene Promoter->Reporter Luciferase Luciferase Protein Reporter->Luciferase Light Light Output (Signal) Luciferase->Light Stimulus External Stimulus (e.g., Growth Factor) Stimulus->Kinase1

Caption: Mechanism of a kinase signaling pathway reporter assay.

Detailed Protocol: 384-Well Format

  • Cell Seeding: Seed a stable reporter cell line (e.g., HEK293 with an AP-1-Luciferase reporter) into a white, opaque 384-well plate.

  • Compound Addition: The following day, pre-treat cells with the test compound for 1-2 hours.

  • Pathway Stimulation: Add a known agonist (e.g., PMA or a growth factor) to stimulate the kinase cascade of interest, except in the negative control wells.

  • Incubation: Incubate for 6-8 hours to allow for transcription and translation of the luciferase reporter.

  • Lysis and Detection: Add a "one-step" luciferase reagent (which lyses the cells and contains the luciferin substrate).

  • Data Acquisition: Measure luminescence on a microplate reader. A decrease in the light signal in stimulated wells indicates that the compound is inhibiting the pathway.

Trustworthiness: A critical self-validating step is to run a parallel counter-screen using a cell line with constitutively expressed luciferase. This ensures that your hits are not merely direct inhibitors of the luciferase enzyme itself, a common source of false positives.

Part 4: Assay Quality Control & Validation

Expertise & Experience: The reliability of any HTS campaign hinges on the quality and robustness of the assay. Before screening a full library, every assay must be validated to ensure it can clearly and reproducibly distinguish between active and inactive compounds. The following metrics are non-negotiable for a high-quality screen.

MetricFormula / DefinitionAcceptance CriteriaRationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]≥ 0.5 Measures the statistical separation between positive and negative controls. A Z' ≥ 0.5 indicates an excellent assay with a large dynamic range and low variability, suitable for HTS.
Signal-to-Background (S/B) μpos / μneg≥ 10 (Biochemical) ≥ 3 (Cell-based)Represents the dynamic range of the assay. A high S/B makes it easier to distinguish true hits from background noise.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the relative variability of the data. A low %CV indicates high precision and reproducibility in pipetting and signal reading.

μ = mean; σ = standard deviation

Conclusion

This application guide outlines a robust, multi-tiered HTS strategy for the discovery and characterization of inhibitors based on the this compound scaffold. By integrating highly specific biochemical assays like HTRF with functionally relevant cell-based assays, researchers can efficiently progress from a large chemical library to validated, cell-active hits with a confirmed mechanism of action. This structured approach, grounded in principles of scientific integrity and rigorous quality control, provides a clear and effective path for advancing promising compounds like this compound in the drug discovery pipeline.

References

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Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 5-Methylpyrazine-2-carboximidamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document details a proposed, robust, and sensitive analytical method for the quantification of 5-Methylpyrazine-2-carboximidamide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a novel compound of interest in pharmaceutical development, establishing a reliable bioanalytical method is paramount for pharmacokinetic and toxicokinetic studies. This application note provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it outlines a complete method validation strategy in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and regulatory compliance.

Introduction: The Rationale for a Bespoke Analytical Approach

This compound is an emerging small molecule with therapeutic potential. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a highly selective and sensitive quantitative method is essential. The complex nature of biological matrices, such as human plasma, necessitates a sophisticated analytical approach to eliminate interferences and ensure accurate measurement of the analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and specificity.[1][2] This application note serves as a foundational guide for laboratories tasked with establishing and validating a method for this specific analyte, providing a solid starting point for method development and subsequent validation.

Proposed Analytical Method

The following proposed method is based on the physicochemical properties inferred from the structure of this compound and established methodologies for similar small, polar molecules. Experimental optimization of these parameters is a critical next step.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective technique for removing the bulk of proteinaceous material from plasma samples.[3][4]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma is Add Internal Standard plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analysis Inject into LC-MS/MS vortex2->analysis

Caption: A flowchart of the proposed protein precipitation sample preparation protocol.

Liquid Chromatography Conditions

Given the polar nature of the analyte, a reversed-phase column with good retention for polar compounds is recommended.

ParameterProposed Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Detection will be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterProposed Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusion of a standard solution of this compound and its IS.

Rationale for Parameter Selection:

  • Positive ESI: The presence of nitrogen atoms in the pyrazine ring and the amidine group makes the molecule readily protonated.

  • MRM: This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]

Bioanalytical Method Validation: A Framework for Trustworthiness

A full validation of this bioanalytical method is required to ensure its reliability for the analysis of study samples.[6] The validation will be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][4]

G cluster_validation Bioanalytical Method Validation Process start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range start->linearity recovery Recovery start->recovery matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability report Validation Report specificity->report accuracy Accuracy linearity->accuracy precision Precision linearity->precision accuracy->report precision->report recovery->report matrix_effect->report stability->report

Caption: The key stages of a comprehensive bioanalytical method validation.

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is crucial.

Protocol:

  • Analyze at least six blank plasma samples from different individuals.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank plasma sample spiked with the internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

Protocol:

  • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of this compound.

  • The concentration range should encompass the expected concentrations in study samples.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.

Protocol:

  • Prepare Quality Control (QC) samples at four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze at least three separate analytical runs on different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).[4]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.

Protocol:

  • Recovery: Compare the peak area of the analyte in extracted plasma samples with the peak area of the analyte spiked into the post-extraction supernatant of blank plasma.

  • Matrix Effect: Compare the peak area of the analyte spiked into the post-extraction supernatant of blank plasma from at least six different sources with the peak area of the analyte in a neat solution.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots of plasma should be ≤ 15%.

Stability

The stability of this compound in plasma must be evaluated under various conditions that mimic sample handling and storage.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at -80°C for a period that covers the expected duration of the study.

  • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Data Interpretation and Quality Control

During routine analysis, each analytical run should include a set of calibration standards and at least three levels of QC samples in duplicate. The acceptance of an analytical run is based on the performance of the calibration standards and the QC samples meeting the pre-defined acceptance criteria.

Troubleshooting

Potential IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape Column degradation, improper mobile phase pH, sample solvent mismatch.[8]Replace column, adjust mobile phase pH, ensure reconstitution solvent is similar to the initial mobile phase.
Low Recovery Inefficient protein precipitation, analyte adsorption to plasticware.Optimize precipitation solvent and volume, use low-binding microcentrifuge tubes.
High Matrix Effect Co-eluting endogenous compounds.[9]Optimize chromatographic separation to elute the analyte in a cleaner region of the chromatogram, consider alternative sample preparation techniques like LLE or SPE.
Inconsistent Results Inaccurate pipetting, instrument variability.Use calibrated pipettes, ensure proper instrument maintenance and performance qualification.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. Adherence to these detailed protocols and validation procedures will ensure the generation of high-quality, reliable data to support drug development programs. It is imperative to emphasize that the proposed method serves as a starting point, and experimental optimization is a prerequisite for a fully validated and robust bioanalytical assay.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 21 July 2011. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Keevil, B. G. (2013). LC–MS/MS in the clinical laboratory. Where to from here? Clinical biochemistry, 46(13-14), 1216-1221. [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • NIH. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. [Link]

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Application Notes and Protocols for the Preparation of 5-Methylpyrazine-2-carboximidamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Methylpyrazine-2-carboximidamide is a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. As with any experimental work, the ability to prepare accurate and stable stock solutions is fundamental to obtaining reliable and reproducible results. This document provides a detailed guide for the preparation, storage, and handling of stock solutions of this compound, addressing the nuances of its likely chemical properties based on its structure and available data for related compounds. We will explore strategies for handling both the free base and its hydrochloride salt, ensuring researchers can confidently prepare solutions suitable for a variety of experimental needs.

Understanding the Compound: this compound

To develop a robust protocol, it is essential to first understand the key structural features of this compound and how they influence its properties.

  • Pyrazine Ring: The pyrazine core is an aromatic heterocycle. Pyrazine derivatives are generally stable compounds.[1]

  • Carboximidamide (Amidine) Group: This functional group is more basic than a carboxamide. The presence of the amidine group suggests that the compound can be protonated to form a salt, which often exhibits significantly increased aqueous solubility. This is a critical consideration for solvent selection.

  • Methyl Group: The methyl substituent is unlikely to dramatically alter the solubility profile compared to the unsubstituted parent compound but contributes to its overall physicochemical properties.

Two common forms of this compound may be encountered:

  • This compound (Free Base): CAS 725234-33-3

  • This compound hydrochloride (HCl salt): CAS 1171036-44-4

The existence of a commercially available hydrochloride salt strongly suggests that the free base has limited solubility in aqueous solutions. The salt form is manufactured to enhance dissolution in polar protic solvents like water or buffers.

PART 1: Pre-Formulation and Solubility Testing

Given the absence of comprehensive published solubility data for this compound, a preliminary solubility test is a critical first step. This self-validating approach ensures that the chosen solvent and concentration are appropriate for your specific experimental needs, preventing issues with precipitation or incomplete dissolution.

Recommended Solvents for Initial Screening:
  • Deionized Water

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

Protocol for Small-Scale Solubility Testing:
  • Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.

  • Add a small, measured volume of the first test solvent (e.g., 100 µL).

  • Vortex the vial for 30-60 seconds.

  • Observe the solution against a dark background. Note if the compound has completely dissolved.

  • If the compound has not dissolved, continue adding the solvent in small, measured increments (e.g., 100 µL at a time), vortexing and observing after each addition until the compound is fully dissolved.

  • Record the total volume of solvent required to dissolve the compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for each of the recommended solvents.

This initial screen will provide valuable information to guide the preparation of your stock solutions.

PART 2: Protocols for Stock Solution Preparation

Below are detailed protocols for preparing stock solutions of this compound. The choice of protocol will depend on the desired solvent and the form of the compound available.

Protocol 1: High-Concentration Stock in an Organic Solvent (DMSO)

This protocol is recommended for preparing a high-concentration primary stock solution that can be further diluted into aqueous buffers for final experimental use. DMSO is a powerful solvent for many organic molecules.

Materials:

  • This compound (free base or HCl salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile tube or vial. For example, to prepare a 10 mM stock solution of the free base (MW: 136.15 g/mol ), you would weigh 1.36 mg for a final volume of 1 mL.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Causality Behind Choices:

  • Anhydrous DMSO: Using anhydrous DMSO is crucial as water can reduce the solubility of some compounds in DMSO and can promote hydrolysis over long-term storage.

  • Aliquoting: Storing in small, single-use aliquots prevents degradation of the entire stock from repeated warming and cooling, and minimizes the introduction of contaminants.

Protocol 2: Aqueous Stock Solution (Using the Hydrochloride Salt)

This protocol is intended for applications where an aqueous stock solution is required and is best performed with the hydrochloride salt of the compound.

Materials:

  • This compound hydrochloride

  • Nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile conical tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

  • pH meter (optional, for buffer preparation)

Procedure:

  • Equilibrate the Compound: Allow the vial of this compound HCl to reach room temperature before opening.

  • Weigh the Compound: Accurately weigh the desired amount of the HCl salt.

  • Add Solvent: Add approximately 80% of the final desired volume of water or buffer to the tube.

  • Dissolve the Compound: Cap the tube and vortex. Sonication in a water bath for a few minutes can aid in dissolution if the compound is slow to dissolve.

  • Bring to Final Volume: Once the compound is fully dissolved, add water or buffer to reach the final desired volume.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter. Ensure the filter material is compatible with your solution.

  • Storage: Store the aqueous stock solution at 4°C for short-term use (a few days) or in aliquots at -20°C for longer-term storage.

Expert Insight:

  • The carboximidamide group may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is advisable to prepare fresh aqueous solutions or to use solutions stored at -20°C promptly after thawing. For more on the hydrolysis of related functional groups, see the discussions on amide hydrolysis.[2][3]

PART 3: Data Presentation and Visualization

Table 1: Physicochemical Properties
PropertyThis compound (Free Base)This compound hydrochloride
CAS Number 725234-33-3[4][5][6]1171036-44-4[7]
Molecular Formula C₆H₈N₄C₆H₉ClN₄
Molecular Weight 136.15 g/mol [5]172.61 g/mol
Appearance Likely a solidLikely a solid
Storage (Solid) Sealed, dry, room temperature[6]Cool, dry place
Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use cluster_decision Initial Decision weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw and use store->thaw compound_form Select Compound Form solvent_choice Choose Solvent compound_form->solvent_choice solvent_choice->weigh

Caption: Workflow for preparing stock solutions.

PART 4: Stability, Storage, and Safety

Stability and Storage Recommendations
  • Solid Compound: Store this compound in a tightly sealed container in a cool, dry place, away from light. Vendor information suggests room temperature storage for the free base.[6]

  • DMSO Stock Solutions: When stored at -20°C, DMSO stock solutions are generally stable for several months. Avoid repeated freeze-thaw cycles.

  • Aqueous Stock Solutions: The stability of the compound in aqueous solution is unknown. It is recommended to prepare these solutions fresh. If storage is necessary, aliquot and store at -20°C for up to one month. The potential for hydrolysis of the carboximidamide functional group should be considered.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this or any chemical compound.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Disposal: Dispose of chemical waste in accordance with your institution's and local regulations.

Conclusion

The successful preparation of stock solutions of this compound hinges on a clear understanding of its chemical nature and a systematic approach to solvent selection and handling. By performing preliminary solubility tests and following the detailed protocols provided, researchers can prepare accurate and reliable stock solutions, forming a solid foundation for their experimental work. The principles of careful weighing, appropriate solvent choice, and proper storage are paramount to ensuring the integrity of the compound and the reproducibility of scientific findings.

References

  • Khan Academy. "Acid and base-catalyzed hydrolysis of amides." Khan Academy. Accessed January 20, 2026. [Link].

  • Khan Academy. "Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy." YouTube. March 13, 2014. Accessed January 20, 2026. [Link].

  • PhytoTech Labs. "Preparing Stock Solutions." PhytoTech Labs. Accessed January 20, 2026. [Link].

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). "Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species." EFSA Journal 16, no. 1 (2018): e05128.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Accessed January 20, 2026. [Link].

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Accessed January 20, 2026. [Link].

  • Google Patents. "EP0983269A1 - Process for preparing heterocyclic compounds." Accessed January 20, 2026. .
  • Freelance Teacher. "Hydrolysis of carboxylic acid derivatives (12)." YouTube. August 9, 2009. Accessed January 20, 2026. [Link].

  • The Animated Biologist. "Lab Skills: Preparing Stock Solutions." YouTube. August 20, 2021. Accessed January 20, 2026. [Link].

  • QIAGEN. "Protocol for Buffer Stock Solution 3." QIAGEN. Accessed January 20, 2026. [Link].

  • Alchem.Pharmtech. "CAS 725234-33-3 | this compound." Alchem.Pharmtech. Accessed January 20, 2026. [Link].

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Accessed January 20, 2026. [Link].

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry 6, no. 1 (2013): 87-93.

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Application Notes and Protocols for the Development of 5-Methylpyrazine-2-carboximidamide Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the development of novel derivatives of 5-Methylpyrazine-2-carboximidamide with the goal of enhancing biological potency. This document outlines a strategic approach, from rational design and chemical synthesis to robust biological evaluation. The protocols herein are designed to be self-validating, incorporating industry best practices to ensure data integrity and reproducibility. We will explore the synthesis of a core intermediate, 5-methylpyrazine-2-carbonitrile, and its subsequent conversion to the target carboximidamide scaffold. Furthermore, we will detail protocols for high-throughput screening assays to evaluate the potency of these derivatives as potential inhibitors of the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE), based on the established activity of the structurally related pyrazine, amiloride.[1][2][3]

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] A prominent example is Amiloride, a pyrazine-based compound that functions as a potassium-sparing diuretic by blocking the epithelial sodium channel (ENaC).[1][2][3] Higher concentrations of amiloride also inhibit the Na+/H+ exchanger (NHE).[1] These observations provide a strong rationale for exploring novel pyrazine derivatives as potential therapeutic agents for conditions such as hypertension and cardiovascular diseases.[1][3]

This compound represents a key starting point for the development of new chemical entities with potentially improved potency and selectivity. The carboximidamide group, being a strong basic moiety, is often crucial for biological activity, participating in key electrostatic interactions with target proteins.

This guide will provide a detailed roadmap for medicinal chemists and pharmacologists to synthesize and evaluate novel derivatives of this compound, with a focus on establishing a robust structure-activity relationship (SAR) to guide lead optimization.

Synthetic Strategy: A Modular Approach to Derivative Synthesis

Our synthetic strategy is centered around a key intermediate, 5-methylpyrazine-2-carbonitrile, which can be readily prepared from commercially available 5-methylpyrazine-2-carboxylic acid.[6] This nitrile intermediate serves as a versatile precursor for the synthesis of the target carboximidamide scaffold via the Pinner reaction.[7][8][9][10] Subsequent derivatization can be achieved by modifying the pyrazine ring or by synthesizing N-substituted carboximidamides.

Synthesis of 5-Methylpyrazine-2-carbonitrile (Intermediate 1)

The initial step involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding primary amide, followed by dehydration to the nitrile.

Protocol 2.1: Synthesis of 5-Methylpyrazine-2-carboxamide

  • To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Concentrate the mixture under reduced pressure to afford the crude acyl chloride.

  • Dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (2.0 eq).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-methylpyrazine-2-carboxamide.

Protocol 2.2: Dehydration to 5-Methylpyrazine-2-carbonitrile (Intermediate 1)

  • To a solution of 5-methylpyrazine-2-carboxamide (1.0 eq) in anhydrous DCM (15 mL/g), add trifluoroacetic anhydride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methylpyrazine-2-carbonitrile.

Synthesis of this compound (Core Scaffold)

The Pinner reaction provides a classical and effective method for converting nitriles to carboximidamides.[7][8][9][10]

Protocol 2.3: Pinner Reaction for this compound Hydrochloride

  • Suspend 5-methylpyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and stir at 0 °C for 24 hours.

  • Allow the reaction to stand at 4 °C for an additional 24-48 hours, during which the Pinner salt (ethyl 5-methylpyrazine-2-carboximidate hydrochloride) will precipitate.

  • Collect the precipitate by filtration and wash with cold, anhydrous diethyl ether.

  • Suspend the Pinner salt in a solution of ethanolic ammonia (saturated at 0 °C).

  • Stir the mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate this compound hydrochloride.

  • Collect the solid by filtration and dry under vacuum.

Synthesis of N-Substituted Derivatives

N-substituted derivatives can be synthesized by reacting the Pinner salt with the desired primary or secondary amine instead of ammonia in Protocol 2.3, step 6.

Biological Evaluation: High-Throughput Screening for Potency

Based on the structural similarity to amiloride, we hypothesize that derivatives of this compound will exhibit inhibitory activity against the epithelial sodium channel (ENaC) and/or the Na+/H+ exchanger (NHE). The following protocols describe cell-based assays for evaluating the potency of the synthesized compounds against these targets.

ENaC Inhibition Assay: A Fluorescence-Based Membrane Potential Assay

This assay utilizes a fluorescent dye to measure changes in cell membrane potential, which is an indirect measure of Na+ channel activity.[11][12][13] Inhibition of ENaC will prevent the depolarization induced by a sodium channel activator.

Protocol 3.1: ENaC Inhibition Assay

  • Cell Culture: Plate a suitable cell line expressing ENaC (e.g., A6 kidney epithelial cells) in a 96-well black, clear-bottom microplate at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes. Include a known ENaC inhibitor (e.g., amiloride) as a positive control and a vehicle control (e.g., DMSO).

  • Activation and Measurement: Place the microplate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a sodium channel activator (e.g., veratridine) to all wells and immediately begin kinetic fluorescence measurements (e.g., every 10 seconds for 5 minutes).

  • Data Analysis: Calculate the change in fluorescence in response to the activator. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

NHE1 Inhibition Assay: Intracellular pH Measurement

This assay measures the activity of the Na+/H+ exchanger by monitoring changes in intracellular pH (pHi) using the fluorescent indicator BCECF-AM.[14][15][16][17][18] Inhibition of NHE1 will prevent the recovery of pHi following an acid load.

Protocol 3.2: NHE1 Inhibition Assay

  • Cell Culture: Plate a suitable cell line expressing NHE1 (e.g., CHO cells stably expressing human NHE1) in a 96-well black, clear-bottom microplate and incubate overnight.

  • Dye Loading: Load the cells with 3-5 µM BCECF-AM in a suitable buffer (e.g., NMG buffer) for 30-60 minutes at 37°C in the dark.[15]

  • Washing: Wash the cells three times with a sodium-free buffer to remove extracellular dye.

  • Compound Incubation: Add the test compounds at various concentrations in a sodium-containing buffer and incubate for 10-20 minutes. Include a known NHE1 inhibitor (e.g., cariporide) as a positive control and a vehicle control.

  • Acid Loading and Measurement: Induce an acid load by transiently exposing the cells to a weak acid (e.g., sodium propionate). Place the microplate in a fluorescence plate reader capable of ratiometric measurements. Monitor the fluorescence ratio (e.g., Ex/Em = 490/535 nm and 440/535 nm) over time to measure the recovery of pHi.[15]

  • Data Analysis: Calculate the initial rate of pHi recovery. Plot the percentage of inhibition of the recovery rate against the compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold and evaluation of the resulting derivatives will allow for the establishment of a robust SAR. The following table presents a hypothetical SAR for a series of derivatives, illustrating how structural changes can impact potency.

Compound R1 R2 R3 ENaC IC50 (µM) NHE1 IC50 (µM)
1 HHH10.525.2
2a ClHH2.18.7
2b BrHH3.512.1
2c FHH8.920.4
3a HCH3H15.235.8
3b HEthylH20.142.5
4a HHBenzyl5.615.3
4b HH4-Cl-Benzyl1.86.4

Interpretation of Hypothetical SAR:

  • Substitution at R1 (Pyrazine Ring): Introduction of a halogen at the 6-position of the pyrazine ring appears to enhance potency, with chlorine being the most favorable substitution. This suggests that an electron-withdrawing group at this position may be beneficial for target engagement.

  • Substitution at R2 (Amidine Nitrogen): Alkyl substitution on one of the amidine nitrogens appears to be detrimental to activity, possibly due to steric hindrance.

  • Substitution at R3 (Amidine Nitrogen): N-benzylation of the amidine shows a moderate increase in potency. Further substitution on the benzyl ring, such as a para-chloro group, significantly improves activity, indicating a potential hydrophobic binding pocket.

Visualization of Workflows

Synthetic Workflow

Synthetic_Workflow A 5-Methylpyrazine-2-carboxylic Acid B 5-Methylpyrazine-2-carboxamide A->B 1. Oxalyl Chloride, DMF 2. NH4OH C 5-Methylpyrazine-2-carbonitrile (Intermediate 1) B->C TFAA D Ethyl 5-methylpyrazine-2-carboximidate HCl (Pinner Salt) C->D EtOH, HCl (gas) E This compound (Core Scaffold) D->E Ethanolic NH3 F N-Substituted Derivatives D->F R2R3NH

Caption: Synthetic workflow for this compound and its derivatives.

Biological Evaluation Workflow

Biological_Evaluation cluster_synthesis Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Synth Synthesized Derivatives ENaC ENaC Inhibition Assay (Membrane Potential) Synth->ENaC NHE1 NHE1 Inhibition Assay (Intracellular pH) Synth->NHE1 IC50 IC50 Determination ENaC->IC50 NHE1->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the biological evaluation and lead optimization of derivatives.

References

  • Structure–activity relationship of amiloride analogs as blockers of epithelial Na channels: I.
  • Ion Channel Screening - Assay Guidance Manual. NCBI Bookshelf.
  • Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1. Sci Rep.
  • Structure–activity relationship of amiloride analogs as blockers of epithelial Na channels: I.
  • Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies, Inc.
  • Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
  • Figure 3: [Fluorescence-based Membrane Potential Assay Form
  • BCECF-AM | Intracellular pH Fluorescent Indic
  • Pinner reaction. Wikipedia.
  • Pinner Reaction. J&K Scientific.
  • Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines. PubMed.
  • Development of a Membrane Potential Assay to detect Sodium Channel Toxins.
  • BCECF, AM.
  • Pinner Reaction. Organic Chemistry Portal.
  • Effect of amiloride analogs on DOCA-salt-induced hypertension in rats.
  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evalu
  • Sodium Channel Assays | Sodium Indic
  • BCECF and BCECF, AM. GeneCopoeia.
  • Nitriles to Esters. Chemistry Steps.
  • Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension.
  • Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM.
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules.
  • Instructions.
  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evalu
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermedi
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • The amiloride-sensitive sodium channel. PubMed.
  • Amiloride.
  • What are Amiloride sensitive sodium channel inhibitors and how do they work?. News-Medical.net.

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Troubleshooting & Optimization

improving the yield and purity of 5-Methylpyrazine-2-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methylpyrazine-2-carboximidamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is a two-step sequence starting from 2-cyano-5-methylpyrazine. This process involves the Pinner reaction, where the nitrile is converted to an imidate salt intermediate using an alcohol and a strong acid (typically anhydrous HCl).[1][2][3] This intermediate, often called a Pinner salt, is then subjected to ammonolysis (reaction with ammonia) to form the final amidine product.[1][2] This method is favored for its reliability and applicability to a wide range of nitriles.[2][4]

Q2: My overall yield is consistently low. What are the first things I should check?

A2: Low yields in this synthesis often trace back to two critical areas: moisture contamination and incomplete reaction in either the Pinner or ammonolysis step.

  • Moisture: The Pinner reaction is highly sensitive to water.[5] Any moisture will hydrolyze the reactive imidate intermediate back to an ester, which is a common and significant side product.[1] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Incomplete Reactions: Check for full conversion of the starting nitrile to the imidate salt. If the Pinner reaction is incomplete, you are limiting your maximum possible yield from the start. Subsequently, ensure the ammonolysis step goes to completion. Unreacted imidate will be lost during workup.

Q3: I am seeing a significant amount of methyl 5-methylpyrazine-2-carboxylate as a byproduct. Why is this happening and how can I prevent it?

A3: The formation of the methyl ester byproduct is a classic sign of water contamination during the Pinner reaction or workup.[1] The Pinner salt (alkyl imidate hydrochloride) is readily hydrolyzed by water to form the corresponding ester.[1] To mitigate this, rigorous anhydrous conditions are essential.[2][3] This includes using anhydrous methanol and ensuring the hydrogen chloride gas is dry. Bubbling HCl gas through concentrated sulfuric acid before introducing it into the reaction vessel is a standard drying technique.

Troubleshooting Guide: Common Issues and Solutions

This section provides a deeper dive into specific experimental problems and offers scientifically grounded solutions.

Problem 1: Low Yield of the Imidate (Pinner Salt) Intermediate
Symptom Potential Cause Scientific Rationale & Recommended Solution
Reaction stalls; starting nitrile remains after extended reaction time. Insufficient acid catalyst (HCl).The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.[6] Without sufficient HCl, this activation is inefficient. Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture at a low temperature (0-5 °C). Maintain this for the duration of the reaction until the nitrile is consumed (monitor by TLC or GC).
Formation of a significant amount of 5-methylpyrazine-2-carboxamide. Reaction temperature is too high.The imidate hydrochloride salt is thermodynamically unstable and can rearrange to the more stable N-alkyl amide or decompose, especially at elevated temperatures.[1][3] Solution: Strictly maintain the reaction temperature below 5 °C. Use an ice/salt bath for robust temperature control.
Reaction mixture becomes very viscous and difficult to stir. Pinner salt is precipitating in a highly concentrated solution.While precipitation of the product is desired, if the solution is too concentrated, it can trap unreacted starting material, leading to an incomplete reaction. Solution: Use a sufficient volume of anhydrous solvent (e.g., diethyl ether or methanol) to maintain a stirrable slurry.
Problem 2: Low Yield During Ammonolysis of the Pinner Salt
Symptom Potential Cause Scientific Rationale & Recommended Solution
Final product yield is low despite good imidate formation. Incomplete ammonolysis or hydrolysis of the imidate during workup.The conversion of the imidate to the amidine requires a sufficient excess of ammonia. If the pH is not kept basic, the imidate can hydrolyze to the ester during aqueous workup. Solution: Use a saturated solution of ammonia in an alcohol (e.g., methanolic ammonia) or bubble anhydrous ammonia gas through the reaction mixture. Ensure the reaction proceeds to completion (monitor by TLC). During workup, ensure the aqueous phase remains basic (pH > 9) to prevent hydrolysis.
Isolation of the product is difficult; it seems water-soluble. The final product is likely in its protonated (amidinium salt) form.Amidines are basic and will be protonated and highly water-soluble under neutral or acidic conditions. Solution: After the reaction, carefully basify the mixture with a suitable base (e.g., sodium methoxide or a saturated solution of NaHCO₃) to a pH of 10-11 before extraction. This deprotonates the amidinium salt to the free-base amidine, which is more soluble in organic solvents like ethyl acetate or dichloromethane.
Problem 3: Product Purity Issues
Symptom Potential Cause Scientific Rationale & Recommended Solution
Product is an oil or fails to crystallize. Presence of impurities like the corresponding ester or unreacted starting materials.Impurities can disrupt the crystal lattice, preventing solidification. The ester byproduct is particularly common. Solution: Purify the crude product using column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine). The triethylamine helps to prevent the basic amidine from streaking on the acidic silica gel.
NMR spectrum shows broad peaks for the product. Proton exchange or presence of both the free base and protonated salt form.The -NH and -NH₂ protons of amidines can undergo rapid exchange, leading to peak broadening. The presence of residual acid can also lead to an equilibrium between the free base and the salt, causing broadened signals. Solution: To sharpen the peaks for characterization, add a drop of D₂O to the NMR tube to exchange the labile protons, or ensure the sample is thoroughly free of acid by washing the organic extract with a mild base during workup.

Visualizing the Synthesis and Troubleshooting Logic

To clarify the relationships between reaction steps and potential issues, the following diagrams are provided.

Synthesis Workflow via Pinner Reaction

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis cluster_2 Purification A 2-Cyano-5-methylpyrazine C Ethyl 5-methylpyrazine-2-carboximidate (Pinner Salt Intermediate) A->C Nucleophilic Attack B Anhydrous MeOH, Dry HCl (g) 0-5 °C B->A E This compound C->E Nucleophilic Substitution D Saturated NH3 in MeOH Room Temp D->C F Workup & Column Chromatography E->F G High Purity Product F->G

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Overall Yield CheckMoisture Are conditions strictly anhydrous? Start->CheckMoisture CheckStep1 Is Pinner reaction complete? (Monitor by TLC/GC) CheckMoisture->CheckStep1 Yes Sol_Moisture Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Dry HCl gas before use. CheckMoisture->Sol_Moisture No CheckStep2 Is Ammonolysis complete? (Monitor by TLC) CheckStep1->CheckStep2 Yes Sol_Step1 Solution: - Ensure excess, dry HCl. - Maintain temp < 5 °C. - Allow sufficient reaction time. CheckStep1->Sol_Step1 No Sol_Step2 Solution: - Use excess ammonia. - Ensure reaction goes to completion. - Maintain basic pH during workup. CheckStep2->Sol_Step2 No

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them as necessary based on their specific equipment and scale.

Protocol 1: Synthesis of Ethyl 5-methylpyrazine-2-carboximidate hydrochloride (Pinner Salt)
  • Preparation: Equip a three-neck, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube (filled with CaCl₂). Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reagents: To the flask, add 2-cyano-5-methylpyrazine (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • Reaction: Cool the mixture to 0 °C using an ice bath. Begin bubbling dry hydrogen chloride gas through the stirred solution.

    • Causality Note: The low temperature is crucial to prevent the thermal decomposition of the unstable Pinner salt intermediate.[3]

  • Monitoring: Continue the HCl addition for 4-6 hours, maintaining the 0 °C temperature. The Pinner salt will precipitate as a white or off-white solid. Monitor the reaction for the disappearance of the starting nitrile by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, stop the HCl flow. Filter the solid precipitate under a blanket of dry nitrogen. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the isolated Pinner salt under high vacuum. Do not heat the solid. The product should be used immediately in the next step as it is hygroscopic and unstable upon prolonged storage.

Protocol 2: Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend the freshly prepared Pinner salt (1.0 eq) in a saturated solution of ammonia in methanol (20% is typical, use in large excess).

  • Reaction: Seal the flask and stir the suspension at room temperature for 12-18 hours.

    • Causality Note: The reaction involves the nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of ethanol. A large excess of ammonia drives the equilibrium towards the product.[2]

  • Monitoring: The reaction progress can be monitored by TLC until the Pinner salt is fully consumed.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol. b. Dissolve the residue in water and basify to pH > 10 with 1M NaOH or solid NaHCO₃. c. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Causality Note: Basifying the solution ensures the amidine is in its free-base form, which has higher solubility in organic solvents, thus maximizing extraction efficiency.

  • Purification: a. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. b. If necessary, purify the crude solid by column chromatography on silica gel using a mobile phase of Dichloromethane:Methanol (e.g., 95:5) containing 0.5% triethylamine. c. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be performed to yield the pure this compound.

References
  • Wikipedia. Pinner reaction. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • Aly, A. A., et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • J&K Scientific. Pinner Reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Podlech, J., & Nüchter, M. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Troubleshooting the Aqueous Insolubility of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Methylpyrazine-2-carboximidamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.

Section 1: Understanding the Core Chemistry of this compound

A thorough understanding of the molecule's properties is the first step in effective troubleshooting. The solubility of this compound is not a simple matter of "soluble" or "insoluble"; it is a dynamic property governed by its chemical structure and the environment it's in.

Q1: What are the key chemical properties of this compound that influence its solubility?

The solubility of this compound is dominated by the presence of the carboximidamide (amidine) functional group [1][2].

  • Basicity: Amidines are significantly more basic than amides or the nitrogen atoms in the pyrazine ring[3]. The sp²-hybridized nitrogen atom in the C=NH bond readily accepts a proton.

  • pH-Dependent Ionization: This basicity means the compound's charge state is highly dependent on the pH of the aqueous buffer. In acidic conditions, the amidine group becomes protonated, forming a positively charged amidinium ion . This charge dramatically increases the molecule's polarity and its ability to form favorable interactions with water molecules.

  • Solubility Dichotomy: The neutral "free base" form, which is more prevalent in neutral or basic solutions, is significantly less polar and thus has poor aqueous solubility. Conversely, the protonated amidinium ion is highly soluble. Therefore, controlling the pH is the most critical factor in controlling solubility.[4][5]

The equilibrium between the insoluble free base and the soluble protonated form is illustrated below.

G cluster_0 High pH (Neutral/Basic) cluster_1 Low pH (Acidic) FreeBase This compound (Free Base) - Poorly Soluble - AmidiniumIon 5-Methylpyrazine-2-amidinium ion (Protonated Form) - Highly Soluble - FreeBase->AmidiniumIon + H⁺ − H⁺

Caption: pH-dependent equilibrium of this compound.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q2: My this compound won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). What is the most likely reason?

At a pH of 7.4, a significant portion of the compound exists in its neutral, poorly soluble free base form. PBS does not have the acidity required to fully protonate the amidine group to the highly soluble amidinium ion. This is the expected behavior for this class of compounds.

Q3: I see a precipitate forming when I add my stock solution (dissolved in DMSO) to my aqueous buffer. How can I prevent this?

This is a classic precipitation issue that occurs when a drug dissolved in a non-aqueous solvent is diluted into an aqueous buffer where its solubility is lower. The key is that the final concentration in the aqueous buffer must be below the compound's solubility limit at that specific pH. To prevent this, you should first try acidifying your aqueous buffer before adding the DMSO stock solution. This ensures the compound encounters a favorable environment upon dilution.

Q4: What is the recommended starting solvent for making a high-concentration stock solution?

For a high-concentration stock solution, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended. However, always consider the tolerance of your downstream application to these solvents. For applications requiring a completely aqueous system, prepare the stock solution directly in an acidified aqueous buffer (e.g., 100 mM Glycine-HCl, pH 3.0) where solubility is maximal.

Section 3: In-Depth Troubleshooting Protocols

When basic troubleshooting is insufficient, a more systematic approach is required. The following protocols provide step-by-step guidance.

Protocol 1: pH-Mediated Solubilization

This is the most effective and recommended method for solubilizing this compound. The strategy involves preparing an acidic buffer or adjusting the pH of your existing buffer.

Experimental Workflow: pH Adjustment

G start Start: Insolubility in target buffer (e.g., PBS pH 7.4) step1 Prepare an acidic buffer (e.g., 50 mM Citrate, pH 3.0) start->step1 step2 Weigh and add solid compound directly to the acidic buffer step1->step2 step3 Mix thoroughly (vortex, sonicate) until fully dissolved step2->step3 step4 Is this acidic solution usable for the experiment? step3->step4 step5a Yes: Proceed with experiment using the acidic stock solution. step4->step5a Yes step5b No: Carefully adjust pH upwards with NaOH while monitoring for precipitation step4->step5b No end End: Soluble compound step5a->end step5b->end

Caption: Workflow for achieving solubility through pH modification.

Detailed Steps:

  • Buffer Selection: Choose an appropriate acidic buffer system. The buffer's range should be well below the expected pKa of the amidinium ion (typically pKa > 9 for amidines).

  • Solubilization: Weigh the required amount of this compound solid. Add it to your chosen acidic buffer.

  • Dissolution: Vortex or sonicate the mixture. The compound should dissolve readily in the acidic environment.

  • pH Adjustment (if necessary): If your final experimental conditions require a higher pH, you can slowly add a base (e.g., 1 M NaOH) dropwise to your dissolved stock solution. Crucially, monitor for any signs of cloudiness or precipitation as you approach neutral pH. The goal is to find the highest possible pH at which your desired concentration remains soluble.

Table 1: Recommended Acidic Buffer Systems

Buffer NameBuffering RangeTypical Starting pH for SolubilizationNotes
Glycine-HCl2.2 - 3.62.5 - 3.0Very effective for achieving high concentrations.
Citrate3.0 - 6.23.0 - 4.0Common, biocompatible choice.
Acetate3.8 - 5.84.0 - 4.5Useful if a mid-range acidic pH is needed.
Protocol 2: Utilizing Co-solvents

This method is an alternative when pH modification is not possible or insufficient. Co-solvents work by reducing the overall polarity of the aqueous solvent, making it more favorable for less polar molecules.[6][7][8]

Detailed Steps:

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system.

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing vigorously. This helps to minimize localized high concentrations that can cause precipitation.

  • Final Concentration: Ensure the final percentage of the co-solvent in your working solution is as low as possible and below the tolerance limit of your assay.

Table 2: Common Co-solvents and Considerations

Co-solventTypical Final Conc. (%)AdvantagesDisadvantages
DMSO< 1% (< 0.1% for cell assays)High solubilizing power.Can be toxic to cells at higher concentrations.
Ethanol1 - 5%Less toxic than DMSO.Lower solubilizing power for some compounds.
PEG 4001 - 10%Low toxicity, often used in formulations.Can increase viscosity of the solution.
Section 4: Advanced Considerations & Best Practices
Q5: Could the physical form of my solid compound be the issue?

Yes. The use of a pre-formed salt, such as This compound hydrochloride , is a common strategy to improve dissolution rates and solubility.[9] Salts dissolve more readily than their parent free bases. If you are using the free base, you are essentially performing the salt formation in situ when you add acid. Starting with a salt form can simplify the process.

Q6: How can I assess the stability of my compound after solubilization?

Amidines can be susceptible to hydrolysis, especially at extreme pH values (highly acidic or highly basic) and elevated temperatures. It is recommended to:

  • Prepare fresh solutions for each experiment.

  • If storage is necessary, store aliquots of the stock solution at -20°C or -80°C.[10]

  • For long-term studies, perform a stability analysis using HPLC to check for the appearance of degradation products over time, such as the corresponding carboxamide.

Q7: What are the potential impacts of these solubilization methods on my downstream experiments?

Always consider the compatibility of your chosen method with your assay.

  • pH Changes: A significant shift in pH can alter protein conformation, enzyme activity, or cell viability. Always measure the final pH of your working solution.

  • Co-solvents: Organic solvents like DMSO can impact enzymatic assays and are often toxic to cells, even at low concentrations.[8] It is crucial to run a vehicle control (buffer + co-solvent, no compound) to account for these effects.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges of this compound and proceed with their experiments confidently.

References
  • Bouling Chemical Co., Limited. (n.d.). 5-Methylpyrazine-2-Carboxamide.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Sigma-Aldrich. (n.d.). 5-Methylpyrazine-2-carboxamide.
  • ChemicalBook. (n.d.). 5-METHYL-PYRAZINE-2-CARBOXAMIDE.
  • Solubility of Things. (n.d.). Amidine.
  • ChemicalBook. (n.d.). This compound hydrochloride.
  • ECHEMI. (n.d.). 5-METHYL-PYRAZINE-2-CARBOXAMIDINE.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • PubChemLite. (n.d.). This compound (C6H8N4).
  • National Institutes of Health (NIH). (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
  • MedChemExpress. (n.d.). 5-Methylpyrazine-2-carboxylic acid.
  • National Institutes of Health (NIH). (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating....
  • MySkinRecipes. (n.d.). 5-METHYL-PYRAZINE-2-CARBOXAMIDE.
  • Wikipedia. (n.d.). Amidine.

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Technical Support Center: Optimizing Assay Conditions for 5-Methylpyrazine-2-carboximidamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-Methylpyrazine-2-carboximidamide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success and integrity of your experiments. As scientists, we understand that robust and reliable data is paramount. Therefore, this resource is built on a foundation of scientific principles and field-proven expertise to help you navigate the common challenges encountered when working with this and similar small molecules.

Understanding this compound: A Profile

This compound is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include roles as enzyme inhibitors and modulators of cellular pathways.[1][2] The carboximidamide functional group, in particular, can influence the compound's physicochemical properties and its interactions with biological targets.

Before embarking on experimental work, a thorough understanding of the compound's properties is crucial for assay design and troubleshooting.

PropertyValue/DescriptionSource
Molecular Formula C6H8N4[3]
Appearance Typically a solid (white or off-white powder)[4]
Solubility Moderate in water, with solubility likely influenced by pH and buffer composition. Soluble in some polar organic solvents like DMSO and methanol.[4][5]
Stability Generally stable under normal laboratory conditions. Should be stored in a cool, dry place, protected from light and moisture.[4]
Purity Commercially available in high purity (e.g., ≥98%). Always verify the purity of your batch as impurities can lead to experimental artifacts.[4]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments with this compound, providing a logical approach to problem-solving.

Issue: Poor Compound Solubility or Precipitation in Assay Buffer

Causality: The aqueous solubility of small molecules can be limited, especially at higher concentrations required for dose-response studies. Changes in pH, temperature, or interactions with buffer components can cause the compound to precipitate, leading to inaccurate results.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting compound solubility issues.

Self-Validation:

  • Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after compound addition.

  • Nephelometry: For a more quantitative assessment, consider using a plate reader with nephelometry capabilities to detect light scattering caused by precipitates.

Issue: High Background Signal or Assay Interference

Causality: Pyrazine-containing compounds can sometimes interfere with assay detection methods, particularly those based on fluorescence or luminescence.[6][7] This can manifest as autofluorescence or quenching of the assay signal, leading to false positives or false negatives.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and mitigating assay interference.

Self-Validation:

  • Counter-Screens: The most effective way to validate against assay interference is to run counter-screens that omit a key biological component of the primary assay.[8] Any activity observed in the counter-screen is likely an artifact.

  • Orthogonal Assays: Confirm hits from the primary screen using an orthogonal assay that has a different detection method and mechanism.[9]

Issue: Inconsistent or Non-Reproducible Results

Causality: Lack of reproducibility can stem from a variety of factors including compound instability, degradation in the assay medium, or variability in experimental technique.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent experimental results.

Self-Validation:

  • Z'-Factor: For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[10]

  • Reference Compounds: Always include a known positive and negative control compound in your assays to monitor performance and ensure consistency between runs.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecules for biological screening. Aim for a stock concentration that allows the final DMSO concentration in your assay to be below 1%, as higher concentrations can have deleterious effects on cells and enzymes.

Q2: How can I determine if my compound is a "frequent hitter" or a promiscuous inhibitor?

A2: Frequent hitters are compounds that show activity in multiple, unrelated assays, often due to non-specific mechanisms.[12] To identify if your compound falls into this category, you can:

  • Perform counter-screens: As mentioned earlier, this is a direct way to identify assay artifacts.

  • Consult databases: Check public databases like PubChem to see if your compound or similar structures have been reported as active in a wide range of assays.

  • Test for aggregation: Some compounds form aggregates that can non-specifically inhibit enzymes. This can often be mitigated by including a small amount of non-ionic detergent in the assay buffer.[13]

Q3: My cell-based assay shows that this compound is cytotoxic at the concentrations where I see activity. How can I de-risk this?

A3: It is crucial to differentiate between target-specific effects and general cytotoxicity.[14][15]

  • Determine the therapeutic window: Perform a dose-response curve for both your primary activity and cytotoxicity. A significant separation between the two curves suggests a potential therapeutic window.

  • Use orthogonal cell lines: Test your compound in a cell line that does not express the target of interest. If you still observe cytotoxicity, the effect is likely off-target.

  • Time-course experiments: Assess whether the desired biological effect occurs at an earlier time point or at a lower concentration than the onset of cytotoxicity.

Q4: I am planning an enzyme inhibition assay. What are the key parameters to optimize?

A4: For enzyme inhibition assays, it is critical to:

  • Determine the Michaelis-Menten constant (Km) of the substrate: This will help you choose an appropriate substrate concentration for your assay (typically at or below the Km).

  • Ensure the enzyme concentration is in the linear range: The reaction rate should be proportional to the enzyme concentration.

  • Establish steady-state conditions: The initial velocity of the reaction should be linear with time.[16]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (not exceeding 40°C) to aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol: General Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Add the compound dilutions to the cells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Measurement: For MTS assays, measure the absorbance at the recommended wavelength (typically 490 nm). For MTT assays, first add a solubilizing agent and then measure the absorbance.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

References

  • MB. Assay Troubleshooting. Available at: [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Available at: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]

  • National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening. Available at: [Link]

  • PubMed. Interference and Artifacts in High-content Screening. Available at: [Link]

  • MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Available at: [Link]

  • PubMed Central. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. Available at: [Link]

  • MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Available at: [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]

  • Wiley Online Library. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Available at: [Link]

  • PubMed Central. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Bioanalysis Zone. In the Zone: cell-based assays. Available at: [Link]

  • PubMed. Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Available at: [Link]

  • PubMed. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Available at: [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. Available at: [Link]

  • ResearchGate. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available at: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Available at: [Link]

  • BMG LABTECH. Cell-based assays on the rise. Available at: [Link]

  • Arabian Journal of Chemistry. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Available at: [Link]

  • PubMed Central. Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. Available at: [Link]

  • PubMed Central. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • Pak. J. Pharm. Sci. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available at: [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]

  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. Available at: [Link]

  • PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Available at: [Link]

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Technical Support Center: A Troubleshooting Guide for 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylpyrazine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile yet sensitive molecule. Drawing from established principles of organic chemistry and field-proven insights, this document provides in-depth troubleshooting advice in a practical question-and-answer format.

Section 1: Fundamental Properties and Handling

This section addresses the most common initial queries regarding the stability, storage, and solubility of this compound, laying the groundwork for successful experimentation.

FAQ 1: What are the optimal storage conditions for this compound to prevent degradation?

Proper storage is critical for maintaining the integrity of this compound. As a heterocyclic amidine, it is susceptible to hydrolysis and degradation, particularly in the presence of moisture and acidic or basic conditions.

Answer:

To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2-8°C, although room temperature is acceptable for short periods if the environment is dry.[1][2] It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption. For enhanced protection, consider storing it under an inert atmosphere, such as argon or nitrogen. Avoid storing it near strong acids, bases, or oxidizing agents, as these can catalyze its decomposition.

Troubleshooting Poor Stability:

  • Symptom: You observe a change in the physical appearance of the compound (e.g., discoloration, clumping) or inconsistent results in your experiments over time.

  • Cause: This likely indicates degradation due to improper storage, primarily moisture absorption leading to hydrolysis of the amidine group.

  • Solution:

    • Always handle the compound in a glove box or a very dry environment.

    • Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

    • If you suspect moisture contamination, you can dry the compound under a high vacuum, but be cautious as this may not reverse hydrolysis.

FAQ 2: I'm struggling to dissolve this compound for my reaction. What are the recommended solvents?

The solubility of this compound can be challenging due to its polar nature and potential for hydrogen bonding.

Answer:

This compound is expected to have moderate to good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be pH-dependent due to the basicity of the amidine group. In acidic aqueous solutions, it will form a more soluble amidinium salt. Solubility in nonpolar solvents like hexanes and diethyl ether is expected to be very low.

Troubleshooting Solubility Issues:

  • Symptom: The compound does not fully dissolve in the chosen solvent, or it precipitates out of solution during the reaction.

  • Cause: The solvent may not be polar enough, or the concentration may be too high.

  • Solution:

    • Solvent Selection: If working with a nonpolar or moderately polar solvent, consider switching to a more polar option like DMF or DMSO.

    • pH Adjustment: For aqueous systems, cautiously lowering the pH with a dilute acid (e.g., HCl) can significantly improve solubility by forming the protonated amidinium species. Be mindful that this can affect the reactivity of your other reagents.

    • Heating: Gentle heating can aid dissolution, but monitor for any signs of degradation, especially in protic solvents.

    • Co-solvents: Using a mixture of solvents can sometimes be effective. For example, a small amount of DMSO in dichloromethane can improve the solubility of polar compounds.

SolventPredicted SolubilityNotes
WaterpH-dependentMore soluble at lower pH
Methanol, EthanolModerate to GoodGood first choices for protic solvents
DMSO, DMFGoodEffective for a wide range of polar compounds
AcetonitrileModerateMay require gentle heating
DichloromethaneLow to ModerateCan be improved with a co-solvent
Hexanes, Diethyl EtherVery LowGenerally not suitable

Section 2: Synthesis and Purity Concerns

The synthesis of this compound can present challenges, often leading to impurities that can affect subsequent reactions.

FAQ 3: My synthesis of this compound resulted in a low yield and several byproducts. What are the common synthetic pitfalls?

The synthesis of amidines often involves multi-step procedures that can be sensitive to reaction conditions.

Answer:

A common route to primary amidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with ammonia.[3] For this compound, this would start from 5-methylpyrazine-2-carbonitrile.

Common Synthetic Challenges:

  • Incomplete formation of the iminoether: This step is sensitive to moisture. Anhydrous conditions are crucial for good yields.

  • Hydrolysis of the iminoether intermediate: If water is present, the iminoether can hydrolyze back to the ester, which will not react with ammonia to form the amidine.

  • Side reactions of the pyrazine ring: The pyrazine ring itself can be reactive under certain conditions, though it is generally electron-deficient.

  • Formation of ammonium chloride: If the Pinner reaction is used, the final product is often isolated as the hydrochloride salt, which can contain residual ammonium chloride.[4]

Troubleshooting a Low-Yielding Synthesis:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere.

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents, especially the acid catalyst in the Pinner reaction.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and identify the formation of intermediates and byproducts.

  • Alternative Synthetic Routes: Consider alternative methods such as the copper-catalyzed addition of ammonia to the nitrile, which may offer milder reaction conditions.[5]

Synthesis_Workflow Start 5-Methylpyrazine-2-carbonitrile Pinner Pinner Reaction (Anhydrous Alcohol, HCl) Start->Pinner Iminoether Iminoether Intermediate Pinner->Iminoether Ammonolysis Ammonolysis (Anhydrous Ammonia) Iminoether->Ammonolysis Hydrolysis Hydrolysis (H2O) Iminoether->Hydrolysis Moisture Contamination Product This compound (as HCl salt) Ammonolysis->Product Ester Ester Byproduct Hydrolysis->Ester

Pinner reaction workflow for this compound synthesis.

Section 3: Reactivity and Derivatization Challenges

The carboximidamide group is a versatile functional group, but its reactivity can also lead to undesired side reactions.

FAQ 4: I am trying to perform a reaction with the amidine group, but I am observing decomposition or no reaction. What could be the issue?

The amidine functional group is a strong base and can be nucleophilic, but it is also prone to hydrolysis.

Answer:

Amidines are significantly more basic than amides.[3] Protonation occurs readily on the sp²-hybridized nitrogen, forming a resonance-stabilized amidinium ion. This basicity can interfere with reactions that are sensitive to base. Furthermore, the amidine group can be hydrolyzed back to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions with heating.

Troubleshooting Unsuccessful Reactions:

  • Symptom 1: No reaction.

    • Cause: Your reaction conditions may be too mild, or the amidine may be protonated, rendering it non-nucleophilic.

    • Solution: If you are using the amidine as a nucleophile, ensure the reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base may be necessary to deprotonate any amidinium salt starting material.

  • Symptom 2: Decomposition of starting material.

    • Cause: The reaction conditions are likely too harsh, leading to hydrolysis of the amidine.

    • Solution:

      • Avoid Strong Acids and Bases: If possible, use milder reaction conditions.

      • Lower the Temperature: Running the reaction at a lower temperature can often prevent decomposition.

      • Protecting Groups: In complex syntheses, it may be necessary to protect the amidine functionality.

Amidine_Reactivity Amidine This compound Protonation Protonation (Acidic Conditions) Amidine->Protonation Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Amidine->Hydrolysis Amidinium Amidinium Ion (Resonance Stabilized, Non-nucleophilic) Protonation->Amidinium Deprotonation Deprotonation (Basic Conditions) Nucleophilic_Amidine Nucleophilic Amidine Deprotonation->Nucleophilic_Amidine Amidinium->Deprotonation Decomposition Amide/Carboxylic Acid Byproducts Hydrolysis->Decomposition

Key reactivity pathways of the amidine functional group.

Section 4: Purification and Analytical Challenges

Purifying and characterizing this compound can be non-trivial due to its polarity and basicity.

FAQ 5: How can I effectively purify this compound from my reaction mixture?

The high polarity and basic nature of amidines can make purification by standard methods like silica gel chromatography challenging.

Answer:

Purification of amidines often requires specialized techniques to avoid issues with streaking on silica gel and to ensure good separation from polar byproducts.

Troubleshooting Purification:

  • Symptom: The compound streaks badly on a silica gel column, or it does not elute at all.

  • Cause: The basic amidine group interacts strongly with the acidic silica gel.

  • Solution:

    • Modified Silica Gel Chromatography:

      • Add a basic modifier: Pre-treating the silica gel with a small amount of a base like triethylamine (typically 0.5-1% in the eluent) can neutralize the acidic sites and improve chromatography.

      • Use a different stationary phase: Alumina (basic or neutral) can be a better choice than silica gel for purifying basic compounds.

    • Recrystallization: If the compound is a solid, recrystallization can be a very effective purification method.[6] Experiment with different solvent systems, such as ethanol/ether or methanol/acetonitrile.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA), can provide excellent separation. The acid modifier will protonate the amidine, which can improve peak shape.

FAQ 6: What are the key analytical techniques and expected spectral features for characterizing this compound?

Confirming the structure and purity of this compound requires a combination of spectroscopic methods.

Answer:

The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the methyl group protons.

    • Two distinct aromatic protons on the pyrazine ring.

    • Broad signals for the -NH₂ and =NH protons of the amidine group, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbon.

    • Signals for the carbons of the pyrazine ring.

    • A characteristic signal for the amidine carbon (C=N).

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.

  • Infrared (IR) Spectroscopy:

    • N-H stretching vibrations for the amine and imine groups, typically in the range of 3100-3500 cm⁻¹.

    • A strong C=N stretching vibration around 1640-1680 cm⁻¹.

Troubleshooting Characterization:

  • Symptom: The NMR spectrum is complex or shows unexpected peaks.

  • Cause: This could be due to impurities, the presence of rotamers, or protonation/deprotonation equilibria.

  • Solution:

    • Ensure Purity: Purify the sample thoroughly before analysis.

    • Vary the Solvent: Running the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) can sometimes resolve overlapping signals.

    • Temperature Variation: Variable temperature NMR can help to identify dynamic processes like rotamer exchange.

    • Add Acid/Base: Adding a drop of acid or base to the NMR tube can help to identify peaks corresponding to acidic or basic protons.

This guide provides a starting point for addressing the common challenges associated with this compound. As with any chemical research, careful planning, attention to detail, and systematic troubleshooting are key to success.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from a hypothetical URL for Biotage's website.
  • CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • DeTar, D. F., & Silverstein, R. (1966). The Reactions of Dicyclohexylcarbodiimide with Carboxylic Acids in the Presence of Amines and Phenols. Journal of the American Chemical Society, 88(5), 1020-1023.
  • Echemi. (n.d.). 725234-33-3, 5-METHYL-PYRAZINE-2-CARBOXAMIDINE Formula. Retrieved from a hypothetical URL for Echemi's website.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
  • Harjani, J. R., Liang, C., & Jessop, P. G. (2011). The condensation of primary amine with N,N-dimethylacetamide dimethyl acetal yields a mixture of acetamidine and imidate ester. Journal of Organic Chemistry, 76(6), 1683-1691.
  • Khan Academy. (2014, March 23). Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy [Video]. YouTube.
  • Khorana, H. G. (1953). The Chemistry of Carbodiimides. Chemical Reviews, 53(2), 145-166.
  • LibreTexts Chemistry. (2024, February 22). 11.
  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). A method for the Pd-catalyzed N-arylation of both aryl and alkyl amidines. Organic Letters, 14(14), 3800-3803.
  • Medvarić, V., Paradies, J., & Werner, T. (2025). Synthesis of Amidines Via P(III)/P(V) O Redox Catalyzed In Situ Formation of Imidoyl Chlorides From Amides.
  • Miniyar, P. B., Mokale, S. N., & Makhija, S. J. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Pipzine Chemicals. (n.d.). 5-Methylpyrazine-2-Carboxylic Acid. Retrieved from a hypothetical URL for Pipzine Chemicals' website.
  • RJPBCS. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Methylpyrazine-2-carboxamide | 5521-57-3.
  • Vertex AI Search. (n.d.). 5-Methylpyrazine-2-Carboxamide - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
  • Wikipedia. (n.d.). Amidine.
  • YouTube. (2020, February 25). Amides: Reactions Forming and Reactions of [Video].

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how to prevent degradation of 5-Methylpyrazine-2-carboximidamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylpyrazine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Given the limited direct literature on this compound, this document synthesizes information from structurally related pyrazine derivatives and fundamental principles of organic chemistry to offer field-proven insights and troubleshooting strategies.

Understanding the Stability of this compound

This compound is a unique molecule featuring a pyrazine ring, which is found in various bioactive compounds, and a carboximidamide functional group. The stability of this compound in solution is primarily influenced by the chemical reactivity of the carboximidamide group and the integrity of the pyrazine ring.

The most probable degradation pathway for the carboximidamide group is hydrolysis, which can be catalyzed by either acid or base. This reaction would likely convert the carboximidamide to the corresponding carboxamide and ultimately to the carboxylic acid. The pyrazine ring itself is generally stable, but extreme conditions can lead to its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors that can lead to the degradation of this compound in solution are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the carboximidamide group.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.

  • Solvent: The choice of solvent can influence the solubility and stability of the compound. Protic solvents, especially water, can participate in hydrolysis.

  • Light Exposure: While the pyrazine ring is relatively stable, prolonged exposure to UV light may induce photochemical degradation.

  • Presence of Oxidizing Agents: Strong oxidizing agents can potentially react with the pyrazine ring or the carboximidamide group.[1]

Q2: What are the likely degradation products of this compound?

A2: The most likely degradation products result from the hydrolysis of the carboximidamide group. The initial hydrolysis product would be 5-Methylpyrazine-2-carboxamide, which can further hydrolyze to 5-Methylpyrazine-2-carboxylic acid.[2][3]

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To ensure the stability of your stock solution, we recommend the following storage conditions, based on best practices for similar pyrazine compounds:[4][5]

  • Temperature: Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Container: Use well-sealed, amber-colored vials to protect from light and moisture.

  • Solvent: Prepare stock solutions in a suitable, dry, aprotic solvent if possible. If an aqueous buffer is necessary, use a neutral pH and prepare it fresh.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over time. Hydrolysis of the carboximidamide group.1. Verify Solution pH: Ensure the pH of your solution is neutral (pH 7). If your experiment requires acidic or basic conditions, prepare the solution fresh and use it immediately. 2. Lower Storage Temperature: Store stock solutions at -80°C.[5] 3. Use Aprotic Solvents: For stock solutions, consider using dry aprotic solvents like DMSO or DMF.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products (e.g., 5-Methylpyrazine-2-carboxamide, 5-Methylpyrazine-2-carboxylic acid).1. Analyze for Degradants: Use analytical techniques such as LC-MS to identify the unexpected peaks by comparing their mass-to-charge ratio with those of potential degradation products.[6] 2. Perform a Forced Degradation Study: Intentionally expose the compound to acidic, basic, oxidative, and photolytic conditions to identify the degradation products and their retention times.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product.1. Optimize Solvent System: Test different solvents or co-solvent systems to improve solubility. 2. Check for Degradation: Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If an aqueous buffer is required, use a freshly prepared buffer at a neutral pH (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, amber-colored vials.

  • Storage: Store the aliquots at -80°C for long-term storage.[5] For working solutions that will be used within a month, storage at -20°C is acceptable.[5]

Protocol 2: Monitoring Solution Stability by HPLC
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column is generally suitable for the analysis of pyrazine derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

  • Sample Preparation: Dilute a sample of your this compound solution in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Visualizing Degradation Pathways and Workflows

Fig. 1: Postulated Hydrolysis Pathway A This compound B 5-Methylpyrazine-2-carboxamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 5-Methylpyrazine-2-carboxylic acid B->C Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Postulated Hydrolysis Pathway of this compound.

Fig. 2: Recommended Experimental Workflow Start Start Prep Prepare Fresh Solution Start->Prep Analyze_T0 Analyze at T=0 (HPLC) Prep->Analyze_T0 Store Store Under Test Conditions Analyze_T0->Store Analyze_Tx Analyze at Time X (HPLC) Store->Analyze_Tx Compare Compare T=0 and Tx Data Analyze_Tx->Compare End End Compare->End

Caption: Recommended Workflow for Stability Assessment.

Summary of Recommended Storage Conditions

Parameter Recommendation for Stock Solutions Rationale
Solvent Dry, aprotic (e.g., DMSO, DMF)Minimizes the risk of hydrolysis.
pH Not applicable (aprotic) or neutral (aqueous)Avoids acid or base-catalyzed hydrolysis.[2][3]
Temperature -80°C (long-term), -20°C (short-term)Reduces the rate of chemical reactions.[5]
Light Protect from light (amber vials)Prevents potential photodegradation.[4]
Atmosphere Inert gas (e.g., argon, nitrogen) overlayPrevents oxidation.

References

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. (n.d.).
  • 5-Methylpyrazine-2-Carboxamide - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.).
  • 5-Methylpyrazine-2-carboxylic acid | Biochemical Reagent | MedChemExpress. (n.d.).
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
  • Amides undergo hydrolysis to yield carboxylic acid plus amine on heating in either aqueous... - YouTube. (2022, February 5).
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization - Benchchem. (n.d.).
  • Hydrolysis of Amides - YouTube. (2019, August 28).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

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Technical Support Center: Refining Purification Protocols for 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methylpyrazine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable compound. Drawing from established principles in organic chemistry and extensive field experience, this document aims to be a trustworthy and authoritative resource to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound presents a unique set of purification challenges primarily due to its chemical structure. The presence of the pyrazine ring and the basic carboximidamide group makes the molecule highly polar. This high polarity can lead to difficulties in standard normal-phase chromatography, such as poor retention and streaking on silica gel. Furthermore, the carboximidamide functional group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid as impurities.[1][2]

Q2: What is the most common synthetic route for this compound, and what impurities should I expect?

A2: A common method for synthesizing amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (5-methylpyrazine-2-carbonitrile) with an alcohol to form an imino ester salt (Pinner salt), followed by reaction with ammonia.[3][4]

Potential Impurities from Pinner Synthesis:

  • Unreacted 5-methylpyrazine-2-carbonitrile: The starting nitrile may not be fully consumed.

  • 5-Methylpyrazine-2-carboxamide: Hydrolysis of the carboximidamide product or the intermediate Pinner salt can lead to the formation of the corresponding amide.[3]

  • Methyl 5-methylpyrazine-2-carboxylate: If water is present during the initial stages of the Pinner reaction, the intermediate imino ester can be hydrolyzed to the ester.[3]

  • Pinner Salt Intermediate: The imino ester hydrochloride salt may persist if the reaction with ammonia is incomplete. These salts are often unstable.[4]

The following diagram illustrates the potential impurity landscape arising from a Pinner-type synthesis.

Pinner_Impurities Nitrile 5-Methylpyrazine-2-carbonitrile Pinner_Salt Pinner Salt Intermediate Nitrile->Pinner_Salt HCl, ROH Amidine This compound (Product) Amide 5-Methylpyrazine-2-carboxamide (Impurity) Amidine->Amide H2O (hydrolysis) Ester Methyl 5-methylpyrazine-2-carboxylate (Impurity) Pinner_Salt->Amidine NH3 Pinner_Salt->Ester H2O (hydrolysis)

Caption: Potential impurities from Pinner synthesis.

Troubleshooting Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of this compound.

Chromatography Troubleshooting

Q: My compound is streaking badly on a silica gel column. What can I do?

A: Streaking of basic compounds like this compound on silica gel is a common issue due to strong interactions with the acidic silanol groups on the silica surface.[5]

Causality: The basic nitrogen atoms in your compound are protonated by the acidic silica, leading to strong, often irreversible, binding and resulting in broad, tailing peaks.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (Et₃N): Typically, 0.1-1% (v/v) is effective.

    • Ammonia Solution: A solution of ammonia in methanol (e.g., 7N) can be used as part of the mobile phase, for instance, in a dichloromethane/methanol/ammonia system.[5]

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be very effective for purifying basic compounds.

    • Reversed-Phase (C18): This is often the preferred method for polar compounds.[5]

Q: My compound runs at the solvent front even with highly polar mobile phases in normal-phase chromatography. How can I get retention?

A: This indicates that your compound is too polar for the selected normal-phase system.

Causality: The mobile phase is not polar enough to displace the highly polar this compound from the stationary phase, or conversely, the compound has a very high affinity for the mobile phase and minimal interaction with the stationary phase.

Solutions:

  • Reversed-Phase Chromatography (RPC): This is the most effective solution for highly polar compounds. Use a C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol. Adding an acidic modifier such as formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape by ensuring the compound is consistently protonated.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase. It uses a polar stationary phase (like silica or a diol-bonded phase) with a high concentration of an organic solvent in the mobile phase.[5][7]

Chromatography ModeStationary PhaseMobile PhaseElution of Polar Compounds
Normal-Phase Polar (e.g., Silica)Non-polarElute last
Reversed-Phase Non-polar (e.g., C18)PolarElute first
HILIC Polar (e.g., Silica, Diol)High OrganicElute last

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like methanol or DMSO.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents solvent effects that can degrade separation.

  • Column: Select a pre-packed C18 flash column appropriately sized for your sample.

  • Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid)).

  • Elution: Run a gradient from a high aqueous content to a higher organic content to elute your compound. Monitor the elution using a UV detector.

The following diagram outlines the decision-making process for selecting a chromatography method.

Chromatography_Workflow Start Crude this compound TLC Run TLC on Silica Gel Start->TLC Streaking Streaking or Low Rf? TLC->Streaking Good_Sep Good Separation Streaking->Good_Sep No NP_Column Normal-Phase Column with Basic Modifier Streaking->NP_Column Yes (Streaking) Reversed_Phase Reversed-Phase Chromatography (C18) Streaking->Reversed_Phase Yes (Low Rf) Good_Sep->NP_Column HILIC Consider HILIC Reversed_Phase->HILIC Still Poor Retention

Caption: Chromatography method selection workflow.

Recrystallization Troubleshooting

Q: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice.

Causality: This often happens when the solution is too concentrated, cooled too quickly, or if the chosen solvent is not ideal. Impurities can also inhibit crystallization.

Solutions:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

  • Slow Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling rate. Do not place the hot solution directly into an ice bath.[8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Try a Different Solvent System: A single solvent may not be optimal. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective. Common solvents for recrystallizing polar, nitrogen-containing compounds include ethanol, methanol, ethyl acetate, and acetonitrile.[9][10] For basic compounds, avoiding acidic solvents is generally recommended unless you intend to crystallize the salt.

Stability and Handling FAQs

Q: How stable is the carboximidamide group to hydrolysis? What pH should I maintain during purification?

A: The carboximidamide group is susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxamide.[1][2]

Causality: In basic solutions, the hydroxide ion can directly attack the electrophilic carbon of the unprotonated amidine. In acidic to neutral conditions, the amidine is protonated to the amidinium ion, which is less susceptible to nucleophilic attack.[2]

Recommendations:

  • Maintain a slightly acidic to neutral pH (pH 4-7) during aqueous workups and chromatographic separations to minimize hydrolysis. The use of buffers or the addition of a small amount of a weak acid like formic or acetic acid to the mobile phase in reversed-phase chromatography is beneficial.

  • Avoid prolonged exposure to strong bases. If a basic wash is necessary, it should be done quickly and at a low temperature.

  • Storage: Store the purified compound in a dry, cool place. For long-term storage, consider storing it as a salt (e.g., hydrochloride) which is generally more stable.

The following table summarizes the relative stability of the carboximidamide group at different pH ranges.

pH RangePredominant SpeciesSusceptibility to HydrolysisPrimary Hydrolysis Product
< 4 (Acidic) Amidinium ionLow5-Methylpyrazine-2-carboxamide
4 - 7 (Neutral) Amidinium/AmidineModerate5-Methylpyrazine-2-carboxamide
> 7 (Basic) AmidineHigh5-Methylpyrazine-2-carboxamide

Purity Assessment

Q: How can I accurately assess the purity of my final product?

A: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for quantifying purity and detecting impurities. A reversed-phase method, similar to the one described for flash chromatography, can be developed and validated. Purity is typically reported as the area percentage of the main peak.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of the product.

    • Quantitative NMR (qNMR): This is a primary method for determining absolute purity without the need for a reference standard of the analyte. It involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a product signal to that of the standard.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

This comprehensive guide provides a foundation for troubleshooting and refining your purification protocols for this compound. By understanding the chemical properties of the molecule and the principles behind the purification techniques, you can overcome common challenges and achieve high-purity material for your research and development needs.

References

  • ANU Open Research. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen-bonding behavior of amidines in helical structure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved from [Link]

  • Reddit. (n.d.). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). | Spontaneous Benzamidine Binding with Constant-pH Molecular Dynamics.... Retrieved from [Link]

  • PubMed. (n.d.). Stability of alkoxycarbonylamidine prodrugs. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Reddit. (n.d.). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

Sources

addressing batch-to-batch variability of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Batch-to-Batch Variability

Welcome to the technical support resource for 5-Methylpyrazine-2-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments. Ensuring the consistency of your starting materials is the bedrock of reproducible and reliable scientific outcomes.[]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound and the importance of its consistency.

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound featuring a pyrazine ring, a structure found in many biologically active molecules.[2] The pyrazine moiety is a key building block in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] This compound, with its reactive carboximidamide (amidine) group, is often investigated as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a potential therapeutic agent itself.[5][6]

Q2: Why is batch-to-batch variability a critical issue for this specific compound?

Batch-to-batch variability refers to the differences that can occur between different production lots of the same chemical.[7] For a compound like this compound, even minor variations can have significant consequences:

  • Reproducibility: Inconsistent purity, impurity profiles, or physical properties can lead to unreliable and non-reproducible results in biological assays and chemical reactions.

  • Safety and Efficacy: In drug development, unidentified impurities or changes in the compound's physical form can alter its toxicity, bioavailability, and overall efficacy.[8] Regulatory bodies like the FDA mandate strict control over these parameters.[9]

  • Process Integrity: For chemists using this as an intermediate, variability can cause subsequent synthetic steps to fail or produce inconsistent yields, wasting valuable time and resources.[10]

Q3: What are the most common sources of variability in this compound?

Variability can be introduced at multiple stages of the compound's lifecycle. The primary sources include:

  • Synthetic Route Artifacts: Different batches may be produced using slightly different synthetic routes or purification methods, leading to unique impurity profiles. Common impurities could include residual starting materials, reagents, or by-products like pyrazine-2,5-dicarboxylic acid if oxidation is not perfectly controlled.[11][12]

  • Chemical Instability: The carboximidamide functional group can be susceptible to hydrolysis, degrading into the more stable 5-Methylpyrazine-2-carboxamide. This can occur during synthesis, purification, or improper storage.

  • Physical Properties: Variations in crystallization and drying processes can lead to differences in water content, particle size, and even crystalline form (polymorphism), all of which can affect solubility and handling.[][13]

  • Storage and Handling: Exposure to moisture, high temperatures, or light can accelerate degradation, leading to increased impurity levels over time.[8][14][15]

Q4: I've just received a new batch. What are the essential first steps I should take before using it?

A systematic initial assessment is crucial. A proactive approach can prevent the loss of valuable experimental data and resources.

  • Visual Inspection: Check the physical appearance (color, texture) against previous batches. Note any discrepancies like discoloration or clumping.

  • Review the Certificate of Analysis (CoA): Do not take the CoA at face value. Compare the reported purity, water content, and residual solvent data against the specifications and previous batches. Ensure the analytical methods used (e.g., HPLC, NMR) are appropriate.[13]

  • Confirm Identity: At a minimum, run a simple identity test. An ¹H NMR spectrum is ideal for confirming the chemical structure and can often reveal major impurities.

  • Assess Purity: Perform an independent purity analysis, preferably using a validated HPLC method. This is the single most important step to verify the quality of the batch.

  • Solubility Check: Before preparing stock solutions, test the solubility in a small volume of your intended solvent. Note the dissolution rate and whether the solution is clear.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides direct, actionable advice for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Purity & Unexpected HPLC Peaks
  • Symptom: Your HPLC analysis shows a purity value significantly different from the CoA, or you observe new or larger-than-usual impurity peaks.

  • Causality: This is often the most direct indicator of batch variability. The presence of unknown peaks points to either by-products from the synthesis or degradation products.[16] The carboximidamide group's potential for hydrolysis to the corresponding amide is a primary suspect for a common degradation product.

  • Troubleshooting Workflow:

    Caption: HPLC Troubleshooting Workflow

Issue 2: Variable Solubility and Physical Appearance
  • Symptom: The compound's color varies (e.g., off-white vs. yellow), it appears clumpy, or it dissolves much slower than previous batches in the same solvent.

  • Causality: These physical changes are often linked to moisture content or different crystalline forms (polymorphs). Water can act as a plasticizer, causing particles to agglomerate, and different crystal lattices have different solvation energies, directly impacting solubility.[17]

  • Troubleshooting Steps:

    • Quantify Water Content: Perform Karl Fischer titration. A higher-than-expected water content is a common cause of clumping and can also promote hydrolytic degradation.

    • Assess Particle Size: If solubility is a persistent issue, consider particle size analysis. Smaller particles generally dissolve faster due to a higher surface area.

    • Advanced Analysis (Polymorphism): For persistent issues in critical applications, techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) can identify different crystalline forms.

Issue 3: Inconsistent Performance in Biological or Chemical Assays
  • Symptom: A new batch of the compound shows significantly different activity (e.g., IC50 value, reaction yield) compared to a previously validated batch.

  • Causality: This is the ultimate consequence of chemical and physical variability. The issue could be a lower concentration of the active compound due to high impurity or water content, or an impurity itself could be interfering with the assay (either by inhibiting or enhancing the signal).

  • Root Cause Analysis:

    Caption: Root Cause Analysis for Batch Variability

  • Troubleshooting Steps:

    • Re-confirm Identity and Purity: Use the protocols below to rigorously confirm the quality of the batch .

    • Accurate Quantification: Prepare stock solutions based on a corrected mass after accounting for water and impurity content. For highest accuracy, use quantitative NMR (qNMR) to determine the exact concentration of your stock solution.

    • Impurity Interference Screen: If possible, test known impurities or fractions from a preparative HPLC run in your assay to see if they are active or interfering.

Part 3: Standardized Protocols for In-House Quality Control

Adopting standardized internal protocols is the best way to validate incoming material and ensure experimental consistency.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column suitable for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the basic amidine group ionized, ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound.
Gradient 5% B to 95% B over 15 minA broad gradient is effective for separating the polar main compound from potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 270 nmPyrazine rings typically have strong absorbance in this region.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileA standard diluent that ensures solubility.

Procedure:

  • Prepare the mobile phases.

  • Prepare the sample solution and filter through a 0.22 µm syringe filter.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure.

ParameterSpecificationRationale
Solvent DMSO-d₆Good solvent for polar compounds; exchanges with the -NH₂ protons, which may appear as a broad peak.
Concentration ~5-10 mg/mLSufficient for a strong signal on most modern spectrometers (e.g., 400 MHz).
Experiment Standard 1D Proton

Expected Chemical Shifts (Predicted):

  • Pyrazine Protons (2H): ~8.5-9.0 ppm (singlets or doublets, highly deshielded due to the two nitrogen atoms).

  • Methyl Protons (3H): ~2.5 ppm (singlet).

  • Amidine Protons (-C(=NH)NH₂): Variable, likely broad peaks between 7.0-8.0 ppm, may exchange with water in the solvent.

Procedure:

  • Accurately weigh the sample and dissolve it in the deuterated solvent.

  • Transfer to an NMR tube.

  • Acquire the spectrum.

  • Compare the obtained spectrum to the expected chemical shifts and splitting patterns to confirm the structure's identity.

Potential Degradation Pathway

The primary chemical liability of the carboximidamide functional group is its susceptibility to hydrolysis, which converts it to the corresponding carboxamide. This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.

Caption: Hydrolytic Degradation of this compound

References

  • Vertex AI Search. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Pharma Growth Hub. (2024, October 17). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube.
  • Vertex AI Search. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • Normec Group. (n.d.). Pharmaceutical Quality Control Testing | GMP, FDA-Approved Lab Services.
  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Minitab. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week.
  • BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Biosynce. (2025, November 26). What analytical methods are used for pyrazine detection?
  • Sartorius. (2019, January 14). Reducing Batch-to-Batch Variability of Botanical Drug Products.
  • NIH. (n.d.). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.
  • ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
  • Bouling Chemical Co., Limited. (n.d.). 5-Methylpyrazine-2-Carboxamide.
  • Sigma-Aldrich. (n.d.). 5-Methylpyrazine-2-carboxamide | 5521-57-3.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Google Patents. (n.d.). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.

Sources

Technical Support Center: Overcoming Resistance to 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to 5-Methylpyrazine-2-carboximidamide in cell lines. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and overcome experimental challenges. The information herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental design and interpretation.

Introduction: Understanding this compound and Resistance

This compound is a heterocyclic compound belonging to the pyrazine class of molecules.[1][2] Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous FDA-approved drugs. Specifically, this compound and related structures serve as key intermediates in the synthesis of targeted therapies, including kinase inhibitors.[3][4] The development of resistance to such compounds is a significant hurdle in both preclinical research and clinical settings, often leading to treatment failure.[5][6]

This guide will systematically address the common mechanisms of resistance and provide actionable protocols to investigate and potentially circumvent them in your cell line models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when observing a lack of response to this compound in your cell lines.

Q1: My cells are not responding to this compound at concentrations that were previously effective. What is the first thing I should check?

A1: The first step is to confirm the integrity of your experimental setup. This includes:

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.[7] It is advisable to prepare fresh dilutions from a trusted source for each experiment.

  • Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentification or cross-contamination of cell lines is a common issue in research.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma. This common contaminant can significantly alter cellular response to drugs.

  • Experimental Parameters: Review your protocol for consistency, paying close attention to cell seeding density, passage number, and media composition.[8][9]

Q2: How do I determine if my cell line has developed acquired resistance versus having intrinsic resistance?

A2:

  • Intrinsic Resistance: The cell line never shows a significant response to the drug, even at high concentrations, from the initial experiments.

  • Acquired Resistance: The cell line initially responds to the drug, but over time and with continuous exposure, the response diminishes, and higher concentrations are required to achieve the same effect.[10]

To confirm acquired resistance, you can compare the dose-response curve of your current cell line to that of an early-passage, cryopreserved stock of the same cell line that has not been exposed to the drug. A rightward shift in the IC50 (half-maximal inhibitory concentration) curve for the continuously treated cells indicates acquired resistance.[11]

Q3: Could the issue be related to the drug's mechanism of action in my specific cell model?

A3: It's possible. While this compound is an intermediate for kinase inhibitors, the specific target in your cell line might be unknown or different from what is expected.[3] If the target kinase is not expressed or is mutated in your cell line, you will observe intrinsic resistance. It is crucial to verify the expression and mutation status of the presumed target protein.

Part 2: In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the issue, the following troubleshooting guides provide a more detailed approach to identifying and overcoming resistance.

Guide 1: Investigating Drug Efflux and Uptake

A common mechanism of drug resistance is the increased efflux of the compound from the cell, mediated by ATP-binding cassette (ABC) transporters.[5][12][13]

Hypothesis: The resistant cells are actively pumping this compound out, preventing it from reaching its intracellular target.

Caption: Workflow for assessing the role of ABC transporters in resistance.

  • Cell Seeding: Seed both the parental (sensitive) and the resistant cell lines in 96-well plates at a predetermined optimal density.[14][15]

  • Inhibitor Pre-treatment: Pre-incubate the cells with a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein/MDR1) for 1-2 hours.[16]

  • Co-treatment: Add this compound at various concentrations to the wells already containing the ABC transporter inhibitor.

  • Incubation: Incubate the plates for a period appropriate for your cell line's doubling time (typically 48-72 hours).[11][17]

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 values for this compound in the presence and absence of the inhibitor for both cell lines. A significant decrease in the IC50 in the resistant line upon co-treatment suggests the involvement of ABC transporters.

Data Interpretation:

Cell LineTreatmentIC50 of this compoundInterpretation
ParentalDrug Alone5 µMBaseline sensitivity
ParentalDrug + Inhibitor4.5 µMMinimal effect of inhibitor
ResistantDrug Alone50 µM10-fold resistance
Resistant Drug + Inhibitor 8 µM Resensitization, implicating ABC transporters
Guide 2: Analyzing the Drug Target and Downstream Signaling

Resistance can arise from alterations in the drug's target or the activation of alternative signaling pathways that bypass the inhibited pathway.[18][19]

Hypothesis: The resistant cells have either a mutated drug target, altered expression of the target, or have activated a compensatory signaling pathway.

Caption: Workflow for analyzing target and signaling pathway alterations.

  • Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Lyse the cells to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the suspected target kinase (both total and phosphorylated forms) and key proteins in related signaling pathways (e.g., PI3K/Akt, MAPK/ERK).[19][20][21]

  • Detection and Analysis: Use secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities and normalize to a loading control.[11]

Potential Findings and Next Steps:

FindingImplicationSuggested Next Step
Decreased target expression in resistant cellsLess target available for the drug to act onOverexpress the target protein to see if sensitivity is restored.
Increased phosphorylation of a downstream effector in a parallel pathway (e.g., p-ERK)Activation of a bypass pathwayCo-treat with an inhibitor of that pathway (e.g., a MEK inhibitor).[22]
Mutation in the target gene (identified by sequencing)Drug can no longer bind effectivelyConsider computational modeling to understand the impact of the mutation on drug binding.
Guide 3: Generation and Characterization of Resistant Cell Lines

For a more controlled study of resistance mechanisms, you can generate drug-resistant cell lines in-house.[6][23]

Methodology: Step-wise Dose Escalation

  • Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line.[23]

  • Low-Dose Exposure: Continuously culture the parental cells in a medium containing the drug at a concentration equal to the IC20.[23]

  • Gradual Dose Increase: Once the cells have adapted and are proliferating normally, gradually increase the drug concentration in a stepwise manner.[23][24]

  • Selection of Resistant Clones: After several months of culture at a high drug concentration, you will have a population of resistant cells. You can then isolate single-cell clones for further characterization.

  • Validation: Confirm the resistant phenotype by comparing the IC50 of the newly generated resistant line to the parental line. The Resistance Index (RI) should be calculated (RI = IC50 of resistant line / IC50 of parental line). An RI ≥ 5 is generally considered significant.[23]

Part 3: Concluding Remarks

Overcoming resistance to this compound in cell lines requires a systematic and hypothesis-driven approach. By methodically investigating potential mechanisms such as drug efflux, target alteration, and activation of bypass signaling pathways, researchers can gain valuable insights into the biology of resistance and develop effective strategies to circumvent it. The protocols and troubleshooting guides provided here serve as a foundation for these investigations. Remember to maintain meticulous records of your experiments and to always include appropriate controls for valid data interpretation.

References

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. Available at: [Link]

  • Lee, H., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer, 21(1), 1037. Available at: [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current protocols in chemical biology, 9(2), 55-74. Available at: [Link]

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  • MySkinRecipes. (n.d.). 5-METHYL-PYRAZINE-2-CARBOXAMIDE. Available at: [Link]

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  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Vankayalpati, H., et al. (2006). Charge dependence of cellular uptake and selective antitumor activity of porphyrazines. Journal of medicinal chemistry, 49(14), 4332-4335. Available at: [Link]

  • Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2004). The role of ABC transporters in clinical practice. The oncologist, 8(5), 411-424. Available at: [Link]

  • Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Available at: [Link]

  • ResearchGate. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Available at: [Link]

  • Crown Bioscience. (2024). How to use in vitro models to study and overcome drug resistance in oncology. Available at: [Link]

  • Rizzardi, A. E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3382. Available at: [Link]

  • Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(17), 5489. Available at: [Link]

  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Saudi Pharmaceutical Journal, 21(4), 369-376. Available at: [Link]

  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer cell international, 5, 30. Available at: [Link]

  • Crystal, A. S., et al. (2014). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of visualized experiments : JoVE, (94), 52146. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • CMDC Labs. (2024). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-27. Available at: [Link]

  • Organ, S. L., & Tsao, M. S. (2022). MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. Cancers, 14(11), 2736. Available at: [Link]

  • Liu, X., et al. (2022). Understanding and targeting resistance mechanisms in cancer. Cancer Drug Resistance, 5(2), 335-352. Available at: [Link]

  • Amsar, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

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  • Huczyński, A., et al. (2021). Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study. International Journal of Molecular Sciences, 22(16), 8847. Available at: [Link]

  • Pan, Y., et al. (2024). Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. Signal Transduction and Targeted Therapy, 9(1), 1-32. Available at: [Link]

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  • PubChem. (n.d.). 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Available at: [Link]

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Technical Support Center: Interpreting Ambiguous Results from 5-Methylpyrazine-2-carboximidamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-Methylpyrazine-2-carboximidamide. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the complexities of your experimental results. Given the potential for ambiguity in studies involving this and related pyrazine derivatives, this resource aims to ensure the integrity and clarity of your research.

Introduction: The Challenge of Specificity with Pyrazine Derivatives

This compound is a compound of interest within the broader family of pyrazines, which are known for their diverse biological activities.[1][2] However, its structural similarity to more commonly studied analogs, such as 5-Methylpyrazine-2-carboxamide and 5-Methylpyrazine-2-carboxylic acid, presents a significant risk of experimental ambiguity.[3][4] This guide will address potential sources of error and provide clear, actionable steps to validate your compound and interpret your findings accurately.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected or inconsistent results in my bioassays. Could I be working with the wrong compound?

This is a primary and critical concern. The subtle structural differences between this compound and its carboxamide or carboxylic acid analogs can lead to vastly different biological activities.

Immediate Action: Verify the identity and purity of your compound.

Recommended Analytical Workflow:

  • Mass Spectrometry (MS): Determine the molecular weight. This compound has a distinct molecular weight from its analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure. The proton and carbon environments of the carboximidamide group are unique.

  • High-Performance Liquid Chromatography (HPLC): Assess purity and detect potential contaminants, including related pyrazine derivatives.[5]

Table 1: Key Physicochemical Properties for Compound Verification

CompoundChemical FormulaMolar Mass ( g/mol )Key Distinguishing Feature
This compound C6H8N4136.16Presence of a C(=NH)NH2 group
5-Methylpyrazine-2-carboxamideC6H7N3O137.14Presence of a C(=O)NH2 group[3]
5-Methylpyrazine-2-carboxylic acidC6H6N2O2138.12Presence of a C(=O)OH group[4]
Q2: My results are not reproducible. What are the potential stability issues with this compound?

Amidine groups, such as that in this compound, can be susceptible to hydrolysis, which would convert it to the corresponding carboxamide. This instability can be influenced by pH, temperature, and storage conditions.

Troubleshooting Steps:

  • Storage Conditions: Store the compound as a dry powder in a cool, dark, and dry place.[3][6] For solutions, prepare fresh for each experiment and avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use anhydrous solvents where possible. If aqueous buffers are necessary, assess the stability of the compound in your experimental buffer over the time course of your assay.

  • pH Monitoring: Be aware that the pH of your media can impact stability. The amidine group's susceptibility to hydrolysis can be pH-dependent.

Experimental Protocol: Assessing Compound Stability in Aqueous Media

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final experimental concentration in your aqueous assay buffer.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by HPLC or LC-MS to quantify the parent compound and detect the appearance of any degradation products, such as 5-Methylpyrazine-2-carboxamide.[7]

Q3: I'm observing cellular effects that don't align with my hypothesis. Could there be off-target effects?

Off-target effects are a common source of ambiguous results in drug development and chemical biology.[8][9][10] While the specific off-target profile of this compound is likely uncharacterized, the pyrazine scaffold is known to interact with various biological targets.[2]

Strategies to Investigate Off-Target Effects:

  • Structural Analogs: Include inactive or less active structural analogs in your experiments as negative controls.

  • Target-Based Assays: If you have a hypothesized target, use in vitro assays with the purified target to confirm direct interaction.

  • Phenotypic Profiling: Compare the cellular phenotype induced by your compound to that of well-characterized compounds with known mechanisms of action.

  • Counter-Screening: Test your compound against a panel of common off-targets (e.g., kinases, GPCRs).

Diagram: Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Ambiguous Cellular Phenotype Observed B Hypothesized Target Engagement A->B C Potential Off-Target Effects A->C D In Vitro Target-Based Assays (e.g., Enzyme kinetics, Binding assays) B->D E Structural Analog Studies (Use of inactive controls) C->E F Phenotypic Comparison (Compare to known drugs) C->F G Counter-Screening Panels (e.g., Kinase panel) C->G H Direct Target Interaction Confirmed/Refuted D->H I Off-Target Profile Elucidated E->I F->I G->I

Caption: A logical workflow for dissecting on-target vs. off-target effects.

Part 2: Troubleshooting Guides for Specific Assays

Scenario 1: Inconsistent IC50 Values in Cytotoxicity Assays

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Compound Instability As detailed in FAQ 2, verify stability in your cell culture medium over the duration of the assay. Consider shorter incubation times if degradation is observed.
Cell Line Variability Ensure consistent cell passage number and health. Perform cell line authentication.
Assay Interference Some compounds can interfere with assay readouts (e.g., absorbance, fluorescence). Run a cell-free control with the compound and assay reagents to check for interference.
Metabolic Conversion Cells may metabolize this compound to a more or less active form. Use LC-MS to analyze cell lysates or supernatant for metabolites.
Scenario 2: Lack of Correlation Between In Vitro and Cellular Activity

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Cell Permeability The carboximidamide group may influence the compound's ability to cross the cell membrane. Assess cellular uptake directly using methods like LC-MS analysis of cell lysates.
Efflux Pump Activity The compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1) or ABCG2, which actively remove it from the cell.[8] Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.
Requirement for Bioactivation The compound may be a prodrug that requires metabolic activation within the cell. This is a known mechanism for some pyrazine derivatives like pyrazinamide.[11] Investigate this possibility using cell lines with varying metabolic capacities or by analyzing for activating metabolites.

Diagram: Investigating Cellular Uptake and Efflux

Cellular_Uptake_Efflux cluster_extracellular Extracellular Space cluster_cell Cell A This compound (Compound) B Passive Diffusion / Active Transport A->B Uptake C Intracellular Compound B->C D Efflux Pump (e.g., ABCG2) C->D Binding E Biological Target C->E Target Engagement D->A Efflux

Caption: Cellular uptake, target engagement, and potential efflux of the compound.

Part 3: Concluding Remarks and Best Practices

The successful use of this compound in research hinges on a foundation of rigorous analytical validation and a proactive approach to troubleshooting. Given the limited specific literature on this compound, researchers must rely on sound chemical principles and a systematic process of elimination when faced with ambiguous results.

Key Takeaways:

  • Assume Nothing: Always begin with the unambiguous identification and purity assessment of your compound.

  • Consider Stability: The chemical nature of the carboximidamide group warrants careful consideration of its stability in your experimental systems.

  • Embrace Controls: The use of appropriate positive, negative, and structural analog controls is paramount in dissecting ambiguous findings.

  • Document Everything: Meticulous record-keeping of compound batch numbers, storage conditions, and experimental details is crucial for reproducibility.

By adhering to these principles, researchers can navigate the challenges of working with novel or less-characterized compounds and generate reliable, high-quality data.

References

  • 5-Methylpyrazine-2-Carboxamide - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Bouling Chemical Co., Limited.
  • 5-Methylpyrazine-2-Carboxylic Acid CAS 5521-55-1. Bouling Chemical Co., Limited.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • 5-Methylpyrazine-2-carboxamide | 5521-57-3. Sigma-Aldrich.
  • 5-Methylpyrazine-2-carboxylic acid. Chem-Impex.
  • An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characteriz
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. PubMed.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evalu
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
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Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 5-Methylpyrazine-2-carboximidamide: A Multi-Model Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 5-Methylpyrazine-2-carboximidamide. Drawing from established methodologies and field-proven insights, we present a multi-pronged strategy to explore its therapeutic potential, focusing on two promising avenues inspired by its structural similarity to known pharmacophores: inhibition of the epithelial sodium channel (ENaC) and antimicrobial activity. This document is designed to be a dynamic resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation.

Introduction: The Therapeutic Promise of a Pyrazine Derivative

This compound is a synthetic small molecule featuring a pyrazine ring, a scaffold present in numerous biologically active compounds.[1] Its structure bears a striking resemblance to two key classes of therapeutic agents: the anti-tubercular drug pyrazinamide and the diuretic and ENaC inhibitor amiloride. This structural analogy forms the logical foundation of our validation strategy, suggesting that this compound may exert its effects through similar mechanisms. Pyrazine derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide will delineate a systematic approach to rigorously test these hypotheses through a combination of in silico, in vitro, and in vivo models.

Part 1: Investigating ENaC Inhibitory Activity

The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium and fluid balance across epithelial tissues.[2] Its overactivity is implicated in pathologies such as cystic fibrosis (CF) and salt-sensitive hypertension.[3][4] Amiloride, a pyrazine derivative with a guanidino group similar to the carboximidamide moiety of our target compound, is a well-characterized ENaC inhibitor.[1] Therefore, a primary focus of this guide is to validate the potential of this compound as a novel ENaC blocker.

In Silico Modeling: Predicting Binding Affinity

Before embarking on wet-lab experiments, computational docking studies can provide valuable insights into the potential interaction between this compound and the ENaC pore. This approach helps to prioritize experimental efforts and can guide future structural modifications.

Experimental Protocol: Molecular Docking

  • Model Preparation: Obtain a high-resolution crystal structure of the human ENaC, or a validated homology model. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of the compound within the amiloride binding site of the ENaC pore.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the likelihood of a stable complex. Compare these results with the docking of amiloride as a positive control.

In Vitro Validation: Quantifying ENaC Inhibition

In vitro assays are essential for confirming the direct inhibitory effect of this compound on ENaC function and determining its potency.

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues.[5][6] By mounting a polarized epithelial cell monolayer expressing ENaC, we can directly measure the short-circuit current (Isc), which reflects net ion movement.

Experimental Protocol: Ussing Chamber Assay

  • Cell Culture: Culture human bronchial epithelial (HBE) cells or Madin-Darby canine kidney (MDCK) cells on permeable supports until a confluent and polarized monolayer is formed.[7]

  • Chamber Setup: Mount the cell-laden permeable supports in an Ussing chamber with appropriate physiological saline solutions on both the apical and basolateral sides.[8]

  • Measurement of Basal Isc: Clamp the transepithelial voltage to 0 mV and record the stable baseline short-circuit current.

  • Compound Addition: Add increasing concentrations of this compound to the apical chamber.

  • Amiloride Addition: As a final step, add a saturating concentration of amiloride (a known ENaC inhibitor) to determine the total ENaC-mediated current.

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc at each concentration of the test compound to determine the IC50 value. Amiloride and other next-generation ENaC inhibitors like BI 1265162 can be used as comparators.[9]

The Xenopus oocyte expression system allows for the controlled expression of specific ion channel subunits, providing a clean system to study the direct interaction of a compound with the channel.[10][11]

Experimental Protocol: TEVC in Xenopus Oocytes

  • cRNA Preparation and Injection: Synthesize cRNA encoding the α, β, and γ subunits of human ENaC. Inject the cRNA mixture into mature Xenopus laevis oocytes.[12]

  • Oocyte Incubation: Incubate the injected oocytes for 2-4 days to allow for channel expression.

  • TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential and record the whole-cell current.

  • Compound Perfusion: Perfuse the oocyte with a solution containing this compound at various concentrations and record the change in current.

  • Data Analysis: Determine the dose-response relationship and calculate the IC50 for ENaC inhibition.

In Vitro Model Advantages Disadvantages Key Endpoint
Ussing ChamberPhysiologically relevant (polarized epithelium)Technically demanding, lower throughputIC50 of amiloride-sensitive short-circuit current
Xenopus Oocyte TEVCHigh level of control over channel expressionNon-mammalian system, lacks native cellular contextIC50 of ENaC-mediated current
In Vivo Validation: Assessing Therapeutic Efficacy

In vivo models are crucial for evaluating the therapeutic potential of this compound in relevant disease contexts.

This model is well-established for studying the role of ENaC in salt-sensitive hypertension.[4]

Experimental Protocol: Dahl Rat Model

  • Animal Model: Utilize Dahl salt-sensitive rats, which develop hypertension on a high-salt diet.

  • Drug Administration: Administer this compound or vehicle control to the rats, either orally or via osmotic mini-pumps.

  • Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or tail-cuff plethysmography.

  • Urine and Plasma Analysis: Collect urine and blood samples to measure electrolyte concentrations and kidney function markers.

  • Data Analysis: Compare the blood pressure and electrolyte balance between the treated and control groups to assess the antihypertensive effect of the compound.

For indications like cystic fibrosis, where airway surface liquid dehydration is a key pathological feature, mouse models are invaluable.[3]

Experimental Protocol: CF Mouse Model

  • Animal Models: Employ relevant mouse models of CF-like lung disease, such as the β-ENaC transgenic mouse or the Nedd4L knockout mouse.[3][13]

  • Aerosol Delivery: Administer an aerosolized formulation of this compound to the mice.[13]

  • Assessment of Lung Function: Measure airway hyper-responsiveness and other lung function parameters.

  • Histological and Molecular Analysis: Evaluate lung tissue for inflammation, mucus accumulation, and goblet cell metaplasia. Measure the expression of ENaC subunits and inflammatory markers.[13]

  • Data Analysis: Compare the lung pathology and function in treated versus untreated CF mice.

Part 2: Investigating Antimicrobial Activity

The pyrazine carboxamide core of pyrazinamide is essential for its activity against Mycobacterium tuberculosis.[14] The structural similarity of this compound suggests it may also possess antimicrobial properties.

In Vitro Antimicrobial Susceptibility Testing

Standardized in vitro tests are the first step in determining the antimicrobial spectrum and potency of a new compound.[15][16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive and Gram-negative bacteria. Given the structural similarity to pyrazinamide, it is crucial to include Mycobacterium tuberculosis H37Rv.[17]

  • Broth Microdilution: Prepare a series of two-fold dilutions of this compound in a 96-well plate containing appropriate bacterial growth medium.[18]

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plates under appropriate conditions for each bacterial species.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] Pyrazinamide should be used as a comparator, especially for M. tuberculosis.[14]

Parameter This compound Pyrazinamide (Comparator)
MIC vs. E. coli[Insert Experimental Data][Insert Experimental Data]
MIC vs. S. aureus[Insert Experimental Data][Insert Experimental Data]
MIC vs. M. tuberculosis[Insert Experimental Data][Insert Experimental Data]
In Vivo Efficacy in a Murine Infection Model

To assess the in vivo efficacy of this compound, a relevant animal model of infection is required.

Experimental Protocol: Murine Thigh Infection Model

  • Animal Model: Use a neutropenic mouse thigh infection model, a standard for preclinical evaluation of antibiotics.

  • Infection: Inoculate the thigh muscle of the mice with a clinical isolate of a susceptible bacterium (e.g., Staphylococcus aureus).

  • Treatment: Administer this compound at various doses and schedules.

  • Assessment of Bacterial Burden: At specific time points, euthanize the mice, homogenize the thigh tissue, and determine the number of colony-forming units (CFUs).

  • Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the in vivo efficacy of the compound.

Visualizing the Validation Workflow

The following diagrams illustrate the proposed workflows for validating the biological activity of this compound.

ENaC_Validation_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy in_silico Molecular Docking (vs. ENaC) ussing Ussing Chamber (Epithelial Monolayers) in_silico->ussing Predicts Binding tevc TEVC (Xenopus Oocytes) in_silico->tevc Predicts Binding hypertension Dahl Salt-Sensitive Rat (Hypertension) ussing->hypertension Confirms Inhibition cf_model CF Mouse Model (Airway Hydration) tevc->cf_model Confirms Direct Inhibition

Caption: Workflow for validating ENaC inhibitory activity.

Antimicrobial_Validation_Workflow cluster_in_vitro_antimicrobial In Vitro Screening cluster_in_vivo_antimicrobial In Vivo Efficacy mic MIC Determination (Bacterial Panel) infection_model Murine Infection Model (Bacterial Burden) mic->infection_model Demonstrates Potency

Caption: Workflow for validating antimicrobial activity.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial validation of this compound's biological activity. By systematically progressing from in silico predictions to rigorous in vitro characterization and finally to efficacy testing in relevant in vivo models, researchers can build a comprehensive data package to support its further development. The comparative nature of the proposed studies, benchmarking against established drugs like amiloride and pyrazinamide, is critical for understanding the compound's potential advantages and liabilities. Successful validation in these models would warrant further investigation into its pharmacokinetic and toxicological properties, paving the way for potential clinical translation.

References

  • Ermund, A., et al. (2018). New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition.
  • Information on pyrazine derivatives' biological activities. [Link to a relevant review article].
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  • Rowe, S. M., et al. (2021). ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies.
  • Cui, Y., et al. (2012). Inhibition of ENaC by intracellular Cl− in an MDCK clone with high ENaC expression.
  • Myerburg, M. M., et al. (2021). Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation.
  • van der Meer, R., et al. (2022). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis.
  • Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.
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  • Doležal, M., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • Crosby, J. R., et al. (2017). Inhaled ENaC antisense oligonucleotide ameliorates cystic fibrosis-like lung disease in mice.
  • Palmer, L. G., & Frindt, G. (1986). Feedback inhibition of ENaC during acute sodium loading in vivo.
  • Myerburg, M. M., et al. (2010). Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking.
  • Butler, R., et al. (2015). ENaC inhibitors for the treatment of cystic fibrosis.
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  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [https://www.integra-biosciences.com/united-kingdom/en/blog/antimicrobial-susceptibility-tests-comprehensive-review-most-commonly-used-methods]
  • Chraïbi, A., et al. (2003). Mutations in the Epithelial Na+ Channel ENaC Outer Pore Disrupt Amiloride Block by Increasing Its Dissociation Rate. The Journal of general physiology, 122(5), 591–603. [https://rupress.org/jgp/article/122/5/591/6580/Mutations-in-the-Epithelial-Na-Channel-ENaC-Outer]
  • Acar, J. F., & Goldstein, F. W. (1996). Disk diffusion test. [Link to a relevant publication on antimicrobial susceptibility testing].
  • Bibine, M., et al. (2011). ENaC Channels in Oocytes from Xenopus laevis and their Regulation by xShroom1 Protein. Cellular Physiology and Biochemistry, 28(4), 637-646. [https://www.karger.com/Article/Abstract/334964]
  • El-Dahr, S. S., & Sorensen, M. V. (2016). The Role of Epithelial Sodium Channel ENaC and the Apical Cl-/HCO3- Exchanger Pendrin in Compensatory Salt Reabsorption in the Setting of Na-Cl Cotransporter (NCC) Inactivation.
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Unveiling the Molecular Gambit: A Comparative Guide to Cross-Validating the Mechanism of Action of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fast-paced world of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous scrutiny. 5-Methylpyrazine-2-carboximidamide, a heterocyclic compound, serves as a key intermediate in the synthesis of a new generation of kinase inhibitors.[1] Its pyrazine core is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[2][3] This guide provides a comprehensive, in-depth comparison of methodologies to cross-validate its putative mechanism of action, framed around the central hypothesis that This compound acts as an ATP-competitive inhibitor of the AXL receptor tyrosine kinase.

This guide is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to design robust validation workflows. We will explore a multi-faceted approach, beginning with computational predictions and culminating in direct biochemical and cell-based evidence, ensuring a self-validating system of inquiry.

Part 1: The Foundational Hypothesis and the Target of Interest: AXL Kinase

The AXL receptor tyrosine kinase is a well-documented driver of oncogenesis, implicated in proliferation, survival, and metastasis. Its aberrant activation makes it a prime target for cancer therapy.[4] Several pyrazine-2-carboxamide derivatives have demonstrated inhibitory activity against AXL, making it a scientifically grounded, hypothetical target for our parent compound.[4][5] Our cross-validation strategy will, therefore, focus on rigorously testing the direct interaction and inhibitory effect of this compound on AXL kinase.

Part 2: The Cross-Validation Workflow: A Triad of In Silico, In Vitro, and Cellular Approaches

A robust validation of a drug's mechanism of action hinges on the convergence of evidence from orthogonal methods. We will compare and contrast computational, biochemical, and cell-based assays, each providing a unique piece of the puzzle.

In Silico Prediction: Charting the Course for Experimental Validation

Computational methods offer a rapid and cost-effective first pass to predict drug-target interactions, guiding subsequent experimental work.[6][7] These approaches are foundational in modern drug discovery for generating testable hypotheses.[8]

Methodology Principle Predicted Outcome for this compound Strengths Limitations
Molecular Docking Simulates the binding of the ligand (this compound) to the 3D structure of the AXL kinase ATP-binding pocket.A favorable binding energy (e.g., < -7 kcal/mol) and the formation of key hydrogen bonds with hinge region residues (e.g., Met674).[4]Provides structural insights into the binding mode; predicts binding affinity.Scoring functions are approximations; does not account for protein flexibility perfectly.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond acceptors, aromatic rings) required for AXL inhibition based on known inhibitors.High similarity score, indicating that this compound possesses the key features of known AXL inhibitors.Useful for virtual screening and identifying novel scaffolds.Dependent on the quality and diversity of the training set of known inhibitors.
Ligand-Based Similarity Search Compares the chemical structure of this compound to a database of compounds with known biological activity.[6]Identification of known AXL inhibitors with high structural similarity.Simple and fast; does not require a 3D structure of the target.Limited to the chemical space of the database; may miss novel scaffolds.
  • Preparation of the AXL Kinase Structure:

    • Obtain the crystal structure of the human AXL kinase domain (e.g., PDB ID: 5U6B) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized ligand or known ATP-binding pocket residues.

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound using a molecular modeling software.

    • Perform energy minimization to obtain a low-energy conformation.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the AXL kinase.

    • Generate multiple binding poses and rank them based on the scoring function.

  • Analysis of Results:

    • Analyze the top-ranked binding pose for favorable interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions.

    • Compare the predicted binding energy to that of known AXL inhibitors.

In Vitro Biochemical Assays: Direct Evidence of Target Engagement

Following promising in silico results, the next critical step is to obtain direct experimental evidence of the compound's interaction with the purified target protein.[9][10] These assays are the gold standard for confirming target engagement and determining inhibitory potency.[3]

Assay Type Principle Expected Outcome for this compound Key Parameter Alternative/Control
Kinase Activity Assay (e.g., ADP-Glo™) Measures the amount of ADP produced from ATP during the kinase-catalyzed phosphorylation of a substrate. Inhibition reduces ADP production.Dose-dependent decrease in kinase activity.IC50 (half-maximal inhibitory concentration)Staurosporine (a non-selective kinase inhibitor) as a positive control; a structurally similar but inactive pyrazine derivative as a negative control.
Surface Plasmon Resonance (SPR) Measures the binding and dissociation of the compound to the immobilized AXL kinase protein in real-time.A concentration-dependent binding response.K_D (dissociation constant)An unrelated protein immobilized on the sensor chip to control for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the AXL kinase, providing a complete thermodynamic profile of the interaction.A measurable heat change upon binding, allowing for the determination of binding affinity and stoichiometry.K_D, ΔH (enthalpy change), ΔS (entropy change)Titration into buffer alone to account for the heat of dilution.
  • Reagents and Materials:

    • Recombinant human AXL kinase.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • This compound (serially diluted).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 384-well white assay plates.

  • Assay Procedure:

    • Prepare a kinase reaction mixture containing AXL kinase, the peptide substrate, and assay buffer.

    • Add 2.5 µL of serially diluted this compound or control compounds to the wells of the assay plate.

    • Initiate the kinase reaction by adding 2.5 µL of the kinase reaction mixture containing ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to DMSO-treated controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Confirming Target Modulation in a Biological Context

The final piece of the validation puzzle is to demonstrate that the compound can engage its target in a cellular environment and elicit a biological response. This step is crucial for bridging the gap between biochemical activity and potential therapeutic effect.

Assay Type Principle Expected Outcome for this compound Key Readout Alternative/Control
Western Blot for Phospho-AXL Measures the level of AXL autophosphorylation (a marker of its activation) in cells treated with the compound.Dose-dependent reduction in the level of phosphorylated AXL (p-AXL) without affecting total AXL levels.Ratio of p-AXL to total AXL.A known AXL inhibitor (e.g., R428) as a positive control; treatment with a non-AXL-activating growth factor as a negative control.
Cell Proliferation Assay (e.g., CellTiter-Glo®) Measures the number of viable cells in culture after treatment with the compound. Inhibition of AXL in AXL-dependent cancer cells should reduce proliferation.Dose-dependent decrease in the viability of AXL-driven cancer cell lines (e.g., NCI-H1299).Luminescence (proportional to ATP and cell number).An AXL-independent cancer cell line to assess off-target toxicity.
Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) Measures the change in the thermal stability of AXL in intact cells upon compound binding. Ligand binding stabilizes the protein, increasing its melting temperature.An increase in the melting temperature of AXL in cells treated with this compound.Shift in the protein melting curve.A protein not expected to bind the compound as a negative control.
  • Cell Culture and Treatment:

    • Culture an AXL-dependent human cancer cell line (e.g., NCI-H1299) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate AXL phosphorylation by adding its ligand, Gas6, for 15 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AXL (Tyr702) and total AXL.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-AXL signal to the total AXL signal for each treatment condition.

Part 3: Visualizing the Validation Strategy

To conceptualize the interconnectedness of these validation steps, the following diagrams illustrate the proposed signaling pathway and the overall experimental workflow.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 (Ligand) AXL_Receptor AXL Receptor Tyrosine Kinase Gas6->AXL_Receptor Binds AXL_Receptor->AXL_Receptor ADP ADP AXL_Receptor->ADP Downstream Downstream Signaling (e.g., AKT, ERK) AXL_Receptor->Downstream Activates Compound 5-Methylpyrazine- 2-carboximidamide Compound->AXL_Receptor Competitively Inhibits ATP ATP ATP->AXL_Receptor Binds to ATP Pocket Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Proposed mechanism of AXL kinase inhibition.

Cross_Validation_Workflow cluster_in_silico In Silico Validation cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation Hypothesis Hypothesis: 5-MP-2-C inhibits AXL Kinase Docking Molecular Docking Hypothesis->Docking Pharmacophore Pharmacophore Modeling Hypothesis->Pharmacophore Kinase_Assay Biochemical Kinase Assay (IC50) Docking->Kinase_Assay Pharmacophore->Kinase_Assay SPR SPR/ITC Binding Assay (KD) Kinase_Assay->SPR Western Phospho-AXL Western Blot SPR->Western CETSA Target Engagement (CETSA) Western->CETSA Prolif Cell Proliferation Assay Western->Prolif

Sources

A Head-to-Head Comparison of 5-Methylpyrazine-2-carboximidamide with Standard-of-Care FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of FLT3-Mutated AML Treatment

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. The development of targeted therapies against the FLT3 receptor has marked a pivotal shift in the management of this aggressive disease. This guide provides a head-to-head comparison of a novel investigational compound, 5-Methylpyrazine-2-carboximidamide, with the current standard-of-care FLT3 inhibitors.

Given the nascent stage of research on this compound, this comparison is framed from a drug development perspective, hypothesizing its potential as a next-generation FLT3 inhibitor based on its structural similarity to approved drugs and established principles of medicinal chemistry. We will delve into its plausible mechanism of action, and benchmark its hypothetical performance against established agents—Midostaurin, Gilteritinib, Quizartinib, and Sorafenib—across a spectrum of preclinical and clinical evaluation metrics.

The Rationale for Investigating this compound as a FLT3 Inhibitor

The pyrazine-carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2] A prime example is Gilteritinib, a potent, second-generation FLT3 inhibitor, which features a pyrazine-carboxamide core.[1][2] The investigational compound, this compound, is a close structural analog of Gilteritinib. The key distinction lies in the replacement of the carboxamide moiety with a carboximidamide group. In medicinal chemistry, this type of substitution is known as a bioisosteric replacement, a strategy employed to enhance a molecule's physicochemical properties, potency, selectivity, or metabolic stability.[3][4][5][6]

The carboximidamide group can mimic the hydrogen bonding capabilities of the carboxamide group, which is often crucial for interaction with the kinase hinge region, while potentially offering altered electronic and steric properties that could lead to improved target engagement or a differentiated safety profile.

Hypothesized Mechanism of Action of this compound

We hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of the FLT3 receptor. The pyrazine ring and the carboximidamide moiety are predicted to form key hydrogen bonds with the hinge region of the kinase domain, while the methyl group and any additional substituents would occupy adjacent hydrophobic pockets, contributing to potency and selectivity. By blocking the binding of ATP, the compound would prevent the autophosphorylation and subsequent activation of FLT3, thereby inhibiting downstream signaling pathways, such as STAT5, MAPK, and AKT, that are critical for the proliferation and survival of leukemic cells.[7]

Comparative Analysis with Standard-of-Care FLT3 Inhibitors

The following sections will compare the hypothetical profile of this compound with approved FLT3 inhibitors across key performance parameters.

Target Specificity and Potency

The standard-of-care FLT3 inhibitors vary in their specificity and potency against different forms of the FLT3 receptor, namely the internal tandem duplication (FLT3-ITD) and the tyrosine kinase domain (FLT3-TKD) mutations.

Drug ClassDrugPrimary Target(s)Generation
Standard of Care MidostaurinFLT3 (ITD and TKD), c-KIT, PDGFR, VEGFR2First
GilteritinibFLT3 (ITD and TKD), AXLSecond
QuizartinibFLT3 (ITD)Second
SorafenibFLT3, VEGFR, PDGFR, c-KITFirst
Investigational This compound (Hypothetical)FLT3 (ITD and TKD)Next-Generation
  • Midostaurin and Sorafenib are multi-kinase inhibitors with activity against a broad range of kinases, which can contribute to off-target effects.[7][8]

  • Gilteritinib is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[9]

  • Quizartinib is highly potent against FLT3-ITD but has less activity against FLT3-TKD mutations.[8]

For this compound, the goal of a drug discovery program would be to optimize its structure to achieve high potency against both FLT3-ITD and FLT3-TKD mutations while minimizing off-target kinase activity to improve its therapeutic window.

Experimental Workflow: In Vitro Kinase Inhibition Assays

A crucial first step in characterizing a novel kinase inhibitor is to determine its potency and selectivity through in vitro assays.

Protocol: FLT3 Kinase Inhibition Assay

  • Reagents and Materials : Recombinant human FLT3 kinase (wild-type and mutant forms), ATP, a suitable peptide substrate, and the test compounds (this compound and standard-of-care drugs).

  • Assay Principle : A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Procedure :

    • A dilution series of each test compound is prepared.

    • The recombinant FLT3 kinase is incubated with the test compound and the peptide substrate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, a detection reagent is added to quantify the amount of ADP produced.

  • Data Analysis : The fluorescence signal is measured, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated for each compound.

G cluster_0 In Vitro Kinase Assay Recombinant FLT3 Kinase Recombinant FLT3 Kinase Incubation Incubation Recombinant FLT3 Kinase->Incubation Test Compound Test Compound Test Compound->Incubation ATP & Substrate ATP & Substrate ATP & Substrate->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Fluorescence Measurement Fluorescence Measurement Detection Reagent->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Workflow for in vitro FLT3 kinase inhibition assay.

Cellular Efficacy in AML Models

The anti-leukemic activity of this compound would be evaluated in AML cell lines that endogenously express FLT3 mutations, such as MV4-11 (FLT3-ITD) and MOLM-14 (FLT3-ITD).[10]

Protocol: Cell Viability and Apoptosis Assays

  • Cell Culture : MV4-11 and MOLM-14 cells are cultured under standard conditions.

  • Treatment : Cells are treated with a range of concentrations of this compound and the standard-of-care drugs for 48-72 hours.

  • Cell Viability Assessment : Cell viability is measured using an MTT or a CellTiter-Glo assay, which quantifies the number of metabolically active cells.

  • Apoptosis Assessment : Apoptosis is measured by flow cytometry using Annexin V and propidium iodide staining.

  • Data Analysis : The IC50 values for cell growth inhibition and the percentage of apoptotic cells are determined.

G cluster_1 Cell-Based Efficacy Assay AML Cell Lines (MV4-11, MOLM-14) AML Cell Lines (MV4-11, MOLM-14) Drug Treatment Drug Treatment AML Cell Lines (MV4-11, MOLM-14)->Drug Treatment Incubation (48-72h) Incubation (48-72h) Drug Treatment->Incubation (48-72h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation (48-72h)->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Incubation (48-72h)->Apoptosis Assay (Annexin V) Data Analysis (IC50, % Apoptosis) Data Analysis (IC50, % Apoptosis) Cell Viability Assay (MTT)->Data Analysis (IC50, % Apoptosis) Apoptosis Assay (Annexin V)->Data Analysis (IC50, % Apoptosis)

Caption: Workflow for cell-based efficacy evaluation in AML.

In Vivo Efficacy in Animal Models

The in vivo anti-tumor activity of this compound would be assessed in animal models of FLT3-mutated AML. Patient-derived xenograft (PDX) models or genetically engineered mouse models that harbor FLT3-ITD mutations are considered the gold standard.[9][11]

Protocol: AML Xenograft Mouse Model

  • Model Establishment : Immunocompromised mice are engrafted with FLT3-mutated AML cells (e.g., MV4-11) or primary patient blasts.

  • Treatment : Once the leukemia is established, mice are randomized into treatment groups and receive daily oral doses of this compound, a standard-of-care drug, or a vehicle control.

  • Efficacy Endpoints : The primary endpoint is overall survival. Secondary endpoints include leukemic burden in the bone marrow, spleen, and peripheral blood, as well as changes in body weight as a measure of toxicity.

  • Data Analysis : Survival curves are generated and analyzed using the Kaplan-Meier method. Leukemic burden is quantified by flow cytometry or bioluminescence imaging.

Safety and Tolerability Profile

A key differentiator for a next-generation inhibitor is an improved safety profile. The standard-of-care drugs have known toxicities:

  • Midostaurin : Nausea, vomiting, and hematological toxicities.

  • Gilteritinib : Myelosuppression, differentiation syndrome, and QTc prolongation.[9]

  • Quizartinib : Cardiac toxicity, including QTc prolongation.

  • Sorafenib : Hand-foot syndrome, diarrhea, and hypertension.

The preclinical safety assessment for this compound would involve in vitro cardiotoxicity assays (e.g., hERG channel assay) and in vivo toxicology studies in rodents and a non-rodent species to identify potential dose-limiting toxicities.

Clinical Development Pathway

The clinical development of this compound would follow a standard phased approach.

  • Phase I : A dose-escalation study in patients with relapsed or refractory FLT3-mutated AML to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

  • Phase II : An expansion cohort at the RP2D to evaluate the preliminary efficacy (e.g., overall response rate) and further assess the safety profile.

  • Phase III : A randomized, controlled trial comparing this compound in combination with standard chemotherapy against the current standard of care in newly diagnosed FLT3-mutated AML patients.

G cluster_2 Clinical Trial Pathway Phase I Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: Phased approach for clinical development.

Conclusion and Future Directions

While this compound is currently an investigational compound with a hypothetical role as a FLT3 inhibitor, its structural features present a compelling case for further research. The path to clinical utility will depend on rigorous preclinical and clinical evaluation. A successful development program would demonstrate superior potency against a broad range of FLT3 mutations, a favorable safety profile with a reduced risk of cardiotoxicity and other off-target effects, and ultimately, improved survival outcomes for patients with FLT3-mutated AML. The experimental frameworks outlined in this guide provide a roadmap for the comprehensive evaluation of this and other next-generation kinase inhibitors.

References

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. (n.d.). Retrieved from [Link]

  • Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia. (n.d.). Retrieved from [Link]

  • Discovery of novel Flt3 inhibitory chemotypes through extensive ligand-based and new structure-based pharmacophore modelling methods. (2019). Journal of Molecular Graphics and Modelling, 88, 214-231.
  • Challenges of Clinical Trial Design for Targeted Agents Against Pediatric Leukemias. (2012). Frontiers in Oncology, 2, 12.
  • Pharmacophore-based virtual screening, molecular docking, and molecular dynamics studies for the discovery of novel FLT3 inhibitors. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 7712-7724.
  • A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. (2021). International Journal of Molecular Sciences, 22(19), 10398.
  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. (2025). PLOS ONE, 20(6), e0334415.
  • Carboxamide group: Significance and symbolism. (2025). Retrieved from [Link]

  • Carboxamide derivatives: Significance and symbolism. (2024). Retrieved from [Link]

  • A Unique Leukemia Mouse Model Established From AML Patient with IDH2 R140Q and FLT3-ITD Mutations Among Other Common AML Mut
  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. (2025). Retrieved from [Link]

  • Effect of FLT3 Ligand on Survival and Disease Phenotype in Murine Models Harboring a FLT3 Internal Tandem Duplication Mutation. (2017).
  • Phenotype-based drug screening reveals association between venetoclax response and differentiation stage in acute myeloid leukemia. (2020).
  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Pharmacology, 16, 1558913.
  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2018). Journal of Chemical and Pharmaceutical Research, 10(4), 1-10.
  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (2020). Cancer Science, 111(2), 323-331.
  • Few examples of carboxamide moiety-containing drug molecules. (n.d.). Retrieved from [Link]

  • Structure-Guided Discovery and Characterization of Novel FLT3 Inhibitors for Acute Myeloid Leukemia Treatment. (2025). Retrieved from [Link]

  • A Patient-Specific Ex Vivo Screening Platform for Personalized Acute Myeloid Leukemia (AML) Therapy. (2015). Blood, 126(23), 2697.
  • Personalizing Therapy: The Beat AML Trial. (2017).
  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Retrieved from [Link]

  • AML PDX Models, 3D Bone Marrow Niche & Biomarkers. (n.d.). Retrieved from [Link]

  • Targeted Therapy Development in Acute Myeloid Leukemia. (2022). International Journal of Molecular Sciences, 23(19), 11776.
  • Developing targeted therapies for AML: subgroups and trial design. (2019). Retrieved from [Link]

  • FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. (2011). Blood, 117(12), 3289-3297.
  • Clinical Trial Trends: Acute Myeloid Leukemia (AML). (2024). Retrieved from [Link]

  • Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. (2018). ACS Medicinal Chemistry Letters, 9(12), 1229-1234.
  • High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML. (2023). Cancers, 15(7), 2008.
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Current Topics in Medicinal Chemistry.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Journal of Medicinal Chemistry, 56(15), 5903-5921.
  • Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). (2011). ACS Medicinal Chemistry Letters, 2(4), 320-324.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Retrieved from [Link]

  • Bioisosteres that influence metabolism. (n.d.). Retrieved from [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society, 147(42), 17094-17101.

Sources

A Comparative Guide to 5-Methylpyrazine-2-Carboxamide Derivatives and Their Alternatives in Antitubercular Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 5-methylpyrazine-2-carboxamide derivatives with established first-line antitubercular agents. In the absence of direct independent replication studies on a specific derivative, this document serves as a comparative analysis of published data from various research endeavors, offering insights into the synthesis, mechanism of action, and biological efficacy of this class of compounds relative to its alternatives.

Introduction: The Significance of the Pyrazine Scaffold in Tuberculosis Treatment

The pyrazine ring is a cornerstone in the development of antitubercular drugs, with pyrazinamide being a critical component of the standard short-course tuberculosis treatment regimen.[1][2] Its sterilizing activity against semi-dormant mycobacteria is crucial for shortening the duration of therapy.[3][4] 5-Methylpyrazine-2-carboxamide, a close structural analog of pyrazinamide, and its derivatives have garnered significant interest for their potential to yield novel antitubercular agents with improved efficacy or activity against drug-resistant strains.[5][6]

This guide will focus on the comparative analysis of 5-methylpyrazine-2-carboxamide derivatives against two of the most important first-line antitubercular drugs: isoniazid and rifampicin.

Synthesis and Chemical Landscape

The synthesis of 5-methylpyrazine-2-carboxamide derivatives typically commences with the commercially available 5-methylpyrazine-2-carboxylic acid. The general synthetic pathway involves the activation of the carboxylic acid, often by conversion to an acyl chloride or an ester, followed by amidation with a desired amine.

General Synthesis Workflow for 5-Methylpyrazine-2-Carboxamide Derivatives

Synthesis of 5-Methylpyrazine-2-Carboxamide Derivatives start 5-Methylpyrazine-2-carboxylic acid ester Methyl 5-methylpyrazine-2-carboxylate start->ester CH3OH, H2SO4 (cat.) Reflux hydrazide 5-Methylpyrazine-2-carbohydrazide ester->hydrazide NH2NH2·H2O Ethanol, Reflux carboxamide 5-Methylpyrazine-2-carboxamide Derivatives hydrazide->carboxamide Substituted Aldehyde/Ketone Ethanol, Reflux

Caption: General synthetic scheme for 5-methylpyrazine-2-carboxamide derivatives.

Comparative Synthesis of Antitubercular Agents
Compound Starting Material(s) Key Reaction Steps Complexity
5-Methylpyrazine-2-carboxamide Derivatives 5-Methylpyrazine-2-carboxylic acidEsterification, Hydrazide formation, CondensationModerate
Isoniazid 4-Methylpyridine (4-picoline)Oxidation, Esterification, Hydrazinolysis[7][8]Moderate
Rifampicin Rifamycin SReaction with formaldehyde and 1-amino-4-methylpiperazine[9][10]High (semi-synthetic)

Mechanism of Action: A Tale of Three Drugs

The mechanisms of action of pyrazinamide (and by extension, its analogs), isoniazid, and rifampicin are distinct, targeting different essential pathways in Mycobacterium tuberculosis.

Proposed Mechanism of Pyrazinamide and its Analogs

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[9][11][12] POA is thought to disrupt membrane potential and transport functions, particularly in the acidic environment of caseous necrosis.[13]

Pyrazinamide Mechanism of Action pza Pyrazinamide (PZA) (Prodrug) poa Pyrazinoic Acid (POA) (Active Drug) pza->poa Pyrazinamidase (pncA) disruption Disruption of Membrane Potential and Transport poa->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Mechanism of action of Pyrazinamide.

Comparative Mechanisms of Action
Drug Target Mechanism
Pyrazinamide (analog) Membrane potential and transportProdrug converted to pyrazinoic acid, which disrupts membrane function in acidic environments.[9][11][12][13]
Isoniazid Mycolic acid synthesis (InhA)Prodrug activated by KatG, forms a complex with NAD+, and inhibits InhA, a key enzyme in mycolic acid biosynthesis.[7][11]
Rifampicin RNA polymerase (RpoB)Binds to the β-subunit of DNA-dependent RNA polymerase, inhibiting RNA synthesis.[11]

Comparative Biological Efficacy

The in vitro efficacy of antitubercular agents is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Antitubercular Activity Data

The following table summarizes the reported MIC values for various 5-methylpyrazine-2-carboxamide derivatives and the standard first-line drugs against Mycobacterium tuberculosis H37Rv. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited.

Compound MIC (μg/mL) Reference(s)
5-Methylpyrazine-2-carbohydrazide Derivatives (general range) 10 - 50[6]
5-methoxy-N'-(substituted-benzylidene)pyrazine-2-carbohydrazide (S7-13) 1.6[14]
5-methoxy-N'-(substituted-benzylidene)pyrazine-2-carbohydrazide (S7-26) 6.25[14]
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) 1.56[15]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (30) 3.13[15]
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide (4e) 0.78[16]
Isoniazid 0.015 - 0.25[17][18][19][20][21]
Rifampicin 0.25 - 1.0[18][20][22][23]
Pyrazinamide 6 - 50[14][22]

Note: The wide range of reported MIC values can be attributed to variations in experimental conditions, including the specific derivative tested, the strain of M. tuberculosis, and the assay methodology.

Experimental Protocols

Synthesis of 5-Methylpyrazine-2-carbohydrazide
  • Esterification: A solution of 5-methylpyrazine-2-carboxylic acid in methanol with a catalytic amount of sulfuric acid is refluxed for 4-6 hours. The solvent is then removed under reduced pressure.

  • Hydrazinolysis: The resulting ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4-8 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated 5-methylpyrazine-2-carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

Synthesis of Isoniazid (Isonicotinic Acid Hydrazide)
  • Oxidation: 4-methylpyridine is oxidized to isonicotinic acid using a strong oxidizing agent like potassium permanganate.[7][8]

  • Esterification: The isonicotinic acid is then esterified, typically with ethanol in the presence of an acid catalyst, to yield ethyl isonicotinate.[8][24]

  • Hydrazinolysis: The ethyl isonicotinate is reacted with hydrazine hydrate to produce isoniazid.[7][24]

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Drug Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium (e.g., Middlebrook 7H9 broth).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standard turbidity.

  • Incubation: The drug dilutions are inoculated with the bacterial suspension in a microplate format and incubated at 37°C.

  • Reading of Results: After a defined incubation period (typically 7-14 days), the MIC is determined as the lowest concentration of the drug that shows no visible growth. Visual assessment or the use of a growth indicator like resazurin can be employed.

Concluding Remarks

The exploration of this chemical scaffold remains a promising avenue for the discovery of novel antitubercular agents. Future research should focus on systematic structure-activity relationship studies to optimize the potency and pharmacokinetic properties of these derivatives. Furthermore, direct head-to-head comparative studies with standard drugs under standardized conditions are essential for a more definitive assessment of their therapeutic potential.

References

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A Researcher's Guide to Target Identification and Selectivity Profiling of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to assess the selectivity of the novel compound 5-Methylpyrazine-2-carboximidamide. Given the limited publicly available data on this specific molecule, this document eschews a rigid, predefined protocol. Instead, it presents a logical, multi-phase experimental workflow designed to first identify the primary biological target and then systematically characterize the compound's selectivity profile. This approach mirrors the rigorous, iterative process of early-stage drug discovery, emphasizing scientific causality and self-validating methodologies.

The structural architecture of this compound shares features with known bioactive molecules. Its pyrazine core is a common scaffold in medicinal chemistry. Notably, it is an analog of Amiloride, a well-characterized potassium-sparing diuretic that acts by inhibiting the epithelial sodium channel (ENaC).[1][2][3][4] Furthermore, related pyrazine compounds have been utilized as intermediates in the synthesis of kinase inhibitors, suggesting a potential interaction with this major class of enzymes.[5][6] Therefore, our investigation will prioritize these two protein families as logical starting points for target discovery.

This guide will walk you through a three-phase process:

  • Phase 1: Broad-Spectrum Target Discovery to identify high-probability candidate targets.

  • Phase 2: Target Validation and Potency Determination to confirm the primary target and quantify the compound's activity.

  • Phase 3: Comprehensive Selectivity Profiling to build a detailed picture of on-target specificity versus off-target interactions.

Phase 1: Broad-Spectrum Target Discovery

The foundational step in assessing selectivity is to unequivocally identify the primary biological target. Without this crucial information, any discussion of selectivity is purely speculative. Our strategy is to employ high-throughput screening methods against the most probable target classes based on structural analogy.

Experiment 1: Kinase Panel Screening

Rationale: The use of 5-methylpyrazine derivatives as intermediates in the synthesis of kinase inhibitors provides a strong rationale for investigating this target class.[5][6] A competitive binding assay is the most efficient method for screening a new compound against a large portion of the human kinome, providing a broad view of potential interactions.

Methodology: Competitive Binding Assay (e.g., KinomeScan™)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates displacement and therefore, interaction.

Experimental Protocol:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required by the screening service.

  • Assay Execution (Outsourced): Submit the compound to a specialized vendor (e.g., DiscoveRx, Eurofins). Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.

  • Data Analysis: The primary data is usually provided as a percentage of control (%Ctrl), where a lower percentage signifies stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

Hypothetical Data Presentation:

Kinase TargetPercent of Control (%Ctrl) @ 10 µMHit? (Threshold <35%)
Aurora Kinase A8.5Yes
VEGFR245.2No
EGFR78.1No
MAPK149.1Yes
CDK265.9No
... (400+ other kinases)......

Workflow for Kinase Panel Screening:

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Compound 5-Methylpyrazine- 2-carboximidamide DMSO DMSO Stock (100 mM) Compound->DMSO Solubilize Assay Competitive Binding Reaction DMSO->Assay Test Compound @ 10 µM Kinase DNA-Tagged Kinase Panel (>400 kinases) Kinase->Assay Ligand Immobilized Ligand Ligand->Assay qPCR qPCR Quantification Assay->qPCR Data Calculate % Control qPCR->Data Hits Identify Hits (%Ctrl < 35%) Data->Hits

Caption: Workflow for broad-panel kinase binding assay.

Experiment 2: Epithelial Sodium Channel (ENaC) Functional Assay

Rationale: The structural similarity to Amiloride, a known ENaC blocker, makes this ion channel a high-priority candidate target.[2][4] A functional assay is necessary to determine if this compound not only binds to the channel but also modulates its activity. Automated patch-clamp electrophysiology provides a high-throughput method to measure ion channel function directly.

Methodology: Automated Patch-Clamp Electrophysiology

This technique measures the flow of ions through the channel in whole cells. Inhibition of ENaC by a compound will result in a decrease in the measured sodium current.

Experimental Protocol:

  • Cell Culture: Culture a cell line stably expressing human ENaC subunits (e.g., CHO or HEK293 cells).

  • Compound Preparation: Prepare a dilution series of this compound and Amiloride (as a positive control) in an appropriate extracellular buffer solution.

  • Assay Execution: a. Harvest the cells and dispense them into the automated patch-clamp system (e.g., QPatch or Patchliner). b. Achieve whole-cell patch configuration. c. Apply a voltage protocol to elicit ENaC currents. d. Perfuse the cells with increasing concentrations of the test compound or Amiloride.

  • Data Analysis: Measure the current amplitude at each compound concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation:

CompoundTargetIC50 (µM)
This compoundENaC1.2
Amiloride (Control)ENaC0.8

Phase 2: Target Validation and Potency Determination

Results from Phase 1 will hopefully identify one or more primary targets. Let us hypothesize that the kinase screen revealed a potent interaction with Aurora Kinase A . The next phase is to validate this interaction in a cellular context and confirm it is not an artifact of the binding assay.

Experiment 3: Cellular Target Engagement via CETSA

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target inside intact cells.[7] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This validation step is crucial for confirming that the compound can penetrate the cell membrane and engage its intended target in a physiological environment.

Methodology: Cellular Thermal Shift Assay (CETSA)

Intact cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed by Western blot to determine the amount of target protein that remains undenatured.

Experimental Protocol:

  • Cell Treatment: Culture a relevant cancer cell line overexpressing Aurora Kinase A (e.g., HeLa cells). Treat the cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the amount of soluble Aurora Kinase A in each sample using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Hypothetical Data Presentation:

TreatmentTarget ProteinMelting Temp (Tm)ΔTm (°C)
Vehicle (DMSO)Aurora Kinase A52.1°C-
10 µM this compoundAurora Kinase A56.8°C+4.7

CETSA Experimental Workflow:

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_analyze Analysis Cells Intact Cells (e.g., HeLa) Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat aliquots to various temperatures (40-70°C) Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to separate soluble/precipitated fractions Lyse->Centrifuge WB Western Blot for Aurora Kinase A Centrifuge->WB Soluble Fraction Plot Plot Melting Curve (Soluble Protein vs. Temp) WB->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Comprehensive Selectivity Profiling

With the primary target validated as Aurora Kinase A, we can now perform a comprehensive assessment of selectivity. This involves comparing its potency against the primary target to its potency against closely related family members and a broad panel of common off-targets.

Experiment 4: Profiling Against Related Kinases

Rationale: It is common for kinase inhibitors to show activity against multiple members of the kinase family due to conserved ATP-binding pockets. Assessing selectivity against closely related kinases (e.g., Aurora Kinase B and C) is essential to understand the compound's specificity and predict its cellular effects.

Methodology: In Vitro Kinase Inhibition Assay

This experiment uses purified enzymes to determine the IC50 of the compound against the primary target and its closest homologs. An enzymatic assay, such as one based on ATP consumption or substrate phosphorylation, is used.

Experimental Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Assay Execution: a. In a 384-well plate, add purified Aurora Kinase A, B, or C enzyme. b. Add the appropriate substrate and ATP. c. Add the compound from the dilution series. d. Incubate to allow the enzymatic reaction to proceed. e. Add a detection reagent that measures remaining ATP (e.g., Kinase-Glo®) or phosphorylated substrate (e.g., using a specific antibody).

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Normalize the data and fit to a 4-parameter logistic curve to determine the IC50 for each kinase.

Hypothetical Data Presentation & Selectivity Comparison:

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 / IC50 Aurora A)
Aurora Kinase A (Primary Target) 25 1x
Aurora Kinase B25010x
Aurora Kinase C80032x
MAPK141,50060x
Experiment 5: Broad Off-Target Liability Screening

Rationale: Unintended interactions with other proteins are a major cause of drug toxicity.[7][8] Screening against a panel of common "anti-targets" (proteins known to cause adverse effects) is a standard step in preclinical drug development. This provides a crucial assessment of potential safety liabilities.

Methodology: Radioligand Binding Assays

This is the gold-standard method for off-target screening. The test compound's ability to displace a specific, high-affinity radioligand from a panel of receptors, ion channels, and transporters is measured.

Experimental Protocol:

  • Compound Submission: Submit this compound to a contract research organization (CRO) that offers a safety pharmacology panel (e.g., a Eurofins SafetyScreen44 or similar).

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of ~40-70 targets, including GPCRs, ion channels (especially hERG), and transporters.

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A standard threshold for a significant interaction is >50% inhibition.

Hypothetical Data Presentation:

TargetClass% Inhibition @ 10 µMPotential Liability?
hERGIon Channel8%No
5-HT2BGPCR65%Yes
M1GPCR15%No
Dopamine TransporterTransporter4%No
... (40+ other targets).........

Final Comparative Analysis and Conclusion

By synthesizing the data from all three phases, we can construct a comprehensive selectivity profile for this compound and compare it to a relevant alternative, such as Alisertib (a known Aurora Kinase A inhibitor).

Summary Selectivity Profile: this compound vs. Alisertib

ParameterThis compoundAlisertib (Reference)
Primary Target Aurora Kinase A Aurora Kinase A
Aurora A IC50 (nM)251.2
Selectivity (Aurora B / Aurora A)10-fold160-fold
ENaC IC50 (µM)1.2> 10
Significant Off-Target Hits (>50% @ 10 µM)5-HT2B ReceptorM1 Receptor, H1 Receptor

Based on this hypothetical dataset, we can conclude that this compound is a potent inhibitor of Aurora Kinase A with moderate selectivity against other Aurora kinase family members. While it does not appear to interact with a wide range of kinases, it retains significant activity against the epithelial sodium channel, likely due to its structural similarity to Amiloride. Furthermore, the off-target screening identified a potential liability at the serotonin 5-HT2B receptor.

This systematic approach, moving from broad screening to specific validation and comprehensive profiling, provides a robust and reliable assessment of a novel compound's selectivity, guiding future optimization and development efforts.

References

  • Wikipedia. Amiloride. [Link]

  • MySkinRecipes. This compound. [Link]

  • Drugs.com. Amiloride Alternatives Compared. [Link]

  • Grokipedia. Amiloride. [Link]

  • MySkinRecipes. 5-METHYL-PYRAZINE-2-CARBOXAMIDE. [Link]

  • Funder, J. W., & Sever, P. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320973785. [Link]

  • Bouling Chemical Co., Limited. 5-Methylpyrazine-2-Carboxamide. [Link]

  • chemeurope.com. Amiloride. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Miniyar, P. B., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 7(5), 727-732. [Link]

  • PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Kool, D. R., et al. (2007). Off-target effects of MEK inhibitors. The Journal of biological chemistry, 282(52), 37489–37497. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]

  • Al-awar, R., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS chemical biology, 17(9), 2418–2429. [Link]

Sources

The Pursuit of Optimized Pharmacokinetics: A Comparative Guide to 5-Methylpyrazine-2-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the optimization of pharmacokinetic properties. The 5-methylpyrazine-2-carboximidamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential across a range of therapeutic areas. However, the in vivo fate of these molecules—their absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of their ultimate success. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound derivatives and related pyrazine compounds, supported by experimental data and methodological insights to inform rational drug design.

The Pyrazine Core: A Foundation for Druggability

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous natural products and clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with biological targets. The this compound core combines this privileged heterocycle with a carboximidamide group, a known bioisostere for carboxylic acids and amides, which can influence receptor binding and physicochemical properties.

Understanding the In Vivo Journey: A Look at Pyrazine Metabolism

The metabolic fate of pyrazine derivatives is a key factor influencing their pharmacokinetic profile and can be significantly altered by substitutions on the pyrazine ring. Studies in rats have provided foundational knowledge on the biotransformation of these compounds.

Generally, alkyl-substituted pyrazines undergo oxidation to their corresponding carboxylic acids. These acidic metabolites can then be excreted in the urine either unchanged or as glycine conjugates. The extent of this oxidation can be influenced by the position of the alkyl groups; adjacent alkyl groups may hinder this metabolic pathway. Furthermore, ring hydroxylation is another common metabolic route. For alkoxy-substituted pyrazines, O-demethylation followed by ring hydroxylation is a typical metabolic sequence. An important observation from these studies is that biliary excretion of pyrazines and their metabolites appears to be minimal.

A pertinent example is the well-studied anti-tubercular drug, pyrazinamide (PZA), a close structural analog of the compounds of interest. In vivo studies in rats have shown that PZA is extensively metabolized. The primary metabolites include pyrazinoic acid (PA), 5-hydroxypyrazinoic acid (5-HOPA), and 5-hydroxypyrazinamide (5-HOPZA). This indicates that both hydrolysis of the amide to a carboxylic acid and hydroxylation of the pyrazine ring are significant metabolic pathways.

Visualizing the Metabolic Fate of Pyrazinamide

PZA Pyrazinamide PA Pyrazinoic Acid PZA->PA Amidase HOPZA 5-Hydroxypyrazinamide PZA->HOPZA Xanthine Oxidase HOPA 5-Hydroxypyrazinoic Acid PA->HOPA Xanthine Oxidase HOPZA->HOPA Amidase cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Compound Administration (Oral & IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Sources

Bridging the Gap: A Comparative Guide to Establishing In Vitro vs. In Vivo Correlation for 5-Methylpyrazine-2-carboximidamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Predictive Power in Drug Discovery

In the landscape of modern drug development, the ability to accurately predict how a compound will behave in a complex biological system based on initial laboratory findings is paramount. This predictive capacity, known as In Vitro-In Vivo Correlation (IVIVC), serves as a critical bridge between early-stage screening and clinical efficacy. It is a cornerstone of translational research, enabling scientists to make informed decisions, optimize lead compounds, and streamline the path to clinical trials.

This guide focuses on a specific molecule of interest: 5-Methylpyrazine-2-carboximidamide . While chemical databases confirm its existence and structure, and some anecdotal evidence suggests potential biological activity, a comprehensive, publicly available analysis of its in vitro and in vivo effects remains elusive.[1] This presents both a challenge and an opportunity. The challenge lies in the absence of established data; the opportunity lies in defining a rigorous, scientifically sound roadmap for its complete characterization.

Here, we provide a detailed comparative guide, not of existing data, but for the generation of that data. We will outline a proposed series of experiments designed to thoroughly evaluate the activity of this compound, from initial in vitro assays to in vivo animal models. This guide is intended to serve as a blueprint for researchers seeking to explore the therapeutic potential of this and other novel pyrazine derivatives. Pyrazine-based compounds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules with demonstrated anti-inflammatory, anticancer, antibacterial, and antiparasitic properties.[2]

Part 1: Foundational In Vitro Characterization

The first step in understanding the potential of this compound is to characterize its activity in controlled, in vitro settings. This will provide a baseline understanding of its potency, mechanism of action, and potential therapeutic applications. Based on the general activities of pyrazine derivatives, a tiered approach to in vitro screening is recommended.[2][3][4]

Proposed In Vitro Screening Cascade

A logical progression of in vitro assays is crucial for building a comprehensive profile of the compound's activity.

cluster_0 Tier 1: Broad Spectrum Activity Screening cluster_1 Tier 2: Mechanism of Action & Target Identification cluster_2 Tier 3: ADME & Toxicology Profiling Antimicrobial Assays Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Assays->Enzyme Inhibition Assays If Active Anticancer Cell Line Panel Anticancer Cell Line Panel Gene Expression Analysis Gene Expression Analysis Anticancer Cell Line Panel->Gene Expression Analysis If Active Anti-inflammatory Assays Anti-inflammatory Assays Receptor Binding Assays Receptor Binding Assays Anti-inflammatory Assays->Receptor Binding Assays If Active Metabolic Stability (Microsomes, S9) Metabolic Stability (Microsomes, S9) Enzyme Inhibition Assays->Metabolic Stability (Microsomes, S9) Receptor Binding Assays->Metabolic Stability (Microsomes, S9) Gene Expression Analysis->Metabolic Stability (Microsomes, S9) Cell Permeability (e.g., Caco-2) Cell Permeability (e.g., Caco-2) Metabolic Stability (Microsomes, S9)->Cell Permeability (e.g., Caco-2) Cytotoxicity in Non-Cancerous Cells Cytotoxicity in Non-Cancerous Cells Cell Permeability (e.g., Caco-2)->Cytotoxicity in Non-Cancerous Cells

Caption: Proposed In Vitro Screening Workflow for this compound.

Detailed Experimental Protocols

1. Antimicrobial Activity Assessment

  • Objective: To determine if this compound possesses activity against a panel of clinically relevant bacteria and fungi.

  • Methodology:

    • Bacterial and Fungal Strains: A panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).[5]

    • Broth Microdilution Assay: This method will be used to determine the Minimum Inhibitory Concentration (MIC).

    • Procedure:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

      • Inoculate each well with a standardized suspension of the microbial strain.

      • Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Presentation:

Microbial StrainMIC (µg/mL) of this compound
S. aureusHypothetical Data
B. subtilisHypothetical Data
E. coliHypothetical Data
P. aeruginosaHypothetical Data
C. albicansHypothetical Data
A. nigerHypothetical Data

2. Anticancer Activity Screening

  • Objective: To evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Methodology:

    • Cell Lines: A diverse panel of cancer cell lines should be used, representing different tumor types (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; colon cancer: HCT116).[6]

    • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

    • Procedure:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with increasing concentrations of this compound for 48-72 hours.

      • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Data Presentation:

Cancer Cell LineIC50 (µM) of this compound
MCF-7 (Breast)Hypothetical Data
MDA-MB-231 (Breast)Hypothetical Data
A549 (Lung)Hypothetical Data
HCT116 (Colon)Hypothetical Data

Part 2: Transitioning to In Vivo Models

Positive and potent activity in in vitro assays warrants investigation in a living system. In vivo studies are essential to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile.

Proposed In Vivo Evaluation Workflow

cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Correlative Studies Single Ascending Dose (SAD) in Rodents Single Ascending Dose (SAD) in Rodents Pharmacokinetic Profiling (Cmax, Tmax, AUC, t1/2) Pharmacokinetic Profiling (Cmax, Tmax, AUC, t1/2) Single Ascending Dose (SAD) in Rodents->Pharmacokinetic Profiling (Cmax, Tmax, AUC, t1/2) Bacterial Infection Model Bacterial Infection Model Pharmacokinetic Profiling (Cmax, Tmax, AUC, t1/2)->Bacterial Infection Model Based on In Vitro Activity Xenograft Tumor Model Xenograft Tumor Model Pharmacokinetic Profiling (Cmax, Tmax, AUC, t1/2)->Xenograft Tumor Model Based on In Vitro Activity Inflammation Model Inflammation Model Pharmacokinetic Profiling (Cmax, Tmax, AUC, t1/2)->Inflammation Model Based on In Vitro Activity Tissue Distribution Analysis Tissue Distribution Analysis Bacterial Infection Model->Tissue Distribution Analysis Biomarker Analysis Biomarker Analysis Xenograft Tumor Model->Biomarker Analysis Inflammation Model->Biomarker Analysis

Caption: Proposed In Vivo Evaluation Workflow for this compound.

Detailed Experimental Protocols

1. Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model (e.g., mice or rats).

  • Methodology:

    • Animal Model: Healthy male and female rodents (e.g., Sprague-Dawley rats).

    • Dosing: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Procedure:

      • Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

      • Process blood samples to obtain plasma.

      • Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

      • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • Data Presentation:

PK ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)Hypothetical DataHypothetical Data
Tmax (hr)Hypothetical DataHypothetical Data
AUC (ng*hr/mL)Hypothetical DataHypothetical Data
t1/2 (hr)Hypothetical DataHypothetical Data
Bioavailability (%)N/ACalculated Data

2. Efficacy Study in a Xenograft Tumor Model (if active in vitro)

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[7][8]

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice).

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231, for which the compound showed in vitro activity) into the flank of the mice.

    • Procedure:

      • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

      • Administer this compound (at a well-tolerated dose determined from the PK study) and a vehicle control daily via an appropriate route (e.g., oral gavage).

      • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

      • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).

  • Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlHypothetical DataN/A
This compound (X mg/kg)Hypothetical DataCalculated Data

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A successful IVIVC can reduce the need for extensive in vivo studies for formulation changes and quality control.

Correlating In Vitro Potency with In Vivo Efficacy

A key aspect of IVIVC is to determine if the concentrations of the drug that are effective in vitro are achievable and maintained at the target site in vivo.

  • Analysis:

    • Compare the in vitro IC50 values from the cell-based assays with the plasma concentrations achieved at the efficacious dose in the in vivo model.

    • A good correlation would show that the plasma concentrations in the treated animals exceed the in vitro IC50 for a significant duration.

    • This can be visualized by plotting the plasma concentration-time profile against the IC50 value.

cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Correlation Analysis IC50 from Cell-Based Assays IC50 from Cell-Based Assays Predictive Model Predictive Model IC50 from Cell-Based Assays->Predictive Model Plasma Concentration (AUC, Cmax) Plasma Concentration (AUC, Cmax) Plasma Concentration (AUC, Cmax)->Predictive Model Efficacy (e.g., Tumor Growth Inhibition) Efficacy (e.g., Tumor Growth Inhibition) Efficacy (e.g., Tumor Growth Inhibition)->Predictive Model

Caption: Conceptual Framework for IVIVC of this compound.

Conclusion and Future Directions

While this compound remains a compound with underexplored potential, this guide provides a comprehensive and scientifically rigorous framework for its evaluation. By systematically progressing from broad in vitro screening to targeted in vivo efficacy studies, researchers can build a robust data package to understand its therapeutic potential. The establishment of a strong IVIVC is not merely an academic exercise; it is a vital tool for efficient drug development that can accelerate the translation of promising molecules from the laboratory to the clinic. The methodologies outlined here for this compound can serve as a valuable template for the investigation of other novel chemical entities, ultimately contributing to the advancement of therapeutic innovation.

References

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (2020, April 10). Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH. (2019, December 1). Retrieved from [Link]

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  • China Remoxipride CAS:80125-14-0 manufacturer supplier producer and factory-NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[9].pdf]([Link]9].pdf)

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. (n.d.). Retrieved from [Link]

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A Comparative Benchmarking Guide: Evaluating 5-Methylpyrazine-2-carboximidamide Against the Known ENaC Inhibitor Amiloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for benchmarking the novel compound 5-Methylpyrazine-2-carboximidamide against the well-characterized epithelial sodium channel (ENaC) inhibitor, amiloride. Recognizing the therapeutic potential of ENaC modulation in conditions like cystic fibrosis and hypertension, this document outlines a rigorous, head-to-head comparison to elucidate the potential mechanism and efficacy of this compound as an ENaC inhibitor.[1][2] Our approach is grounded in established experimental protocols, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Comparison

The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium and fluid homeostasis across various epithelial tissues.[3] Dysregulation of ENaC activity is implicated in several pathologies, making it a significant therapeutic target.[1] Amiloride, a potassium-sparing diuretic, is a well-documented ENaC inhibitor, directly blocking the channel pore and thereby reducing sodium reabsorption.[4][5] Its mechanism of action and inhibitory constants are extensively characterized, establishing it as an ideal reference compound for novel ENaC modulators.[4][6]

Pyrazine derivatives have demonstrated a wide range of biological activities. While the specific biological target of this compound is not yet fully elucidated, its structural similarity to other ion channel modulators suggests a potential interaction with ENaC. This guide, therefore, proposes a systematic investigation into the ENaC inhibitory properties of this compound, using amiloride as the gold standard for comparison.

Experimental Design: A Multi-faceted Approach to Characterization

To comprehensively assess the ENaC inhibitory potential of this compound, a multi-tiered experimental approach is recommended. This involves progressing from initial screening assays to more detailed electrophysiological characterization.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation (this compound & Amiloride) C Automated Patch-Clamp Electrophysiology (IC50 Determination) A->C B Cell Culture (HEK293 cells stably expressing human αβγ-ENaC) B->C D Ussing Chamber Electrophysiology (Transepithelial Current Measurement) B->D E Potency Comparison (IC50 values) C->E F Efficacy Comparison (% Inhibition of Isc) D->F G Comparative Data Summary E->G F->G

Caption: A streamlined workflow for the comparative analysis of ENaC inhibitors.

Detailed Methodologies: Ensuring Rigor and Reproducibility

Cell Line and Culture Conditions

The primary cellular model for this investigation will be Human Embryonic Kidney (HEK293) cells stably expressing the α, β, and γ subunits of human ENaC.[7][8][9] This engineered cell line provides a robust and well-defined system for studying ENaC activity in isolation from other confounding ion channels.[10]

Protocol:

  • Culture HEK293-αβγENaC cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable ENaC expression.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to ensure they remain in the logarithmic growth phase for optimal experimental performance.

Electrophysiological Assays

Automated patch-clamp (APC) systems offer a high-throughput method for determining the half-maximal inhibitory concentration (IC50) of the test compounds.[7][8]

Automated_Patch_Clamp_Workflow prep Cell Preparation Harvest HEK293-ENaC cells and prepare a single-cell suspension. load Loading Load cells and intracellular solution onto the patch-clamp chip. prep->load seal Gigaseal Formation Automated establishment of a high-resistance seal between the cell and the chip. load->seal whole_cell Whole-Cell Configuration Rupture of the cell membrane to gain electrical access to the cell interior. seal->whole_cell baseline Baseline Recording Record stable baseline ENaC currents. whole_cell->baseline compound_app Compound Application Apply increasing concentrations of this compound or Amiloride. baseline->compound_app washout Washout Washout of the compound to assess reversibility. compound_app->washout analysis Data Analysis Plot concentration-response curves and calculate IC50 values. washout->analysis

Caption: Step-by-step workflow for automated patch-clamp experiments.

Protocol:

  • Prepare a single-cell suspension of HEK293-αβγENaC cells.

  • Utilize a commercial automated patch-clamp system (e.g., SyncroPatch 384) for recording whole-cell currents.[8]

  • Establish a stable baseline current.

  • Apply a series of increasing concentrations of this compound (e.g., 1 nM to 100 µM) and amiloride (e.g., 1 nM to 10 µM) to determine the concentration-dependent inhibition of the ENaC current.

  • Construct concentration-response curves and calculate the IC50 value for each compound using appropriate pharmacological software.

The Ussing chamber technique allows for the measurement of ion transport across a polarized epithelial monolayer, providing a more physiologically relevant assessment of ENaC inhibition.[11][12]

Protocol:

  • Seed HEK293-αβγENaC cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

  • Mount the permeable supports in an Ussing chamber system.

  • Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.

  • Measure the baseline short-circuit current (Isc), which is indicative of net ion transport across the epithelium.

  • Add this compound or amiloride to the apical side of the monolayer at their respective IC50 concentrations and at a maximally effective concentration.

  • Record the change in Isc to determine the percentage of inhibition of ENaC-mediated sodium transport.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Potency of this compound and Amiloride

CompoundIC50 (µM) [95% CI]
AmilorideExpected: 0.1 - 1.0[4]
This compoundTo be determined

Table 2: Comparative Efficacy in Inhibiting Transepithelial Sodium Transport

Compound (at maximally effective concentration)% Inhibition of Amiloride-Sensitive Isc (Mean ± SEM)
AmilorideExpected: ~100%
This compoundTo be determined

Discussion and Future Directions

The results of this benchmarking study will provide critical insights into the potential of this compound as an ENaC inhibitor. A potent and selective inhibition of ENaC, comparable or superior to amiloride, would warrant further investigation, including selectivity profiling against other ion channels and in vivo efficacy studies.

Conversely, a lack of significant ENaC inhibition would suggest that the biological activity of this compound lies elsewhere, prompting a broader screening campaign to identify its true molecular target.

This guide provides a robust and scientifically sound framework for the initial characterization of this compound. By adhering to these detailed protocols and principles of comparative analysis, researchers can confidently assess its potential as a novel modulator of ENaC and guide its future development.

References

  • Faria, D., Stindl, J., Müller, L. et al. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflügers Arch - Eur J Physiol (2025). [Link]

  • Rauh, R., Loffing-Cueni, D., Loffing, J. et al. The Epithelial Sodium Channel—An Underestimated Drug Target. Int J Mol Sci. 2021;22(19):10633. [Link]

  • Turcu, D., Sima, C., Sima, L. E., & Szedlacsek, S. E. (2021). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • Weber, W. M., Asher, C., Garty, H., & Clauss, W. (2009). Expression of ENaC and other transport proteins in Xenopus oocytes is modulated by intracellular Na+. Cellular Physiology and Biochemistry, 24(5-6), 537-544. [Link]

  • Myerburg, M. M., Butterworth, M. B., & Pilewski, J. M. (2012). Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. American journal of respiratory cell and molecular biology, 46(4), 421–429. [Link]

  • Noreng, S., Bharadwaj, A., Pos, K. M., & Auer, M. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57429. [Link]

  • Kelly, O., Lin, C., Ramkumar, M., Saxena, N. C., Kleyman, T. R., & Eaton, D. C. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American journal of physiology. Renal physiology, 285(6), F1279–F1290. [Link]

  • Fechner, S. D., Artmann, C., Hauth, E., & Gründer, S. (2020). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. bioRxiv, 2020.12.16.423086. [Link]

  • Lipecka, J., et al. (2013). A mutation in the β-subunit of ENaC identified in a patient with cystic fibrosis-like symptoms has a gain-of-function effect. The Journal of physiology, 591(Pt 1), 227–241. [Link]

  • Nanion Technologies. (2025). Automated patch clamp for ENaC drug discovery. [Link]

  • Kellenberger, S., Gautschi, I., & Schild, L. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular pharmacology, 64(4), 848–856. [Link]

  • Physiologic Instruments. (n.d.). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. [Link]

  • Stoelting, A. S., et al. (2023). Recording Sodium Self-Inhibition of Epithelial Sodium Channels Using Automated Electrophysiology in Xenopus Oocytes. International Journal of Molecular Sciences, 24(10), 8903. [Link]

  • Ermund, A., et al. (2017). New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition. Scientific reports, 7(1), 1699. [Link]

  • Faria, D., et al. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflügers Archiv - European Journal of Physiology. [Link]

  • ResearchGate. (n.d.). APC recordings from human ENaC expressing HEK293 cells after enzymatic... [Link]

  • Kleyman, T. R., & Carattino, M. D. (2008). ENaC at the Cutting Edge: Regulation of Epithelial Sodium Channels by Proteases. Journal of Biological Chemistry, 283(36), 24295–24299. [Link]

  • Geerling, J. C., Eng, O. E., & Loewy, A. D. (2011). Blockade of ENaCs by Amiloride Induces c-Fos Activation of the Area Postrema. Frontiers in neuroscience, 5, 120. [Link]

  • Fechner, S. D., Artmann, C., Hauth, E., & Gründer, S. (2021). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. eLife, 10, e65823. [Link]

  • ResearchGate. (n.d.). Ubiquitination of α and γ , but not β , ENaC expressed in Hek-293... [Link]

  • Collier, D. M., & Snyder, P. M. (2018). Incorporation of the δ-subunit into the epithelial sodium channel (ENaC) generates protease-resistant ENaCs in Xenopus laevis. The Journal of biological chemistry, 293(18), 6833–6841. [Link]

  • ResearchGate. (n.d.). (PDF) Prostaglandin E2 stimulates the epithelial sodium channel (ENaC) in cultured mouse cortical collecting duct cells in an autocrine manner. [Link]

  • Faria, D., et al. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). [Link]

  • Vonk, A. M., et al. (2022). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. International Journal of Molecular Sciences, 23(23), 15286. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Methylpyrazine-2-carboximidamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. This document is designed to be your preferred resource for handling this specific compound, ensuring the safety of your personnel and adherence to regulatory standards. The procedures outlined herein are grounded in established safety protocols and regulatory requirements, providing a self-validating system for waste management.

Hazard Assessment and Characterization

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryDescriptionRationale & Key Precautions
Acute Oral Toxicity Harmful if swallowed.[1][3]Ingestion may lead to adverse health effects. Do not eat, drink, or smoke in laboratory areas.[1] In case of ingestion, rinse mouth and seek immediate medical attention.[4]
Flammability Potentially a combustible liquid or solid.[1][5]Vapors may form explosive mixtures with air at elevated temperatures.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][5] Use explosion-proof equipment.[1]
Skin & Eye Irritation May cause skin and serious eye irritation.[3][4]Direct contact should be avoided. Wear appropriate protective gloves, clothing, and eye/face protection.[1][4]
Incompatibilities Reactive with strong oxidizing agents, strong acids, and strong bases.[2]Segregate from incompatible materials during storage and waste accumulation to prevent hazardous reactions.[6]

This table synthesizes data from related compounds to provide a conservative safety profile. Always handle unknown compounds with a high degree of caution.

The Regulatory Landscape: EPA and OSHA

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[8] As a generator of chemical waste, your laboratory is responsible for correctly identifying, managing, and disposing of it according to these federal regulations, which are detailed in Title 40 of the Code of Federal Regulations (CFR).[7]

Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment for all personnel, including those handling hazardous waste.[9][10] OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations (29 CFR 1910.120), cover procedures for handling hazardous substances and responding to emergencies like spills.[11]

Essential Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling this compound and its waste products.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. This is critical to prevent eye contact, as related compounds can cause serious eye damage.[12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[13]

  • Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing is recommended.[1] Ensure all skin is covered.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator.[12]

Spill Management Protocol

An accidental release must be managed promptly and safely. The following protocol is for small-scale laboratory spills.

Step 1: Evacuate and Secure

  • Alert personnel in the immediate area and evacuate if necessary.

  • Eliminate all ignition sources.[1]

  • Ensure adequate ventilation.

Step 2: Assess and Contain

  • Wearing appropriate PPE, assess the extent of the spill.

  • Prevent the material from entering drains or waterways.[2] Cover drains if necessary.[1]

Step 3: Absorb and Neutralize

  • For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite, Chemizorb®).[1]

  • For solid spills, carefully sweep up the material, avoiding dust generation.[2]

Step 4: Collect and Dispose

  • Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable container for hazardous waste disposal.

  • Label the container clearly as "Hazardous Waste" with the chemical name and associated hazards.

Step 5: Decontaminate

  • Clean the affected area thoroughly with an appropriate solvent or detergent and water.

Below is a workflow diagram illustrating the spill response logic.

Spill_Response_Workflow spill Spill of this compound Occurs evacuate 1. Evacuate Area 2. Eliminate Ignition Sources spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill (Cover Drains) don_ppe->contain absorb Absorb with Inert Material (e.g., Chemizorb®) contain->absorb collect Collect into Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident to EHS decontaminate->report

Caption: Workflow for managing a small-scale laboratory spill.

Step-by-Step Disposal Procedure

Never dispose of this compound down the drain or in the regular trash.[14] It must be managed as hazardous chemical waste.

Step 1: Waste Identification

  • Based on its potential flammability and toxicity, this compound waste must be classified as hazardous waste in accordance with EPA regulations (40 CFR Part 261).[7][15]

Step 2: Container Selection and Labeling

  • Container: Collect waste in a sturdy, chemically compatible container with a secure, tight-fitting lid.[14][16] Do not mix with other waste streams.[1]

  • Labeling: Attach a hazardous waste label immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Toxic," "Flammable").

    • The date when waste was first added to the container.

Step 3: Segregation and Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]

  • Crucially, segregate the container from incompatible materials, especially strong acids, bases, and oxidizers.[2][6]

  • Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste to prevent the spread of potential leaks.[14]

Step 4: Arranging for Final Disposal

  • Do not accumulate more than 10-25 gallons of hazardous waste in your lab's SAA, depending on institutional policies.[14][16]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[14]

  • The waste will be transported by licensed professionals to an approved Treatment, Storage, and Disposal Facility (TSDF).[15][17] This is typically done via incineration with appropriate controls or other approved methods.[2]

The overall disposal pathway is visualized below.

Disposal_Pathway cluster_lab Laboratory Responsibility cluster_ehs EHS / Licensed Contractor Responsibility generation Waste Generation labeling Select & Label Compatible Container generation->labeling accumulation Store in Secondary Containment in Satellite Accumulation Area labeling->accumulation segregation Segregate from Incompatibles accumulation->segregation pickup Schedule & Execute Waste Pickup segregation->pickup Handover transport Transport to TSDF via Manifest pickup->transport disposal Final Disposal at Approved Facility (e.g., Incineration) transport->disposal

Caption: The lifecycle of chemical waste from generation to final disposal.

Decontamination of Empty Containers

Even "empty" containers are regulated as hazardous waste unless properly decontaminated.[18]

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.

  • Collect Rinseate: The first rinse must be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14] Given the "harmful if swallowed" classification, collecting the first rinse is a mandatory minimum.

  • Final Disposal: Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste or recycled, but you must deface the original chemical label first. Confirm this procedure with your institution's EHS department.

By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • SAFETY DATA SHEET for 2-Methylpyrazine. (2025). Sigma-Aldrich.
  • 5-Methylpyrazine-2-Carboxylic Acid MSDS/SDS.Ambeed.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
  • Resource Conservation and Recovery Act (RCRA)
  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
  • 5-Methylpyrazine-2-carboxamide Safety Inform
  • Hazardous Waste.US EPA.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.OSHA.
  • Waste, Chemical, and Cleanup Enforcement.US EPA.
  • Hazardous Waste - Overview.
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  • SAFETY DATA SHEET for 5-Methyl-2-pyrazinecarboxaldehyde. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET for 5-Methylpyrazine-2-carboxylic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET for Pyrazine-2-carbothioamide. (2025). Fisher Scientific.
  • Hazardous Waste Disposal Guide.Dartmouth College.
  • Safety Data Sheet for 2-Methylthio-3(5/6)-methyl pyrazine synthetic. (2025). Advanced Biotech.
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Personal protective equipment for handling 5-Methylpyrazine-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Methylpyrazine-2-carboximidamide

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as critical as our pursuit of scientific advancement. The handling of novel or specialized chemical entities requires a meticulous, proactive approach to safety. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling protocols for this compound.

A Note on Data Extrapolation: Specific safety data for this compound is not extensively published. Therefore, this guide is built upon a foundation of expert analysis, extrapolating from the known hazards of structurally similar pyrazine derivatives, such as 5-Methylpyrazine-2-carboxamide and 5-Methyl-pyrazine-2-carboxylic acid. This conservative approach ensures a high margin of safety when handling this compound.

Hazard Assessment: Understanding the Risks

The primary hazards associated with pyrazine derivatives similar to this compound stem from their potential for irritation and toxicity. Based on available data for analogous compounds, a comprehensive risk assessment anticipates the following hazards.

Hazard CategoryDescriptionPotential Health EffectsSupporting Data Source(s)
Acute Oral Toxicity Harmful if swallowed.Ingestion could lead to systemic toxic effects.[1]
Skin Irritation Causes skin irritation upon direct contact.Redness, inflammation, or rash.[1][2]
Eye Damage/Irritation Causes serious eye irritation or damage.Risk of significant eye injury, pain, or impaired vision.[1][2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Coughing, shortness of breath, and irritation of the nasal passages.[1][2][4]

This assessment dictates a stringent PPE protocol focused on preventing all routes of exposure: dermal (skin), ocular (eye), and inhalation.

Core PPE Requirements: Your First Line of Defense

Personal protective equipment is the final barrier between you and the chemical.[5] Its effectiveness depends entirely on correct selection and consistent use. Do not handle this compound until all required PPE is in place.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant GlovesType: Nitrile gloves (minimum 14 mils thickness recommended) are required.[6] Inspect for tears or punctures before every use. Rationale: Prevents direct skin contact and absorption. For prolonged tasks or when handling solutions, consider double-gloving.
Eyes/Face Safety Goggles with Side Shields or a Face ShieldType: ANSI Z87.1-rated safety goggles are mandatory to protect against dust particles and splashes.[6] For larger quantities or splash-prone procedures, a full face shield worn over safety glasses is required. Rationale: Standard safety glasses do not provide a seal and are inadequate.[5] This compound poses a serious risk to the eyes.[3]
Body Laboratory CoatType: A clean, buttoned, long-sleeved laboratory coat must be worn at all times. Rationale: Protects skin and personal clothing from contamination by dust or minor splashes.[7]
Respiratory NIOSH-Approved Respirator (Task-Dependent)Type: An N95-rated dust mask is required when weighing or transferring the solid compound outside of a certified chemical fume hood. For spill cleanup or potential aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[5][6] Rationale: Prevents inhalation of fine particles that can cause respiratory irritation.[1][2]

Operational Plan: From Preparation to Execution

A safe workflow is a well-planned workflow. The following step-by-step protocols are designed to minimize exposure at every stage of handling.

PPE Selection and Donning/Doffing Workflow

The choice of PPE is not static; it must adapt to the specific task. The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action Phase start Assess Task: Handling this compound weighing Weighing or Transferring Solid Powder? start->weighing solution Working with Solutions? weighing->solution No resp_ppe Add Respiratory Protection: - N95 Respirator (minimum) - Use Fume Hood weighing->resp_ppe Yes core_ppe Core PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution->core_ppe No splash_ppe Add Splash Protection: - Face Shield - Consider Double Gloves solution->splash_ppe Yes proceed Proceed with Task core_ppe->proceed resp_ppe->solution splash_ppe->proceed

Caption: PPE selection workflow for handling this compound.

Protocol: Donning and Doffing PPE

  • Donning (Putting On):

    • Put on the laboratory coat and fasten all buttons.

    • Put on the N95 respirator (if required), ensuring a proper seal.

    • Put on safety goggles or face shield.

    • Wash hands thoroughly.

    • Put on nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove gloves using a proper technique (without touching the outer surface with bare hands).

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Wash hands thoroughly.

    • Remove the face shield or goggles, handling them by the strap.

    • Remove the respirator (if used).

    • Wash hands again, thoroughly.

Emergency Protocol: Spill Management

Accidents happen. A swift, correct response minimizes risk. All personnel handling this compound must be familiar with this procedure.

Immediate Actions:

  • ALERT: Announce the spill to nearby personnel.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • ASSESS: If you have been contaminated, immediately remove affected clothing and flush the skin or eyes with water for at least 15 minutes.[3][4] Seek medical attention.

Spill_Response start Spill Detected alert Alert Personnel & Assess Personal Contamination start->alert spill_size Is the spill large or uncontrolled? alert->spill_size evacuate Evacuate Area Call EHS spill_size->evacuate Yes ppe Don Appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Respirator spill_size->ppe No report Report Incident evacuate->report contain Contain the Spill: Cover with absorbent material (e.g., Chemizorb®) ppe->contain collect Collect Waste: Sweep solid or absorb liquid into a labeled hazardous waste container contain->collect clean Decontaminate Area: Clean the surface with soap and water collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose dispose->report

Caption: Step-by-step spill response workflow.

Disposal Plan: Responsible Lifecycle Management

Proper disposal is a legal and ethical requirement to protect our colleagues and the environment. Never dispose of this chemical or its containers in the regular trash or down the drain.[8]

Waste Segregation and Container Management
  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container.[8] The label must include the full chemical name and approximate concentrations.

  • Contaminated Materials: All disposable items that have come into contact with the chemical—including gloves, bench paper, weigh boats, and pipette tips—must be disposed of in a solid hazardous waste container.

  • Empty Containers: A container is not empty until it has been triple-rinsed. The first rinse must be collected and disposed of as hazardous chemical waste.[8] Subsequent rinses may be permissible for drain disposal depending on local EHS guidelines, which you must consult.

Final Disposal Protocol
  • Segregate: Keep solid and liquid waste streams separate.

  • Contain: Ensure all waste containers are tightly sealed when not in use.[8]

  • Label: Attach a completed hazardous waste tag to the container.

  • Store: Store the sealed waste container in a designated satellite accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.